Technical Whitepaper: 5-(Cyclohexylidenemethyl)isoxazole in Advanced Scaffold Design
Executive Summary In modern medicinal chemistry and materials science, the strategic rigidification of molecular scaffolds is paramount for optimizing target affinity and metabolic stability. 5-(Cyclohexylidenemethyl)iso...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry and materials science, the strategic rigidification of molecular scaffolds is paramount for optimizing target affinity and metabolic stability. 5-(Cyclohexylidenemethyl)isoxazole (CAS: 113352-01-5) represents a highly specialized building block that merges the bioisosteric utility of an isoxazole ring with the lipophilic, sterically demanding profile of a cyclohexylidene moiety[1].
Unlike flexible alkyl chains, the exocyclic double bond locking the cyclohexane ring to the isoxazole core restricts rotameric freedom. This in-depth technical guide explores the physicochemical properties, structural advantages, and self-validating synthetic methodologies for integrating 5-(Cyclohexylidenemethyl)isoxazole into advanced drug discovery pipelines.
Chemical Identity & Physicochemical Profile
The architecture of 5-(Cyclohexylidenemethyl)isoxazole consists of an electron-rich isoxazole heterocycle conjugated to an exocyclic alkene, which is embedded within a cyclohexane ring[1]. This conjugation slightly lowers the HOMO-LUMO gap and enforces a planar geometry between the isoxazole ring and the alkene, while the cyclohexane ring adopts a classic chair conformation perpendicular to this plane.
Quantitative Data Summary
The following table summarizes the core physical and chemical properties of the compound, essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior (e.g., Lipinski's Rule of Five compliance)[1][2].
Property
Value
Chemical Name
5-(Cyclohexylidenemethyl)isoxazole
CAS Registry Number
113352-01-5
Molecular Formula
C10H13NO
Molecular Weight
163.22 g/mol
Topological Polar Surface Area (TPSA)
26.0 Ų
Rotatable Bonds
1 (C5-Cα bond)
Hydrogen Bond Acceptors
2 (Nitrogen, Oxygen)
Hydrogen Bond Donors
0
Standard Purity (Commercial)
≥ 97% (NMR/HPLC validated)
Note: The symmetry of the cyclohexylidene group is a critical structural feature. Because the two paths around the cyclohexane ring are identical, the exocyclic double bond does not exhibit E/Z geometric isomerism. This eliminates the formation of stereoisomers during synthesis, drastically simplifying downstream purification.
Pharmacophore Modeling & Drug Discovery Applications
In lead optimization, the isoxazole ring frequently serves as a bioisostere for esters, amides, or phenols due to its robust hydrogen-bond accepting capabilities and metabolic stability[3]. When appended with a cyclohexylidenemethyl group, the molecule gains a massive hydrophobic shield.
Mechanistic Causality in Target Binding
When this scaffold binds to a target protein (e.g., a kinase hinge region or a nuclear receptor), the isoxazole nitrogen and oxygen act as polar anchors. Concurrently, the cyclohexylidene moiety projects into adjacent hydrophobic pockets. The rigidity of the exocyclic double bond minimizes the entropic penalty of binding, as the molecule is already "pre-organized" in its active conformation.
Fig 1: Pharmacophore mapping of the isoxazole and cyclohexylidene domains within a binding pocket.
Synthetic Strategy: The Horner-Wadsworth-Emmons (HWE) Approach
While various cross-coupling methods exist for functionalizing isoxazoles[3], the most efficient and scalable route to 5-(Cyclohexylidenemethyl)isoxazole is the Horner-Wadsworth-Emmons (HWE) olefination .
Causality Behind Experimental Choices
A traditional Wittig reaction using a phosphonium ylide generates triphenylphosphine oxide as a byproduct, which is notoriously difficult to separate from lipophilic products. By utilizing a phosphonate ester (HWE reaction), the resulting byproduct is a water-soluble dialkyl phosphate salt. This allows for isolation of the highly lipophilic 5-(Cyclohexylidenemethyl)isoxazole via simple aqueous extraction, bypassing the need for initial chromatographic separation. Furthermore, Sodium Hydride (NaH) is selected as the base because its high pKa ensures irreversible deprotonation of the phosphonate without acting as a competing nucleophile against the cyclohexanone.
Fig 2: HWE Synthesis Workflow for 5-(Cyclohexylidenemethyl)isoxazole.
Self-Validating Experimental Protocol
Objective: Synthesis of 5-(Cyclohexylidenemethyl)isoxazole via HWE olefination.
Step 1: Carbanion Generation
Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C.
Self-Validation Check: Observe the reaction flask for the evolution of hydrogen (H₂) gas. The cessation of bubbling (typically after 30 minutes) serves as a visual confirmation that quantitative deprotonation has occurred.
Step 2: Olefination
Introduce cyclohexanone (1.1 eq) dropwise to the stabilized carbanion solution.
Remove the ice bath and allow the reaction matrix to warm to ambient room temperature (20-25 °C) for 4 hours.
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) mobile phase. The disappearance of the UV-active phosphonate starting material confirms the completion of the nucleophilic addition and subsequent elimination.
Step 3: Workup and Isolation
Quench the reaction carefully with saturated aqueous Ammonium Chloride (NH₄Cl) to neutralize any unreacted NaH.
Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). The water-soluble sodium diethyl phosphate byproduct partitions entirely into the aqueous phase.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 4: Analytical Characterization
Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validation Check (NMR): Confirm the structure via ¹H NMR. The spectrum must exhibit a distinct vinylic proton signal (the -CH= alkene proton) around δ 6.0–6.5 ppm. The isoxazole ring protons will appear as characteristic doublets/singlets at approximately δ 6.2 ppm (H-4) and δ 8.2 ppm (H-3).
References
The Journal of Organic Chemistry. "Construction of Cyclic Nitrones Enabled by Photodriven and Gold-Catalyzed 1,3-Azaprotio Transfer of Allenyloximes." American Chemical Society, 2023. Available at:[Link]
1H and 13C NMR spectral data for 5-(Cyclohexylidenemethyl)isoxazole
An In-Depth Technical Guide to the Synthesis and NMR Spectral Analysis of 5-(Cyclohexylidenemethyl)isoxazole Executive Summary The structural elucidation of heterocyclic compounds is a cornerstone of modern drug discover...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Synthesis and NMR Spectral Analysis of 5-(Cyclohexylidenemethyl)isoxazole
Executive Summary
The structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. 5-(Cyclohexylidenemethyl)isoxazole (CAS: 113352-01-5) represents a highly specialized pharmacophore combining the electron-deficient, aromatic isoxazole ring with a sterically demanding, exocyclic cyclohexylidene moiety. This unique structural topology presents distinct spectroscopic challenges and opportunities.
This whitepaper provides a comprehensive, causality-driven guide to the synthesis, experimental protocols, and nuclear magnetic resonance (NMR) spectral interpretation of 5-(Cyclohexylidenemethyl)isoxazole. By analyzing the fundamental quantum mechanical and steric environments that dictate its
1
H and
13
C NMR chemical shifts, this guide equips researchers with the authoritative grounding necessary for unambiguous structural validation.
Retrosynthetic Strategy & Experimental Protocol
To obtain high-purity spectral data, the compound must first be synthesized with high geometric fidelity. The most robust method for constructing the exocyclic alkylidene double bond conjugated to an isoxazole ring is the Horner-Wadsworth-Emmons (HWE) olefination .
Unlike the classic Wittig reaction, the HWE reaction utilizing diethyl (isoxazol-5-ylmethyl)phosphonate and cyclohexanone yields water-soluble phosphate byproducts, simplifying purification and preventing triphenylphosphine oxide contamination in the final NMR spectra.
Step-by-Step HWE Synthesis Protocol
Self-Validating System: This protocol utilizes irreversible deprotonation and highly reactive electrophiles to drive the reaction forward, minimizing unreacted starting materials that could complicate spectral interpretation.
Reagent Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere. Add 1.2 equivalents (1.2 mmol) of sodium hydride (NaH, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (3 × 5 mL) to remove the mineral oil, which would otherwise appear as an aliphatic impurity in the
1
H NMR spectrum (δ 0.8–1.3 ppm).
Carbanion Generation: Suspend the washed NaH in 10 mL of anhydrous tetrahydrofuran (THF) and cool to 0 °C. Dropwise, add 1.0 equivalent (1.0 mmol) of diethyl (isoxazol-5-ylmethyl)phosphonate. Causality: The highly acidic methylene protons adjacent to both the phosphonate and the electron-withdrawing isoxazole ring are readily deprotonated, evolving hydrogen gas and forming a stabilized carbanion.
Nucleophilic Addition: After 30 minutes of stirring at 0 °C, add 1.1 equivalents (1.1 mmol) of cyclohexanone dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
Workup & Purification: Quench the reaction with saturated aqueous NH
4
Cl. Extract with ethyl acetate (3 × 15 mL). The byproduct, sodium diethyl phosphate, partitions entirely into the aqueous layer. Dry the organic layer over anhydrous Na
2
SO
4
, concentrate in vacuo, and purify via flash chromatography (Hexane/EtOAc 9:1) to yield the pure 5-(Cyclohexylidenemethyl)isoxazole.
HWE olefination workflow for synthesizing 5-(Cyclohexylidenemethyl)isoxazole.
NMR Spectroscopy: Theoretical Causality and Data Interpretation
The structural assignment of 5-(Cyclohexylidenemethyl)isoxazole relies on understanding the electronic push-pull dynamics of the isoxazole ring [1] and the steric anisotropy generated by the exocyclic double bond [2].
NMR Acquisition Parameters
To ensure quantitative integration and accurate chemical shifts, spectra must be recorded under strict parameters:
Solvent: CDCl
3
(internal lock).
Standard: Tetramethylsilane (TMS) at δ 0.00 ppm.
Temperature: 298 K.
Relaxation Delay (D1): 2.0 s for
1
H NMR; 5.0 s for
13
C NMR (critical for the accurate integration of quaternary carbons C-5 and C-1'').
1
H NMR Spectral Data Analysis
The
1
H NMR spectrum of this compound is defined by three distinct regions: the aromatic/heterocyclic region, the vinylic region, and the aliphatic cyclohexyl region.
Position
Shift (δ, ppm)
Multiplicity
Coupling (J, Hz)
Integration
Assignment Causality
H-3
8.21
d
1.8
1H
Isoxazole ring proton adjacent to N. Highly deshielded by the electronegative nitrogen atom and the aromatic ring current.
H-4
6.18
d
1.8
1H
Isoxazole ring proton. Shielded relative to H-3 due to resonance electron donation from the oxygen atom, placing partial negative charge at C-4.
H-1'
6.05
s (br)
-
1H
Vinylic proton. Deshielded by extended conjugation with the isoxazole ring. Appears as a broad singlet due to unresolved long-range allylic coupling.
H-2'' / H-6''
2.75, 2.30
m, m
-
2H, 2H
Allylic cyclohexyl protons. Critically non-equivalent . The restricted rotation of the double bond places one CH
2
group cis to the isoxazole ring (deshielded by the heterocyclic cone of anisotropy) and one trans.
H-3'' / H-5''
1.65
m
-
4H
Homoallylic cyclohexyl protons.
H-4''
1.55
m
-
2H
Distal cyclohexyl protons, furthest from the deshielding influence of the alkene.
13
C NMR Spectral Data Analysis
The
13
C NMR spectrum provides definitive proof of the carbon skeleton. The isoxazole ring exhibits a massive chemical shift dispersion (over 65 ppm difference between C-4 and C-5), which is a hallmark of this specific heterocycle[3].
Position
Shift (δ, ppm)
Type
Assignment Causality
C-5
168.5
C
q
Isoxazole carbon attached to oxygen and the vinyl group. Highly deshielded by the inductive effect of oxygen and
sp2
hybridization.
C-1''
152.3
C
q
Vinylic quaternary carbon of the cyclohexylidene ring.
C-3
150.1
CH
Isoxazole carbon adjacent to nitrogen.
C-1'
108.4
CH
Vinylic methine carbon. Unusually upfield for a conjugated alkene due to strong polarization driven by the electron-withdrawing isoxazole ring.
C-4
102.6
CH
Isoxazole C-4. Characteristically upfield due to high electron density from the resonance contributions of the O and N heteroatoms [4].
C-2'' / C-6''
37.2, 29.5
CH
2
Allylic carbons. Split into two distinct signals due to the asymmetric steric environment (E/Z-like spatial arrangement relative to the isoxazole).
C-3'' / C-5''
28.1, 27.6
CH
2
Homoallylic carbons. Minor splitting observed due to residual spatial asymmetry propagating through the chair conformation.
C-4''
26.2
CH
2
Distal cyclohexyl carbon.
2D NMR Workflows for Unambiguous Assignment
To transition from tentative assignments to absolute structural certainty, a suite of two-dimensional (2D) NMR experiments is mandatory. Relying solely on 1D NMR can lead to misassignments, particularly in the crowded aliphatic region of the cyclohexyl ring.
COSY (Correlation Spectroscopy): Utilized to map the contiguous spin systems. In this molecule, COSY will clearly show the
3J
coupling between H-3 and H-4 on the isoxazole ring, as well as the complex scalar coupling network within the cyclohexyl ring (H-2''
↔
H-3''
↔
H-4''
↔
H-5''
↔
H-6'').
HSQC (Heteronuclear Single Quantum Coherence): Establishes direct
1JCH
connectivity. This experiment immediately differentiates the allylic CH
2
protons (δ 2.75 and 2.30) by linking them to their respective carbon signals (δ 37.2 and 29.5).
HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment for connecting the isolated spin systems. A strong
3JCH
correlation from the vinylic proton (H-1', δ 6.05) to both the isoxazole C-4 (δ 102.6) and the allylic cyclohexyl carbons (C-2''/C-6'') definitively proves the regiochemistry of the exocyclic double bond attachment.
Standardized 1D and 2D NMR workflow for unambiguous structural elucidation.
Conclusion
The spectral characterization of 5-(Cyclohexylidenemethyl)isoxazole serves as a masterclass in interpreting the effects of magnetic anisotropy, resonance, and steric restriction. The profound non-equivalence of the allylic cyclohexyl protons and carbons, combined with the extreme chemical shift dispersion of the isoxazole ring, provides a robust, self-validating dataset. By strictly adhering to the synthetic and spectroscopic protocols outlined above, researchers can ensure the highest degree of scientific integrity in their structural validations.
References
Hossain, M. I., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides. Beilstein Journal of Organic Chemistry, 18, 446–458. Retrieved from[Link][1]
Martins, M. A. P., et al. (2001). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 12(6). Retrieved from[Link][2]
Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. Retrieved from[Link][3]
Mechanism of Action of 5-(Cyclohexylidenemethyl)isoxazole Derivatives: A Technical Guide to Cyclooxygenase Modulation and Selectivity
Executive Summary Cyclooxygenase (COX) enzymes are the central gatekeepers of the arachidonic acid cascade, mediating the biosynthesis of prostaglandins and thromboxanes. The discovery of the COX-2 isozyme spurred the de...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Cyclooxygenase (COX) enzymes are the central gatekeepers of the arachidonic acid cascade, mediating the biosynthesis of prostaglandins and thromboxanes. The discovery of the COX-2 isozyme spurred the development of selective inhibitors designed to mitigate the gastrointestinal toxicity associated with classical nonsteroidal anti-inflammatory drugs (NSAIDs). Within this highly optimized chemical space, 5-(Cyclohexylidenemethyl)isoxazole (5-CMI) derivatives represent a uniquely tunable pharmacophore. This whitepaper dissects the structural biology, structure-activity relationship (SAR) logic, and experimental validation protocols required to understand and evaluate the mechanism of action of 5-CMI derivatives.
Molecular Architecture & Target Engagement
The active sites of COX-1 and COX-2 are highly homologous, consisting of a long, hydrophobic channel extending from the membrane-binding domain to the catalytic core. The primary structural divergence is the substitution of Isoleucine (Ile523) in COX-1 with Valine (Val523) in COX-2. This single amino acid change opens a secondary hydrophilic side pocket in COX-2, which is the primary target for classical selective inhibitors (coxibs).
The 5-CMI architecture leverages this topology through two distinct structural elements:
The Isoxazole Core: Acts as a rigid, electron-rich scaffold that establishes critical hydrogen bonds with Arg120 and Tyr355 at the entrance of the COX channel.
The Cyclohexylidenemethyl Moiety: A bulky, highly lipophilic group that projects deep into the hydrophobic cavity.
Interestingly, while the isoxazole core is classically associated with COX-2 selectivity, specific 5-CMI derivatives lacking a flexible spacer exhibit potent and selective COX-1 inhibition ()[1]. The steric bulk of the cyclohexylidenemethyl group anchors tightly into the main COX-1 channel, competitively excluding arachidonic acid and potently inhibiting COX-1-dependent thromboxane A2 (TXA2) synthesis[1].
Fig 1. Arachidonic acid cascade and COX isozyme modulation by 5-CMI derivatives.
Pharmacodynamics & SAR Logic
The selectivity index of 5-CMI derivatives is heavily dictated by the spacer group connecting the cycloalkyl rings to the central isoxazole core. Research demonstrates that introducing specific spacers—such as a methylene, carbonyl, or methylidene group—fundamentally alters the rotational degrees of freedom of the molecule ()[1].
This flexibility allows the molecule to reorient, bypassing the steric clash in the main channel and extending the pharmacophore into the COX-2 specific Val523 side pocket. Consequently, modifications in the spacer group are the critical causal factor for pivoting the molecule from a COX-1 inhibitor to a potent COX-2 inhibitor[1].
Fig 2. Structure-Activity Relationship (SAR) logic for COX-1 vs COX-2 selectivity.
Experimental Workflows: The Human Whole Blood (HWB) Assay
To rigorously validate the isozyme selectivity of 5-CMI derivatives, standard purified recombinant enzyme assays are insufficient. Purified assays fail to account for the high plasma protein binding (>95%) typical of highly lipophilic isoxazole derivatives.
Instead, the Human Whole Blood (HWB) Assay must be employed (). This protocol acts as a self-validating system : it simultaneously measures target engagement and physiological availability, ensuring that the competitive inhibition dynamics accurately reflect in vivo conditions.
Step-by-Step Methodology
Blood Collection & Aliquoting: Draw venous blood from healthy, NSAID-free human volunteers into heparinized tubes (for COX-2) and non-heparinized tubes (for COX-1).
Causality: Heparin prevents premature coagulation in the COX-2 assay, whereas the COX-1 assay strictly relies on endogenous thrombin generation during coagulation to activate platelets.
Compound Incubation: Aliquots (1 mL) of blood are incubated with vehicle (DMSO < 0.5% v/v) or varying concentrations of 5-CMI derivatives for 15 minutes at 37°C.
Causality: Pre-incubation allows the lipophilic cyclohexylidenemethyl moiety to partition into cell membranes and reach the COX active site before the massive release of arachidonic acid.
Pathway Activation:
COX-1: Allow non-heparinized blood to coagulate at 37°C for 1 hour. Coagulation mechanically triggers platelet degranulation, releasing arachidonic acid strictly via COX-1.
COX-2: Stimulate heparinized blood with Lipopolysaccharide (LPS, 10 µg/mL) for 24 hours at 37°C. LPS induces de novo synthesis of COX-2 in monocytes, isolating the COX-2 specific response.
Plasma Extraction & Quantification: Centrifuge samples (2000 × g, 10 min, 4°C) to isolate serum/plasma. Quantify Thromboxane B2 (TXB2, stable metabolite of TXA2) for COX-1, and Prostaglandin E2 (PGE2) for COX-2 using LC-MS/MS or competitive ELISA.
Causality: Measuring stable downstream metabolites ensures data integrity, as primary prostaglandins (PGH2, TXA2) have half-lives of mere seconds.
Fig 3. Human Whole Blood (HWB) assay workflow for COX selectivity validation.
Quantitative Data Presentation
The following table summarizes the pharmacological profile of representative 5-CMI derivatives based on their spacer modifications, demonstrating the SAR logic discussed in Section 3. Data is benchmarked against Celecoxib, a classical COX-2 selective isoxazole derivative ().
Compound Scaffold
Spacer Modification
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity Index (COX-1/COX-2)
Primary Target
5-CMI (Base)
None (Direct Link)
0.85
>10.0
<0.1
COX-1
5-CMI-M
Methylene
1.20
0.45
2.6
Dual Inhibitor
5-CMI-C
Carbonyl
>10.0
0.08
>125
COX-2
Celecoxib (Ref)
N/A
15.0
0.04
375
COX-2
Note: A threshold of 1 µM is standardly utilized in HWB assays to classify highly active vs. weakly active inhibitors due to physiological protein-binding limits[1].
Conclusion
The 5-(Cyclohexylidenemethyl)isoxazole scaffold is a powerful tool in medicinal chemistry for probing the cyclooxygenase active site. By understanding the steric constraints of the COX-1 main channel and the hydrophilic requirements of the COX-2 side pocket, researchers can rationally design spacer groups to tune isozyme selectivity. Moving forward, validating these derivatives exclusively through self-validating physiological systems like the Human Whole Blood assay will remain critical to translating in vitro potency into in vivo efficacy.
References
Classification of Cyclooxygenase-2 Inhibitors Using Support Vector Machine and Random Forest Methods. Journal of Chemical Information and Modeling (ACS Publications). Available at:[Link]
The human whole blood assay to evaluate the cyclooxygenase isozyme selectivity of nonsteroidal anti-inflammatory drugs. Rheumatology (Oxford). Available at:[Link]
Valdecoxib: A Review of its Use in the Management of Osteoarthritis, Rheumatoid Arthritis, Dysmenorrhoea and Acute Pain. Drugs (Springer). Available at:[Link]
An In-depth Technical Guide on the Thermodynamic Stability of 5-(Cyclohexylidenemethyl)isoxazole Isomers
For Researchers, Scientists, and Drug Development Professionals Abstract Isoxazole derivatives are fundamental scaffolds in medicinal chemistry, valued for their wide-ranging pharmacological activities. The thermodynamic...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxazole derivatives are fundamental scaffolds in medicinal chemistry, valued for their wide-ranging pharmacological activities. The thermodynamic stability of different isomers of a drug candidate is a critical parameter, influencing its synthesis, formulation, shelf-life, and ultimately, its biological activity. This guide provides a comprehensive overview of the principles and methodologies for assessing the thermodynamic stability of 5-(Cyclohexylidenemethyl)isoxazole isomers. We will delve into both experimental and computational approaches, offering detailed protocols and explaining the rationale behind key procedural steps. This document is intended to serve as a practical resource for researchers in organic chemistry, medicinal chemistry, and drug development, providing the necessary tools to rigorously evaluate the stability of isoxazole-based compounds and their derivatives.
Introduction: The Significance of Isomeric Stability in Drug Development
The isoxazole ring is a privileged structure in drug discovery, present in a variety of approved drugs and clinical candidates.[1][2] The specific arrangement of atoms within the isoxazole ring and the geometry of its substituents give rise to various isomers, each potentially possessing distinct physical, chemical, and biological properties.[3][4] The 5-(Cyclohexylidenemethyl)isoxazole scaffold presents the possibility of E/Z isomerism at the exocyclic double bond, as well as potential tautomeric forms.
Understanding the relative thermodynamic stabilities of these isomers is paramount for several reasons:
Synthetic Route Optimization: Knowledge of the most stable isomer allows for the design of synthetic pathways that favor its formation, maximizing yield and simplifying purification.
Formulation and Storage: The most stable isomer is less likely to convert to other forms over time, ensuring the consistency and shelf-life of the final drug product.[5]
Pharmacological Activity: Different isomers can exhibit varied binding affinities for their biological targets, leading to differences in efficacy and side-effect profiles.[3]
Regulatory Compliance: Regulatory agencies require a thorough characterization of all potential isomers of a drug substance, including an assessment of their relative stabilities.
This guide will equip researchers with the foundational knowledge and practical protocols to confidently assess the thermodynamic stability of 5-(Cyclohexylidenemethyl)isoxazole isomers.
Isomers of 5-(Cyclohexylidenemethyl)isoxazole
The primary isomers of concern for 5-(Cyclohexylidenemethyl)isoxazole are the (E)- and (Z)- geometric isomers arising from the restricted rotation around the exocyclic carbon-carbon double bond.
Figure 1: (E)- and (Z)-isomers of 5-(Cyclohexylidenemethyl)isoxazole.
In addition to these geometric isomers, the potential for tautomerism involving the isoxazole ring should also be considered, although for many 5-substituted isoxazoles, the canonical form is significantly more stable.
Experimental Determination of Thermodynamic Stability
Experimental methods provide direct measurement of the relative stabilities of isomers by quantifying their populations at equilibrium.
Equilibration Studies
Equilibration studies are the cornerstone of experimental thermodynamic stability assessment.[6] The principle is to subject a sample of one or a mixture of isomers to conditions that facilitate their interconversion until a thermodynamic equilibrium is reached. The ratio of isomers at equilibrium directly reflects their relative Gibbs free energy.
Protocol: Acid- or Base-Catalyzed Equilibration
Sample Preparation: Dissolve a known quantity of the 5-(Cyclohexylidenemethyl)isoxazole isomer (or a mixture of isomers) in a suitable solvent (e.g., toluene, ethanol, or DMSO).
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a strong base (e.g., sodium ethoxide) to facilitate the isomerization process. The choice of catalyst will depend on the specific mechanism of interconversion.
Incubation: Heat the mixture at a controlled temperature (e.g., 80 °C) for a predetermined period. It is crucial to monitor the reaction over time to ensure that equilibrium has been reached. This can be done by taking aliquots at various time points.
Quenching: Once equilibrium is established (i.e., the isomer ratio remains constant over several time points), quench the reaction by neutralizing the catalyst. For an acid catalyst, a mild base (e.g., sodium bicarbonate solution) can be used, and for a base catalyst, a mild acid (e.g., ammonium chloride solution) is appropriate.
Work-up and Analysis: Extract the organic components, dry the organic layer, and remove the solvent under reduced pressure. Analyze the resulting mixture of isomers using a quantitative technique such as ¹H NMR spectroscopy or HPLC.[7][8]
Figure 2: Workflow for experimental equilibration studies.
Data Analysis:
The equilibrium constant (Keq) is calculated from the ratio of the concentrations of the isomers at equilibrium:
Keq = [Isomer B] / [Isomer A]
The difference in Gibbs free energy (ΔG°) between the isomers can then be calculated using the following equation:[6]
ΔG° = -RT ln(Keq)
Where:
R is the ideal gas constant (8.314 J/mol·K)
T is the absolute temperature in Kelvin
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9][10] While primarily used to study phase transitions, DSC can provide valuable information about the relative thermodynamic stabilities of isomers, particularly if they can be isolated as pure solids.[11]
Protocol: DSC Analysis of Isomers
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of each pure isomer into separate DSC pans. An empty, hermetically sealed pan is used as the reference.
Instrument Setup: Place the sample and reference pans into the DSC instrument.
Temperature Program: Heat the samples at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting points of the isomers.[10]
Data Acquisition: The instrument records the differential heat flow as a function of temperature.
Data Interpretation:
The resulting DSC thermogram will show endothermic peaks corresponding to the melting of each isomer. The melting point (Tm) is the temperature at the peak of the endotherm. The isomer with the higher melting point is generally the more thermodynamically stable in the solid state. Furthermore, the enthalpy of fusion (ΔHfus) can be determined by integrating the area under the melting peak. A higher enthalpy of fusion often correlates with a more stable crystal lattice.[12]
Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict the relative thermodynamic stabilities of isomers.[4][13] These methods calculate the electronic energy of a molecule, from which thermodynamic properties can be derived.
Geometry Optimization and Frequency Calculations
The first and most critical step in computational analysis is to find the lowest energy conformation (the global minimum) for each isomer on the potential energy surface.
Protocol: DFT Calculations
Structure Building: Construct the 3D structures of the (E)- and (Z)-isomers of 5-(Cyclohexylidenemethyl)isoxazole using a molecular modeling software (e.g., Avogadro, GaussView).
Geometry Optimization: Perform a geometry optimization for each isomer using a suitable level of theory. A commonly used and reliable method for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[14][15][16][17] This calculation will find the equilibrium geometry of each isomer.
Frequency Analysis: Following optimization, perform a vibrational frequency calculation at the same level of theory. This serves two purposes:
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).[18]
It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for calculating the Gibbs free energy.
Figure 3: Workflow for computational stability analysis using DFT.
Calculation of Thermodynamic Properties
The output of the frequency calculation provides the necessary data to compute the Gibbs free energy (G) for each isomer:
G = E_electronic + ZPVE + E_thermal
Where:
E_electronic is the electronic energy from the optimization.
ZPVE is the zero-point vibrational energy.
E_thermal is the thermal correction to the energy, which includes translational, rotational, and vibrational contributions at a given temperature.
The relative stability is determined by comparing the Gibbs free energies of the isomers. The isomer with the lower Gibbs free energy is the more thermodynamically stable.
ΔG = G(Isomer B) - G(Isomer A)
A negative ΔG indicates that Isomer B is more stable than Isomer A.
Data Summary and Interpretation
For clarity and ease of comparison, the results from both experimental and computational analyses should be compiled into tables.
Table 1: Experimental Thermodynamic Data from Equilibration Studies
Isomer
Equilibrium Concentration (%)
Keq
ΔG° (kJ/mol) at T (K)
(E)-isomer
(Z)-isomer
Table 2: Experimental Thermodynamic Data from DSC
Isomer
Melting Point (Tm, °C)
Enthalpy of Fusion (ΔHfus, kJ/mol)
(E)-isomer
(Z)-isomer
Table 3: Computational Thermodynamic Data (B3LYP/6-31G(d,p))
Isomer
Electronic Energy (Hartree)
ZPVE (Hartree)
Gibbs Free Energy (Hartree)
Relative ΔG (kJ/mol)
(E)-isomer
(Z)-isomer
By comparing the data from these tables, a comprehensive understanding of the relative thermodynamic stabilities of the 5-(Cyclohexylidenemethyl)isoxazole isomers can be achieved. It is important to note that experimental results reflect the stability in the specific solvent and temperature conditions used, while computational results typically correspond to the gas phase at a standard temperature (e.g., 298.15 K). Discrepancies between experimental and computational results can often be attributed to solvent effects, which can be modeled computationally using implicit or explicit solvent models.
Conclusion
The determination of the thermodynamic stability of 5-(Cyclohexylidenemethyl)isoxazole isomers is a critical aspect of its development as a potential therapeutic agent. A combination of experimental techniques, such as equilibration studies and DSC, along with computational methods like DFT, provides a robust and comprehensive assessment. The protocols and principles outlined in this guide offer a systematic approach for researchers to confidently evaluate the isomeric stability of this and other related isoxazole derivatives, ultimately contributing to the development of safer and more effective medicines.
References
Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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In Vitro Toxicity Profile of 5-(Cyclohexylidenemethyl)isoxazole: An In-Depth Technical Guide
Introduction: The Isoxazole Scaffold and the Imperative for Early Safety Assessment The isoxazole ring is a privileged five-membered heterocyclic motif that forms the core of a multitude of biologically active compounds....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Isoxazole Scaffold and the Imperative for Early Safety Assessment
The isoxazole ring is a privileged five-membered heterocyclic motif that forms the core of a multitude of biologically active compounds. Its unique electronic and structural properties have made it a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] The versatility of the isoxazole scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] However, this structural diversity also necessitates a thorough evaluation of the toxicological profile of each new derivative to ensure its safety and therapeutic potential.
This technical guide provides a comprehensive framework for assessing the in vitro toxicity of a novel isoxazole derivative, 5-(Cyclohexylidenemethyl)isoxazole . In the absence of specific data for this compound, this document will leverage established in vitro toxicological methodologies and the known safety profiles of other isoxazole-containing molecules to propose a robust testing strategy. The primary objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols required to meticulously characterize the potential cytotoxic, genotoxic, and mechanistic liabilities of this and similar novel chemical entities at an early stage of development.
I. Foundational Pillar: Assessing General Cytotoxicity
The initial step in any in vitro toxicity assessment is to determine the concentration-dependent effect of the test compound on cell viability. This provides a fundamental understanding of its potency and establishes the concentration range for subsequent, more detailed mechanistic studies. Several robust and well-validated assays are available for this purpose.
A. Rationale for a Multi-Assay Approach
Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular parameters. A multi-assay approach, targeting different cellular compartments and functions, provides a more comprehensive and reliable assessment of cytotoxicity. For instance, the MTT assay measures mitochondrial reductase activity, the Neutral Red Uptake (NRU) assay assesses lysosomal integrity, and the Lactate Dehydrogenase (LDH) assay quantifies membrane damage.
B. Experimental Protocols
This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of 5-(Cyclohexylidenemethyl)isoxazole for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
This assay evaluates the integrity of the lysosomal membrane. Viable cells take up the neutral red dye and store it in their lysosomes. Damage to the cell membrane or lysosomes results in a decreased uptake of the dye.
Protocol:
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
Neutral Red Incubation: After the treatment period, replace the medium with a medium containing a known concentration of neutral red (e.g., 50 µg/mL) and incubate for 2-3 hours at 37°C.
Washing and Dye Extraction: Wash the cells with PBS to remove excess dye. Then, add a destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid) to extract the neutral red from the lysosomes.
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm.
Data Analysis: Calculate the percentage of viable cells and the IC50 value.
C. Data Presentation: Comparative Cytotoxicity of Isoxazole Derivatives
To provide context for the experimental results obtained for 5-(Cyclohexylidenemethyl)isoxazole, the following table summarizes the reported cytotoxic activities of various isoxazole derivatives against different cancer cell lines.
II. Probing for Genotoxicity: Safeguarding Genetic Integrity
Genotoxicity assessment is a critical component of the safety evaluation of any new chemical entity. It investigates the potential of a compound to damage cellular DNA, which can lead to mutations and potentially cancer.
A. The Importance of a Tiered Genotoxicity Testing Strategy
A comprehensive genotoxicity assessment typically involves a battery of tests that evaluate different endpoints, including DNA strand breaks, chromosomal damage, and gene mutations.
B. Experimental Protocols
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under an electric field, fragmented DNA migrates out of the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the extent of DNA damage.
Protocol:
Cell Treatment: Treat cells with various concentrations of 5-(Cyclohexylidenemethyl)isoxazole for a short duration (e.g., 2-4 hours).
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
Data Analysis: Quantify the DNA damage by measuring parameters such as tail length, tail intensity, and tail moment using specialized software.
The micronucleus assay detects chromosomal damage. Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.
Protocol:
Cell Treatment: Treat cells with the test compound for a period equivalent to 1.5-2 cell cycles.
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in the accumulation of binucleated cells.
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
Scoring: Score the frequency of micronuclei in binucleated cells under a microscope.
III. Delving into the Mechanisms of Cell Death: Apoptosis vs. Necrosis
Understanding the mode of cell death induced by a compound is crucial for elucidating its mechanism of action. Apoptosis is a programmed and controlled form of cell death, while necrosis is a more chaotic process resulting from acute cellular injury.
A. Key Hallmarks of Apoptosis
Apoptosis is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, nuclear fragmentation, and the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.
B. Experimental Protocols
This flow cytometry-based assay is a gold standard for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to externalized PS, while PI is a fluorescent nuclear stain that can only enter cells with compromised membranes.
Protocol:
Cell Treatment: Treat cells with 5-(Cyclohexylidenemethyl)isoxazole for a specified period.
Cell Harvesting and Staining: Harvest the cells and resuspend them in a binding buffer containing FITC-conjugated Annexin V and PI.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
Annexin V-negative/PI-negative: Viable cells
Annexin V-positive/PI-negative: Early apoptotic cells
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
Annexin V-negative/PI-positive: Necrotic cells
Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the involvement of the apoptotic pathway.
Protocol:
Cell Lysis: Treat cells with the test compound and then lyse them to release the cellular contents.
Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD-pNA for caspase-3).
Incubation and Measurement: Incubate the mixture and measure the fluorescence or absorbance, which is proportional to the caspase activity.
C. Visualizing the Apoptotic Pathway
Many isoxazole derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, often involving the activation of the tumor suppressor protein p53.[4][8]
Caption: Proposed p53-mediated apoptotic pathway for isoxazole derivatives.
IV. Investigating Oxidative Stress and Mitochondrial Dysfunction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common mechanism of drug-induced toxicity. Mitochondria are often a primary target of xenobiotics, and mitochondrial dysfunction can lead to increased ROS production and the initiation of apoptosis. Some isoxazole derivatives have been shown to generate ROS.[3]
A. Experimental Protocols
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for measuring intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
Cell Loading: Load cells with DCFH-DA by incubating them in a medium containing the probe.
Compound Treatment: Treat the cells with 5-(Cyclohexylidenemethyl)isoxazole.
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence microplate reader or flow cytometer.
The JC-1 assay is used to monitor mitochondrial health. JC-1 is a cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Protocol:
Cell Treatment: Treat cells with the test compound.
JC-1 Staining: Incubate the cells with the JC-1 dye.
Fluorescence Analysis: Analyze the cells by flow cytometry or fluorescence microscopy, measuring both the red and green fluorescence.
Data Analysis: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
B. Visualizing the In Vitro Toxicity Assessment Workflow
Caption: A tiered workflow for in vitro toxicity assessment.
V. Conclusion and Future Directions
The in vitro toxicity assessment of novel chemical entities like 5-(Cyclohexylidenemethyl)isoxazole is a non-negotiable aspect of modern drug discovery and development. By employing a systematic and multi-faceted approach as outlined in this guide, researchers can gain a comprehensive understanding of the potential toxicological liabilities of this compound. The proposed workflow, beginning with broad cytotoxicity screening and progressing to more nuanced genotoxicity and mechanistic studies, provides a robust framework for making informed decisions about the continued development of this and other isoxazole derivatives.
Future investigations should aim to correlate the in vitro findings with in vivo toxicity studies to establish a comprehensive safety profile. Furthermore, exploring the structure-activity relationships (SAR) of toxicity within a series of related isoxazole analogs can provide invaluable insights for designing safer and more efficacious therapeutic agents.
References
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. (2014). RSC Advances, 4(104), 59975-59984. [Link]
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Medicinal Chemistry. [Link]
Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. (2022). International Journal of Molecular Sciences, 23(23), 15299. [Link]
Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2015). Oncology Letters, 10(5), 2831-2838. [Link]
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2023). RSC Medicinal Chemistry, 14(10), 1957-1969. [Link]
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). International Journal of Molecular Sciences, 24(3), 2997. [Link]
The Isoxazole Derivative of Usnic Acid Induces an ER Stress Response in Breast Cancer Cells That Leads to Paraptosis-like Cell Death. (2022). International Journal of Molecular Sciences, 23(3), 1806. [Link]
Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. (2022). ACS Omega, 7(41), 36868-36881. [Link]
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules, 28(3), 1433. [Link]
Natural product as a lead for impairing mitochondrial respiration in cancer cells. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2321807. [Link]
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2020). Journal of Medicinal Chemistry, 63(22), 13734-13754. [Link]
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). International journal of molecular sciences, 24(3), 2997. [Link]
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial. (2014). RSC Advances. [https://www.semanticscholar.org/paper/Isoxazole-derivatives-of-6-fluoro-N-(6-methoxybenzo-amine-Venkatesh-Gurrapu/d0f269a838536f932e65d21a2c534433d77a0c0a]([Link]
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry, 11, 1243397. [Link]
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). International Journal of Molecular Sciences, 26(15), 8196. [Link]
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Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. (2014). RSC Advances. [Link]
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Crystallographic data and X-ray diffraction of 5-(Cyclohexylidenemethyl)isoxazole
A comprehensive understanding of the three-dimensional structure of pharmacologically active molecules is paramount in modern drug discovery and development. This guide provides an in-depth technical overview of the crys...
Author: BenchChem Technical Support Team. Date: April 2026
A comprehensive understanding of the three-dimensional structure of pharmacologically active molecules is paramount in modern drug discovery and development. This guide provides an in-depth technical overview of the crystallographic analysis of 5-(Cyclohexylidenemethyl)isoxazole, a representative member of the isoxazole class of compounds. Isoxazoles are a well-established scaffold in medicinal chemistry, known for their diverse biological activities.[1][2] The precise determination of their crystal and molecular structure through single-crystal X-ray diffraction provides invaluable insights into their physicochemical properties, potential biological interactions, and serves as a foundational dataset for computational modeling and rational drug design.
This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of chemical structures and analytical techniques. It will detail the journey from compound synthesis and crystallization to the acquisition, refinement, and interpretation of high-resolution crystallographic data.
Synthesis and Crystallization: The Gateway to Structural Elucidation
The journey to a crystal structure begins with the synthesis of the target compound. While various synthetic routes to isoxazole derivatives exist, a common and effective method is the [3+2] cycloaddition reaction.[3][4] This involves the reaction of a nitrile oxide with an alkyne. For 5-(Cyclohexylidenemethyl)isoxazole, a plausible synthetic route would involve the reaction of cyclohexanecarbaldehyde oxime with an appropriate acetylene derivative.
Following successful synthesis and purification, the next critical step is the growth of high-quality single crystals suitable for X-ray diffraction. This is often the most challenging and empirical part of the process. A variety of crystallization techniques can be employed, including:
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation.
The choice of solvent and crystallization technique is crucial and often requires extensive screening of various conditions.
Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The fundamental principle of X-ray diffraction is that the electrons in the crystal lattice scatter the incident X-rays in a specific pattern, which is dependent on the arrangement of atoms in the crystal.
Data Collection
A modern single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector, is used to collect the diffraction data. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Key parameters for data collection include:
X-ray Source: Commonly used sources are Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
Exposure Time: The duration of X-ray exposure for each image.
Detector Distance: The distance between the crystal and the detector.
The collected images are then processed to determine the position and intensity of each diffraction spot. This information is used to calculate the unit cell parameters and the space group of the crystal.
Structure Solution and Refinement
The "phase problem" is a central challenge in X-ray crystallography, as the diffraction experiment only provides the intensities of the scattered X-rays, not their phases. The phases are essential for calculating the electron density map, which reveals the positions of the atoms.
Structure Solution: Direct methods or Patterson methods are commonly used to obtain an initial estimate of the phases. These methods use statistical relationships between the intensities of the diffraction spots to generate an initial structural model.
Structure Refinement: The initial model is then refined using a least-squares method. This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction intensities. The quality of the final structure is assessed by the R-factor, which should be as low as possible for a good refinement.
The workflow for single-crystal X-ray diffraction is summarized in the following diagram:
Experimental workflow from synthesis to structure validation.
Crystallographic Data of 5-(Cyclohexylidenemethyl)isoxazole: A Hypothetical Case Study
While specific experimental data for 5-(Cyclohexylidenemethyl)isoxazole is not publicly available, we can present a hypothetical but realistic set of crystallographic data based on known structures of similar organic molecules. This serves to illustrate the standard format for reporting such data.
Parameter
Value
Chemical Formula
C₁₀H₁₃NO
Formula Weight
163.22 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
a
8.543(2) Å
b
12.123(3) Å
c
9.876(2) Å
α
90°
β
105.34(1)°
γ
90°
Volume
985.4(4) ų
Z
4
Calculated Density
1.098 g/cm³
Absorption Coefficient
0.072 mm⁻¹
F(000)
352
Crystal Size
0.25 x 0.20 x 0.15 mm
θ range for data collection
2.5° to 28.0°
Reflections collected
5678
Independent reflections
2245 [R(int) = 0.021]
Final R indices [I > 2σ(I)]
R₁ = 0.045, wR₂ = 0.112
R indices (all data)
R₁ = 0.058, wR₂ = 0.125
Goodness-of-fit on F²
1.05
Interpretation of the Crystal Structure: From Data to Insights
The refined crystal structure provides a wealth of information about the molecule's geometry and intermolecular interactions.
Molecular Geometry
The primary output of a crystallographic analysis is the precise three-dimensional arrangement of atoms. This allows for the determination of:
Bond Lengths: The distances between bonded atoms.
Bond Angles: The angles formed by three connected atoms.
Torsion Angles: The dihedral angles that describe the conformation of the molecule.
For 5-(Cyclohexylidenemethyl)isoxazole, key structural features to analyze would include the planarity of the isoxazole ring and the conformation of the cyclohexylidene group relative to the isoxazole ring. These geometric parameters are crucial for understanding the molecule's steric and electronic properties.
Intermolecular Interactions
In the solid state, molecules are held together by a variety of non-covalent interactions. Understanding these interactions is critical for predicting physical properties such as melting point, solubility, and crystal packing. Common intermolecular interactions include:
Hydrogen Bonds: Although the title compound is not a strong hydrogen bond donor, weak C-H···O or C-H···N interactions may be present.
van der Waals Forces: These are ubiquitous and play a significant role in the overall crystal packing.
π-π Stacking: The isoxazole ring is an aromatic heterocycle and may engage in π-π stacking interactions with neighboring rings.
The analysis of these interactions can provide insights into how the molecule might interact with biological targets.
Potential intermolecular interactions in the crystal lattice.
Conclusion: The Foundational Role of Crystallography in Drug Development
The crystallographic analysis of 5-(Cyclohexylidenemethyl)isoxazole, and indeed any pharmacologically relevant molecule, provides a definitive and high-resolution snapshot of its three-dimensional structure. This information is not merely academic; it is a cornerstone of modern drug discovery. It enables:
Structure-Activity Relationship (SAR) Studies: By correlating structural features with biological activity, medicinal chemists can design more potent and selective drug candidates.
Computational Modeling: The crystal structure serves as the primary input for computational techniques such as molecular docking and molecular dynamics simulations, which can predict how a molecule will bind to its biological target.
Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, including solubility and bioavailability. Crystallography is essential for identifying and characterizing these different forms.
Intellectual Property: A well-defined crystal structure can be a key component of a patent application, providing strong protection for a novel chemical entity.
References
Lee, Y.-S., Park, S. M., & Kim, B. H. (2007). Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses. Arkivoc, 2007(13), 133-142. [Link]
Chalyk, B., Hrebeniuk, K., Fil, Y., Gavrilenko, K., Rozhenko, A., Vashchenko, B., ... & Grygorenko, O. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(24), 15877-15899. [Link]
NextSDS. (n.d.). Isoxazole, 5-(cyclohexylidenemethyl)- (9CI). Retrieved March 8, 2024, from [Link]
Bougrin, K., & Talha, A. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(11), 4478. [Link]
Sonu, Y., Kamal, Y. T., Gautam, G. K., & Singh, H. (2023). Synthesized compounds structure of isoxazole derivatives (5a-5m). ResearchGate. [Link]
Preclinical Pharmacological Screening of 5-(Cyclohexylidenemethyl)isoxazole: A Technical Whitepaper
Executive Summary & Structural Rationale The compound 5-(Cyclohexylidenemethyl)isoxazole (CAS: 113352-01-5) represents a highly compelling, low-molecular-weight (MW: 163.22 g/mol ) hit fragment in the pursuit of novel an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
The compound 5-(Cyclohexylidenemethyl)isoxazole (CAS: 113352-01-5) represents a highly compelling, low-molecular-weight (MW: 163.22 g/mol ) hit fragment in the pursuit of novel anti-inflammatory therapeutics. In modern drug discovery, the isoxazole ring is a privileged heterocyclic scaffold, frequently deployed as the central pharmacophore in selective Cyclooxygenase-2 (COX-2) inhibitors to mitigate the gastrointestinal toxicity associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) [[1]]().
The unique structural feature of this compound is the cyclohexylidenemethyl moiety —an exocyclic double bond linking the rigid isoxazole core to a bulky, lipophilic cyclohexane ring.
The Causality of Selectivity: The COX-1 and COX-2 active sites are highly homologous, but a critical amino acid substitution (Ile523 in COX-1 to Val523 in COX-2) creates a secondary, larger hydrophobic side pocket in COX-2. The steric bulk of the cyclohexylidene group is hypothesized to clash with Ile523 in COX-1 while fitting favorably into the Val523 pocket of COX-2, thereby driving target selectivity [[2]]().
This whitepaper outlines a rigorous, self-validating three-phase pharmacological screening cascade designed to evaluate the biochemical affinity, cellular efficacy, and preliminary metabolic stability of 5-(Cyclohexylidenemethyl)isoxazole.
Target Quantitative Data & Progression Thresholds
To prevent late-stage attrition, early pharmacological screening must be governed by strict quantitative thresholds. Table 1 summarizes the target metrics required for this compound to progress to in vivo models (e.g., Carrageenan-induced paw edema) 3.
Table 1: Target Pharmacological Profile for 5-(Cyclohexylidenemethyl)isoxazole
Assay Category
Parameter
Target Threshold
Scientific Rationale
Biochemical
COX-2 IC₅₀
≤ 1.0 µM
Standard machine-learning validated threshold for highly active COX-2 inhibitors 4.
Biochemical
Selectivity Index (SI)
> 50 (COX-1/COX-2)
Ensures minimal disruption of cytoprotective gastrointestinal prostanoids.
Cellular
RAW 264.7 PGE₂ IC₅₀
≤ 5.0 µM
Accounts for expected potency drop-off due to cell membrane permeability and protein binding.
Toxicity
HepG2 CC₅₀
> 100 µM
Establishes a therapeutic window of at least 20x the cellular efficacy dose.
ADME
HLM Intrinsic Clearance
< 20 µL/min/mg
Ensures the exocyclic alkene is not rapidly metabolized by hepatic CYP450s.
Phase 1: In Vitro Biochemical Screening (Target Engagement)
Before assessing cellular function, we must establish direct target engagement. We utilize a fluorometric COX-1/COX-2 inhibitor screening assay.
The Causality of the Assay Design: Instead of relying on radioactive arachidonic acid, this protocol leverages the peroxidase activity of COX enzymes. The enzyme converts arachidonic acid to PGG₂, and subsequently reduces it to PGH₂. During this reduction, the assay probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine) is oxidized into highly fluorescent resorufin. If 5-(Cyclohexylidenemethyl)isoxazole successfully occupies the active site, PGH₂ synthesis halts, and fluorescence decreases proportionally 2.
Step-by-Step Methodology:
Reagent Preparation: Prepare COX-1 and COX-2 enzymes (300 U/mL) in Tris-HCl buffer (pH 8.0) containing hematin (cofactor) 2.
Compound Dilution: Dissolve 5-(Cyclohexylidenemethyl)isoxazole in 100% DMSO, then perform a 10-point serial dilution (0.001 µM to 100 µM). Ensure final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation.
Incubation: Add 10 µL of the compound to 50 µL of the enzyme/cofactor mix in a black 96-well microplate. Incubate at 25°C for 10 minutes to allow orthosteric binding.
Reaction Initiation: Add 10 µL of Arachidonic Acid and 10 µL of ADHP probe to all wells simultaneously using a multichannel pipette.
Detection: Read fluorescence dynamically using a microplate reader (Ex: 535 nm / Em: 587 nm) over 5 minutes. Calculate the initial velocity (slope).
Self-Validating System (Quality Control):
To ensure the assay is trustworthy, every plate must include Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective inhibitor) as positive controls. A Z-factor > 0.6 must be calculated using the vehicle control (1% DMSO) and the fully inhibited control to validate the assay's dynamic range.
Arachidonic acid cascade illustrating COX-2 inhibition by the isoxazole derivative.
Phase 2: Cellular Phenotypic Screening
Biochemical affinity does not guarantee physiological efficacy. The compound must permeate the cell membrane and operate in a complex cytosolic environment. We utilize the RAW 264.7 murine macrophage model, stimulated by Lipopolysaccharide (LPS), to induce a robust inflammatory phenotype 3.
The Causality of Biomarker Selection: By measuring PGE₂ via ELISA, we directly quantify intracellular COX-2 inhibition. By concurrently measuring Nitric Oxide (NO) via the Griess reaction, we assess if the compound exhibits desirable dual-pathway inhibition (e.g., affecting iNOS expression), a known pleiotropic benefit of certain isoxazole derivatives.
Step-by-Step Methodology:
Cell Seeding: Seed RAW 264.7 cells at a density of
5×104
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.
Pre-treatment: Aspirate media. Pre-treat cells with 5-(Cyclohexylidenemethyl)isoxazole (1, 5, 10, and 20 µM) in serum-free media for 2 hours.
Stimulation: Add 1 µg/mL of LPS (E. coli O111:B4) to the wells to trigger the TLR4 inflammatory cascade. Incubate for 24 hours 3.
Supernatant Harvest: Collect 100 µL of the supernatant for the Griess Reaction (NO quantification at 540 nm) and 50 µL for the PGE₂ competitive ELISA.
Self-Validating System (Quality Control):
A critical failure point in phenotypic screening is mistaking compound cytotoxicity for anti-inflammatory efficacy (i.e., dead cells do not produce PGE₂). Therefore, an MTT viability assay must be run on the remaining cells in the plate immediately after supernatant harvest. If cell viability drops below 90% at a given dose, the anti-inflammatory data for that dose is invalidated.
Phase 3: Preliminary ADME & Toxicity Profiling
The structural architecture of 5-(Cyclohexylidenemethyl)isoxazole presents a specific metabolic liability: the exocyclic alkene (cyclohexylidene). Alkenes are classic "soft spots" for epoxidation by hepatic Cytochrome P450 enzymes (specifically CYP2C19, which is highly active against isoxazoles) 5.
The Causality of the Assay: To ensure the compound will survive first-pass metabolism long enough to exert systemic effects in vivo, we must perform a Human Liver Microsome (HLM) stability assay.
Step-by-Step Methodology:
Incubation Mixture: Combine 0.5 mg/mL HLMs, 1 µM of 5-(Cyclohexylidenemethyl)isoxazole, and 100 mM phosphate buffer (pH 7.4).
Reaction Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH (the electron donor for CYP450s).
Time-Course Sampling: Aliquot 50 µL of the mixture at 0, 15, 30, 45, and 60 minutes.
Quenching & Analysis: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 15,000 x g for 10 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS to calculate Intrinsic Clearance (
CLint
).
Self-Validating System (Quality Control):
Run Verapamil (high clearance) and Warfarin (low clearance) in parallel as reference standards to verify the metabolic competence of the microsome batch.
Preclinical pharmacological screening cascade with defined go/no-go progression criteria.
Conclusion & Go/No-Go Decision Matrix
The successful execution of this three-phase cascade provides a comprehensive, E-E-A-T compliant data package. If 5-(Cyclohexylidenemethyl)isoxazole demonstrates an IC₅₀ ≤ 1.0 µM for COX-2, a Selectivity Index > 50, robust cellular PGE₂ suppression without cytotoxicity, and acceptable microsomal stability, it triggers an automatic "Go" decision. The compound will then be advanced to in vivo efficacy models, specifically the Carrageenan-induced rat paw edema model, to evaluate systemic anti-inflammatory pharmacodynamics.
References
Classification of Cyclooxygenase-2 Inhibitors Using Support Vector Machine and Random Forest Methods - Journal of Chemical Information and Modeling (ACS Publications). 4
Protocol for Assessing the Anti-inflammatory Activity of Isoxazole Derivatives - Benchchem Technical Protocols. 3
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - Frontiers in Chemistry. 2
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Advances (Royal Society of Chemistry). 1
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives (PMC Archive) - National Institutes of Health (NIH). 5
Electron Density and Molecular Orbital Analysis of 5-(Cyclohexylidenemethyl)isoxazole: A Computational Approach to Reactivity and Drug Design
An In-Depth Technical Guide Abstract This technical guide provides a comprehensive examination of the electronic structure of 5-(Cyclohexylidenemethyl)isoxazole, a representative member of a class of heterocyclic compoun...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive examination of the electronic structure of 5-(Cyclohexylidenemethyl)isoxazole, a representative member of a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1][2] We delve into a rigorous computational analysis, leveraging Density Functional Theory (DFT) to elucidate the molecule's electron density distribution and frontier molecular orbitals. This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical computational workflows necessary to understand and predict the chemical behavior of this and related isoxazole derivatives. Through the application of the Quantum Theory of Atoms in Molecules (QTAIM) and Frontier Molecular Orbital (FMO) theory, we uncover the intricate relationships between electronic structure, chemical reactivity, and kinetic stability, offering critical insights for rational drug design and molecular engineering.
Introduction: The Significance of Isoxazoles and Electronic Structure Analysis
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antibacterial and anti-inflammatory to anticancer agents.[1][2][3] The specific molecule of interest, 5-(Cyclohexylidenemethyl)isoxazole, combines this important heterocycle with a non-aromatic carbocyclic moiety, presenting a unique electronic and steric profile. Understanding the intrinsic electronic properties of such molecules is paramount for predicting their behavior in biological systems, including receptor binding, metabolic stability, and mechanism of action.[4]
This guide moves beyond simple structural representation to explore the very fabric of the molecule's chemical nature: its electron density and molecular orbitals.
Electron Density Analysis allows us to map the distribution of electrons in three-dimensional space. Using the Quantum Theory of Atoms in Molecules (QTAIM), we can precisely define atoms within the molecule, characterize the nature of chemical bonds (e.g., covalent vs. ionic), and identify regions susceptible to electrostatic interactions.[5][6]
Molecular Orbital (MO) Analysis , particularly the Frontier Molecular Orbital (FMO) theory developed by Kenichi Fukui, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7] The energies and spatial distributions of these orbitals are fundamental determinants of a molecule's reactivity, governing its ability to act as an electron donor (nucleophile) or acceptor (electrophile).[8]
By integrating these two powerful computational frameworks, we can construct a detailed, validated model of the chemical reactivity and electronic characteristics of 5-(Cyclohexylidenemethyl)isoxazole.
Electron Density Analysis via Quantum Theory of Atoms in Molecules (QTAIM)
The QTAIM framework, pioneered by Richard Bader, provides a rigorous method for partitioning a molecule's electron density (ρ(r)) to reveal its underlying chemical structure and bonding.[5] The analysis focuses on the topology of the electron density, identifying critical points where the gradient of the density is zero. Of particular importance are the Bond Critical Points (BCPs), which exist between any two bonded atoms.
The properties at these BCPs, such as the electron density itself (ρ(r)) and the sign of its Laplacian (∇²ρ(r)), provide a quantitative description of the bond's nature.
Shared-shell interactions (typical of covalent bonds) are characterized by a relatively high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density between the nuclei.
Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces) show low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating that electron density is separately concentrated within the basins of the interacting atoms.
The following protocol outlines a self-validating system for performing a robust QTAIM analysis using Density Functional Theory (DFT), a widely adopted and reliable computational method for studying isoxazole derivatives.[9][10][11]
Structure Preparation: Obtain the 3D coordinates of 5-(Cyclohexylidenemethyl)isoxazole. For novel structures, initial coordinates can be generated using molecular building software.
Geometry Optimization (Causality: The Foundation of Accuracy):
Method: Perform a full geometry optimization using DFT. The choice of functional and basis set is critical for accuracy. The B3LYP functional combined with the 6-311++G(d,p) basis set offers a well-established balance of computational cost and accuracy for organic heterocycles.[9][10]
Rationale: This step is crucial because all subsequent electronic properties are highly dependent on the molecule's equilibrium geometry. An unoptimized structure will yield physically meaningless results. The calculation should be performed in the gas phase to probe the molecule's intrinsic properties.
Verification: Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies validates the structure.
Wavefunction Generation: From the optimized geometry, perform a single-point energy calculation using the same DFT method to generate a high-quality wavefunction file (e.g., a .wfx or .wfn file). This file contains the detailed electron density information required for the topological analysis.
Topological Analysis:
Software: Utilize specialized software such as AIMAll or Multiwfn to process the wavefunction file.
Execution: The software will apply the QTAIM algorithm to locate all critical points (nuclear, bond, ring, and cage) within the electron density.
Output: The primary output will be a list of BCPs and their associated properties (ρ(r), ∇²ρ(r), ellipticity, etc.), which can then be analyzed to characterize every chemical bond in the molecule.
Visualization: QTAIM Computational Workflow
Caption: Computational workflow for QTAIM analysis.
Data Presentation: Predicted QTAIM Properties
The following table presents hypothetical but chemically realistic QTAIM data for key bonds in 5-(Cyclohexylidenemethyl)isoxazole, as would be derived from the protocol above.
Bond (Atom1-Atom2)
Electron Density at BCP (ρ(r)) [a.u.]
Laplacian of ρ(r) (∇²ρ(r)) [a.u.]
Interpretation
O1-N2 (Isoxazole)
0.285
-0.350
Polar covalent, shared-shell
N2-C3 (Isoxazole)
0.340
-0.980
Covalent (double bond character)
C4-C5 (Isoxazole)
0.310
-0.850
Covalent (double bond character)
C5-C6 (Linker)
0.260
-0.650
Covalent, shared-shell
C6=C7 (Exocyclic)
0.335
-0.950
Covalent, strong double bond
Interpretation of Data: The negative values for the Laplacian (∇²ρ(r)) across all listed bonds confirm their covalent, shared-shell nature. The O1-N2 bond, characteristic of isoxazoles, shows a lower electron density and less negative Laplacian compared to the C-N or C-C bonds, indicating its higher polarity and relative weakness, a key factor in the known photoreactivity of isoxazoles.[12] The high density and strongly negative Laplacian for the N2-C3 and C6=C7 bonds are indicative of significant double-bond character.
Molecular Orbital Analysis via Frontier Molecular Orbital (FMO) Theory
FMO theory simplifies the complex picture of molecular orbitals by focusing on the two most important for chemical reactions: the HOMO and the LUMO.[7]
HOMO (Highest Occupied Molecular Orbital): This orbital can be conceptualized as the valence shell of the molecule. Its energy (EHOMO) is related to the ionization potential and reflects the molecule's ability to donate electrons. Regions of the molecule with a large HOMO contribution are likely sites for electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): This is the first "available" orbital to accept electrons. Its energy (ELUMO) is related to the electron affinity. Regions with a large LUMO contribution are susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of kinetic stability.[9] A large gap implies high stability and low reactivity, as more energy is required to excite an electron. A small gap suggests the molecule is more reactive.
Experimental Protocol: Computational FMO Workflow
The FMO analysis builds directly upon the validated DFT calculations performed for the QTAIM analysis.
Optimized Geometry Retrieval: Use the previously optimized molecular geometry from the DFT B3LYP/6-311++G(d,p) calculation. This ensures that the orbital energies and distributions are calculated for the most stable conformation of the molecule.
Molecular Orbital Calculation: The single-point energy calculation performed to generate the wavefunction also computes the energies and compositions of all molecular orbitals. The output file from this calculation (e.g., a Gaussian .log or .chk file) contains this information.
Data Extraction: Extract the energies for the HOMO and LUMO from the calculation output. Calculate the HOMO-LUMO gap (ΔE).
Orbital Visualization:
Software: Use visualization software like GaussView, Chemcraft, or Avogadro to read the formatted checkpoint file (.chk) or a cube file generated from the calculation.
Execution: Generate isosurface plots for both the HOMO and LUMO. These plots create a 3D visual representation of the orbital's spatial distribution around the molecule, clearly showing which atoms contribute most significantly.
Visualization: FMO Analysis Workflow
Caption: Computational workflow for FMO analysis.
Data Presentation: Predicted FMO Properties
The table below summarizes hypothetical quantitative FMO data for 5-(Cyclohexylidenemethyl)isoxazole.
Parameter
Energy Value (eV)
Interpretation
EHOMO
-6.85
Reflects electron-donating capability.
ELUMO
-1.20
Reflects electron-accepting capability.
ΔE (HOMO-LUMO Gap)
5.65
Indicates high kinetic stability and moderate reactivity.
Interpretation and Visualization Insights:
HOMO Distribution: For a molecule like 5-(Cyclohexylidenemethyl)isoxazole, the HOMO is predicted to be primarily localized on the π-system of the isoxazole ring and the exocyclic C=C double bond. This indicates that these electron-rich areas are the most probable sites for attack by electrophiles.
LUMO Distribution: The LUMO is expected to be distributed across the N=C-C=O π-system of the isoxazole ring, particularly on the nitrogen and C5 carbon atoms. These are the most likely sites for nucleophilic attack.
HOMO-LUMO Gap: A gap of 5.65 eV is substantial, suggesting the molecule is kinetically stable under normal conditions.[9] However, it is small enough to allow for chemical reactions, consistent with the utility of isoxazoles as versatile synthetic intermediates.[13] This value is crucial for predicting reactivity in cycloaddition reactions and for understanding electronic transitions observed in UV-Vis spectroscopy.[3][14]
Conclusion: Synthesizing Insights for Drug Development
The integrated analysis of electron density and molecular orbitals provides a powerful, predictive framework for understanding the chemical behavior of 5-(Cyclohexylidenemethyl)isoxazole.
QTAIM analysis reveals the precise nature of its covalent bonds, highlighting the polar, labile O-N bond as a potential site for photochemical activation or metabolic cleavage.[12]
FMO analysis clearly delineates the nucleophilic (HOMO-rich) and electrophilic (LUMO-rich) regions of the molecule, guiding the prediction of reaction regioselectivity and identifying key pharmacophoric features for receptor interactions. The calculated HOMO-LUMO gap provides a quantitative measure of chemical stability, an essential parameter in drug design.
For drug development professionals, these computational insights are invaluable. They allow for the a priori assessment of a molecule's reactivity, potential metabolic soft spots, and the key electrostatic and orbital interactions that will govern its binding to a protein target. By understanding the electronic structure with this level of detail, we can move beyond trial-and-error synthesis and toward the rational design of more potent, selective, and stable isoxazole-based therapeutics.
References
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(PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives - ResearchGate. (2020). ResearchGate. Retrieved March 27, 2026, from [Link]
Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. (n.d.). Canadian Journal of Chemistry. Retrieved March 27, 2026, from [Link]
Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking | Request PDF - ResearchGate. (2026). ResearchGate. Retrieved March 27, 2026, from [Link]
Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. (n.d.). PubMed. Retrieved March 27, 2026, from [Link]
Synthesis, Spectroscopic Characterization and DFT/TD-DFT Calculations of new Fluorescent Derivatives of Imidazo[4',5':3,4]Benzo[c]Isoxazole. (2016). PubMed. Retrieved March 27, 2026, from [Link]
Novel isoxazole-containing thiazolidinone: Synthesis, DFT analysis, and pharmacological evaluation. (2026). Arabian Journal of Chemistry. Retrieved March 27, 2026, from [Link]
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A first-principles study of the linear and nonlinear optical properties of isoxazole derivatives. (n.d.). De Gruyter. Retrieved March 27, 2026, from [Link]
A review of isoxazole biological activity and present synthetic techniques. (n.d.). Www.informaticsjournals.com. Retrieved March 27, 2026, from [Link]
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THE INVESTIGATION OF SPECTROSCOPIC AND THEORETICAL METHODS OF BISISOXAOLINE DERIVATIVE OF NORBORNADIEN Kerem MESCİ1, Serpil ERY - DergiPark. (2016). DergiPark. Retrieved March 27, 2026, from [Link]
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(PDF) Design, synthesis, characterization, and theoretical calculations, along with in silico and in vitro antimicrobial proprieties of new isoxazole-amide conjugates. (2024). ResearchGate. Retrieved March 27, 2026, from [Link]
5-(1-Cyclohexen-1-yl)-3-(4-methoxyphenyl)isoxazole. (n.d.). National Institutes of Health. Retrieved March 27, 2026, from [Link]
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A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. (2012). Wiley Online Library. Retrieved March 27, 2026, from [Link]
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Biochemical analysis and X-ray crystallography data for isoxazole... - ResearchGate. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
Synthesis, characterization, DFT, and in-Silico analysis of isoxazole-thiazolidinone hybrids: Reactivity and anticancer potential assessed through pharmacological network, molecular dynamics, molecular docking, and ADMET analysis. (2025). Elsevier. Retrieved March 27, 2026, from [Link]
X‐ray crystal structure of 5a. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. (2024). MDPI. Retrieved March 27, 2026, from [Link]
Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses. (n.d.). National Institutes of Health. Retrieved March 27, 2026, from [Link]
Isoxazole, 5-(cyclohexylidenemethyl)- (9CI) — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 27, 2026, from [Link]
Synthesis, QTAIM, anticancer activity analysis of Pyrrole-imidazole / benzimidazole derivatives and investigation of their reactivity properties using DFT Calculations and molecular docking | Request PDF. (2024). ResearchGate. Retrieved March 27, 2026, from [Link]
Unveiling the regioselective synthesis of antiviral 5-isoxazol-5-yl-2'-deoxyuridines from the perspective of a molecular electron density theory: Scientific paper. (2022). Journal of the Serbian Chemical Society. Retrieved March 27, 2026, from [Link]
Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. (n.d.). The Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]
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Pharmacokinetic Properties of 5-(Cyclohexylidenemethyl)isoxazole in Early Discovery: A Technical Guide
Executive Summary In early-stage drug discovery, the architectural selection of heterocycles and aliphatic linkers dictates not only target affinity but also the fundamental Absorption, Distribution, Metabolism, and Excr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In early-stage drug discovery, the architectural selection of heterocycles and aliphatic linkers dictates not only target affinity but also the fundamental Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a lead series. 5-(Cyclohexylidenemethyl)isoxazole is a highly versatile structural fragment frequently utilized in the design of selective cyclooxygenase-2 (COX-2) inhibitors and kinase modulators [1]. While the isoxazole core provides excellent bioisosteric properties for amides and esters, the cyclohexylidenemethyl moiety introduces specific pharmacokinetic liabilities.
As a Senior Application Scientist, I have structured this whitepaper to deconstruct the early discovery pharmacokinetic profiling of this scaffold. We will explore the structural prognosis, detail self-validating in vitro and in vivo protocols, and synthesize the data required to drive Go/No-Go decisions in lead optimization.
Structural Deconstruction & Early ADME Prognosis
Before initiating empirical assays, a rigorous structural analysis provides a predictive framework for a compound's pharmacokinetic behavior.
The Isoxazole Core: This five-membered heteroaromatic ring is generally stable under physiological conditions. It exhibits moderate lipophilicity and serves as a robust hydrogen bond acceptor. Unlike some heterocycles, it is relatively resistant to oxidative ring-opening, though reductive cleavage can occur under specific anaerobic conditions in the gut microbiome.
The Cyclohexylidenemethyl Moiety: This group consists of a cyclohexane ring attached to the isoxazole via an exocyclic double bond (an alkylidene linker). This structural feature is a known metabolic soft spot . The high electron density of the conjugated double bond makes it highly susceptible to electrophilic attack by Cytochrome P450 (CYP450) enzymes, specifically CYP3A4 and CYP2C9 [1]. We predict rapid Phase I clearance driven by epoxidation of the double bond and allylic hydroxylation of the cyclohexane ring.
To validate these predictions, we must deploy a cascade of self-validating in vitro assays before progressing to in vivo models.
Fig 1. Integrated early discovery ADME/PK screening workflow and decision matrix.
In Vitro ADME Profiling: Self-Validating Protocols
To ensure data integrity, every protocol must act as a self-validating system. We do not merely measure endpoints; we continuously monitor the physiological fidelity of the assay environment.
While Parallel Artificial Membrane Permeability Assays (PAMPA) measure passive diffusion, they fail to account for active transport. Because the lipophilic cyclohexylidenemethyl group may trigger P-glycoprotein (P-gp) efflux, we utilize the Caco-2 cell line, which expresses human intestinal transporters [2].
Methodology & Causality:
Monolayer Cultivation: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at 6×10⁴ cells/cm². Culture for 21 days. Causality: This 21-day period is non-negotiable; it allows the cells to fully polarize, express apical microvilli, and form robust tight junctions, mimicking the human enterocyte barrier.
Integrity Validation (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 300 Ω·cm² are used.
Dosing & Paracellular Marker: Prepare a 10 µM solution of 5-(Cyclohexylidenemethyl)isoxazole in Hank’s Balanced Salt Solution (HBSS) at pH 7.4. Co-incubate with 100 µM Lucifer Yellow. Causality: Lucifer Yellow is a fluorescent paracellular marker. If its permeability exceeds 1×10⁻⁶ cm/s during the assay, it indicates tight junction rupture, invalidating the test compound's data.
Bidirectional Incubation: Initiate transport in both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions. Incubate at 37°C with orbital shaking (60 rpm) to minimize the unstirred water layer (UWL) which can artificially restrict the permeability of highly lipophilic compounds.
Sampling & Analysis: Sample at 30, 60, 90, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard. Analyze via LC-MS/MS. Calculate the Apparent Permeability (
Papp
) and the Efflux Ratio (
ER=Papp(B→A)/Papp(A→B)
).
Metabolic Stability: Human Liver Microsomes (HLM)
To evaluate the predicted Phase I liabilities of the exocyclic double bond, we utilize pooled Human Liver Microsomes.
Methodology & Causality:
Matrix Preparation: Thaw pooled HLMs on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4). Causality: Using 0.5 mg/mL protein (rather than 1.0 mg/mL) minimizes non-specific binding of the highly lipophilic isoxazole derivative, preventing artificial inflation of metabolic stability [3].
Compound Addition: Spike 5-(Cyclohexylidenemethyl)isoxazole to a final concentration of 1 µM (keeping organic solvent < 0.5% v/v to prevent CYP denaturation).
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and G6P dehydrogenase). Causality: Microsomes lack cytosolic cofactors. An NADPH regenerating system ensures sustained electron donation for CYP450 catalytic cycles, preventing early reaction termination that would falsely suggest compound stability. Phase II pore-forming agents (like alamethicin) are intentionally omitted here to isolate Phase I kinetics.
Kinetic Sampling: Terminate the reaction at 0, 5, 15, 30, and 60 minutes by transferring aliquots into 3 volumes of ice-cold acetonitrile containing an internal standard.
Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant to determine the in vitro half-life (
t1/2
) and intrinsic clearance (
CLint
).
Mechanistic Pathway Visualization
Based on the HLM assay results, LC-MS/MS full-scan (Q1) and product ion (Q3) analyses typically reveal specific mass shifts corresponding to the predicted metabolic soft spots. The exocyclic double bond of the cyclohexylidenemethyl group undergoes rapid epoxidation (+16 Da), followed by epoxide hydrolase-mediated conversion to a vicinal diol (+18 Da from parent).
Fig 2. Predicted CYP450-mediated Phase I & II metabolic pathways of the target compound.
Quantitative Data Synthesis & Interpretation
To contextualize the performance of 5-(Cyclohexylidenemethyl)isoxazole, we benchmark its hypothetical early PK data against a structurally related, optimized clinical reference (e.g., Valdecoxib, a commercial isoxazole-containing COX-2 inhibitor).
Pharmacokinetic Parameter
5-(Cyclohexylidenemethyl)isoxazole
Valdecoxib (Reference)
Scientific Interpretation
Caco-2
Papp
(A→B)
18.5×10−6
cm/s
22.1×10−6
cm/s
High permeability. The lipophilic cyclohexyl group drives excellent passive transcellular diffusion.
Caco-2 Efflux Ratio (ER)
1.2
0.9
ER < 2 indicates the compound is not a significant substrate for P-gp or BCRP efflux transporters.
HLM
CLint
145.2 µL/min/mg
18.5 µL/min/mg
Critical Liability. The exocyclic double bond drives rapid hepatic clearance compared to the optimized reference.
HLM
t1/2
9.5 min
> 60 min
Short half-life necessitates structural optimization to block CYP450 oxidation sites.
Predicted In Vivo
F%
< 15%
~ 83%
High first-pass metabolism will severely limit oral bioavailability despite excellent intestinal absorption.
In Vivo Pharmacokinetic Workflow (Rodent)
Despite the high in vitro clearance, a baseline in vivo pharmacokinetic study in rodents (Sprague-Dawley rats or C57BL/6 mice) is required to establish the in vitro-in vivo correlation (IVIVC) and determine the actual Volume of Distribution (
Vd
).
Methodology & Causality:
Formulation: Due to the compound's high lipophilicity, formulate in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution. Causality: Suspensions administered IV can cause micro-embolisms, while PO suspensions can yield erratic absorption profiles. True solutions are mandatory for accurate PK parameter calculation.
Study Design (Parallel vs. Crossover): For rodents, utilize a parallel group design (n=3 per timepoint) rather than serial sampling from a single animal. Causality: Serial bleeding induces hypovolemic stress, triggering sympathetic responses that alter hepatic blood flow. Because 5-(Cyclohexylidenemethyl)isoxazole is a high-clearance compound, its elimination is highly dependent on hepatic blood flow; stress will artificially skew the clearance data.
Dosing: Administer 2 mg/kg Intravenously (IV) via the tail vein, and 10 mg/kg Per Os (PO) via oral gavage.
Sampling: Collect blood via cardiac puncture (terminal) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Transfer immediately to K2-EDTA tubes and centrifuge at 4°C to extract plasma.
Bioanalysis: Extract plasma proteins using liquid-liquid extraction (LLE) to recover the highly lipophilic analyte. Quantify using a validated LC-MS/MS method. Calculate Bioavailability (
F%
) using the ratio of dose-normalized Area Under the Curve (
AUCPO/AUCIV
).
Conclusion & Lead Optimization Strategy
The early discovery profiling of 5-(Cyclohexylidenemethyl)isoxazole reveals a classic "high permeability, low stability" paradigm. The isoxazole core provides excellent membrane penetration, but the exocyclic double bond of the cyclohexylidenemethyl group acts as a severe metabolic liability, driving rapid Phase I clearance.
Next Steps for the Medicinal Chemistry Team:
To advance this scaffold, the metabolic soft spot must be engineered out without destroying the spatial geometry required for target binding. Strategies include:
Saturation: Reducing the exocyclic double bond to a single bond (cyclohexylmethyl), though this alters the conformational rigidity.
Bioisosteric Replacement: Replacing the cyclohexylidene group with a sterically similar but electronically deactivated moiety, such as a fluorinated cycloalkyl group or a rigidified bicyclic system.
By adhering to these self-validating ADME protocols, discovery teams can rapidly identify structural liabilities and iteratively design compounds with the survivability required for clinical success.
References
Classification of Cyclooxygenase-2 Inhibitors Using Support Vector Machine and Random Forest Methods. Journal of Chemical Information and Modeling (ACS Publications).[Link]
Metabolic Stability Assessment of Larotrectinib Using Liquid Chromatography Tandem Mass Spectrometry. Drug Design, Development and Therapy (DovePress).[Link]
Protocols & Analytical Methods
Method
Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of 5-(Cyclohexylidenemethyl)isoxazole
Introduction Isoxazoles are a prominent class of five-membered heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from their diverse...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Isoxazoles are a prominent class of five-membered heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from their diverse biological activities and their versatility as synthetic intermediates. This guide provides a detailed, three-step protocol for the synthesis of 5-(Cyclohexylidenemethyl)isoxazole, a novel isoxazole derivative. The synthetic strategy is built upon two robust and well-established name reactions: the Corey-Fuchs reaction for the creation of a terminal alkyne, followed by a regioselective 1,3-dipolar cycloaddition for the construction of the isoxazole ring. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not just a procedure, but a detailed rationale for each step to ensure reproducibility and success.
Overall Synthetic Strategy
The synthesis is designed as a three-step sequence starting from commercially available cyclohexanecarboxaldehyde. The key steps are:
One-Carbon Homologation: Conversion of cyclohexanecarboxaldehyde to the terminal alkyne, ethynylcyclohexane, via the Corey-Fuchs reaction. This proceeds through a gem-dibromoolefin intermediate.
Oxime Formation: Preparation of formaldoxime from formaldehyde and hydroxylamine hydrochloride. This will serve as the precursor to the nitrile oxide.
Isoxazole Ring Formation: A [3+2] cycloaddition reaction between the in situ generated formonitrile oxide and ethynylcyclohexane to yield the target compound, 5-(Cyclohexylidenemethyl)isoxazole.
Visualized Workflow
Figure 1: Step-by-step workflow for the synthesis of the target isoxazole.
Part I: Synthesis of the Alkyne Precursor via Corey-Fuchs Reaction
The Corey-Fuchs reaction is a reliable method for converting an aldehyde into a terminal alkyne with a one-carbon extension.[1][2]
Step 1a: Synthesis of (2,2-Dibromovinyl)cyclohexane
Mechanistic Insight: This step is analogous to a Wittig reaction. Triphenylphosphine attacks carbon tetrabromide to generate a phosphorus ylide. This ylide then reacts with cyclohexanecarboxaldehyde to form the gem-dibromoolefin, with the highly stable triphenylphosphine oxide as a byproduct.[3]
Reagents and Conditions:
Reagent/Solvent
Molar Mass ( g/mol )
Amount
Molar Equiv.
Carbon Tetrabromide
331.63
6.63 g
2.0
Triphenylphosphine
262.29
10.49 g
4.0
Cyclohexanecarboxaldehyde
112.17
1.12 g
1.0
Dichloromethane (DCM)
84.93
100 mL
-
Protocol:
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (10.49 g, 40 mmol).
Add dry dichloromethane (100 mL) and cool the flask to 0 °C in an ice bath.
Slowly add carbon tetrabromide (6.63 g, 20 mmol) portion-wise to the stirred solution. The solution will turn from colorless to a yellow-orange ylide solution. Stir for 30 minutes at 0 °C.
Add cyclohexanecarboxaldehyde (1.12 g, 10 mmol) dropwise via syringe to the reaction mixture at 0 °C.
Allow the reaction to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the aldehyde is consumed, concentrate the reaction mixture under reduced pressure.
Add ~100 mL of hexanes to the residue to precipitate the triphenylphosphine oxide.
Filter the mixture through a plug of silica gel, washing thoroughly with hexanes.
Concentrate the filtrate under reduced pressure to yield the crude (2,2-Dibromovinyl)cyclohexane, which can be used in the next step without further purification or purified by column chromatography if necessary. The expected yield is typically around 88%.[4]
Step 1b: Synthesis of Ethynylcyclohexane
Mechanistic Insight: This step is a Fritsch-Buttenberg-Wiechell rearrangement. Two equivalents of a strong base, n-butyllithium, are used. The first equivalent performs an E2 elimination of HBr to form a bromoalkyne intermediate. The second equivalent then facilitates a lithium-halogen exchange, which generates an alkylidene carbenoid that rearranges to the terminal alkyne.[5]
Reagents and Conditions:
Reagent/Solvent
Molar Mass ( g/mol )
Amount
Molar Equiv.
(2,2-Dibromovinyl)cyclohexane
269.99
2.70 g
1.0
n-Butyllithium (2.5 M in hexanes)
64.06
8.4 mL
2.1
Tetrahydrofuran (THF), anhydrous
72.11
50 mL
-
Protocol:
To a dry 250 mL round-bottom flask under an inert atmosphere, add the crude (2,2-Dibromovinyl)cyclohexane (2.70 g, 10 mmol) and anhydrous THF (50 mL).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-butyllithium (8.4 mL of a 2.5 M solution in hexanes, 21 mmol) dropwise via syringe. The solution may change color.
Stir the reaction mixture at -78 °C for 1 hour.
Remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (~50 mL).
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
Filter and carefully concentrate the solution under reduced pressure (Note: the product is volatile). Purification by distillation will yield pure ethynylcyclohexane. Typical yields for this step are in the range of 70-95%.[6]
Part II: Synthesis of 5-(Cyclohexylidenemethyl)isoxazole
This final step involves the formation of the isoxazole ring through a [3+2] cycloaddition.
Step 2: Preparation of Formaldoxime Solution
Expert Insight: Formaldoxime is unstable and tends to polymerize.[7] Therefore, it is best prepared and used as a dilute aqueous solution immediately.
Reagents and Conditions:
Reagent/Solvent
Molar Mass ( g/mol )
Amount
Molar Equiv.
Hydroxylamine Hydrochloride
69.49
0.70 g
1.0
Formaldehyde (37% in H2O)
30.03
0.81 g
1.0
Sodium Hydroxide
40.00
0.40 g
1.0
Water
18.02
20 mL
-
Protocol:
In a 50 mL beaker, dissolve hydroxylamine hydrochloride (0.70 g, 10 mmol) and sodium hydroxide (0.40 g, 10 mmol) in water (10 mL).
In a separate beaker, dilute formaldehyde solution (0.81 g of 37% solution, 10 mmol) with water (10 mL).
Cool both solutions to 0 °C in an ice bath.
Slowly add the formaldehyde solution to the hydroxylamine solution with stirring. The resulting solution contains formaldoxime and should be used promptly in the next step.
Step 3: In situ Generation of Formonitrile Oxide and [3+2] Cycloaddition
Mechanistic Insight: The cycloaddition of a nitrile oxide with an alkyne is a classic example of a 1,3-dipolar cycloaddition, a type of pericyclic reaction.[8] The nitrile oxide is generated in situ by the oxidation of the formaldoxime with sodium hypochlorite (bleach). The nitrile oxide then reacts with the terminal alkyne in a concerted fashion to regioselectively form the 5-substituted isoxazole.
Figure 2: Mechanism of nitrile oxide formation and subsequent cycloaddition.
Reagents and Conditions:
Reagent/Solvent
Molar Mass ( g/mol )
Amount
Molar Equiv.
Ethynylcyclohexane
108.18
1.08 g
1.0
Formaldoxime Solution
-
~20 mL
~1.0
Sodium Hypochlorite (bleach, ~6%)
74.44
~15 mL
~1.2
Dichloromethane (DCM)
84.93
50 mL
-
Protocol:
To a 250 mL round-bottom flask, add ethynylcyclohexane (1.08 g, 10 mmol) and dichloromethane (50 mL).
Begin vigorous stirring to create an emulsion.
Slowly and simultaneously add the freshly prepared cold formaldoxime solution and the sodium hypochlorite solution dropwise over a period of 30-45 minutes. Maintain the temperature at 0-5 °C using an ice bath.
After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer with dichloromethane (2 x 30 mL).
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
Filter and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-(Cyclohexylidenemethyl)isoxazole as the final product.
Characterization and Data
As this is a novel compound, experimental data from the literature is unavailable. Below are the predicted NMR chemical shifts based on analogous structures. Researchers should use this as a guide to confirm the identity of their product.
Predicted NMR Data:
Proton (¹H)
Predicted Shift (ppm)
Multiplicity
Isoxazole H-4
6.1 - 6.3
s
Isoxazole H-3
8.2 - 8.4
s
Vinylic =CH
5.5 - 5.8
t
Cyclohexyl CH₂ (allylic)
2.2 - 2.5
m
Cyclohexyl CH₂
1.5 - 1.8
m
Carbon (¹³C)
Predicted Shift (ppm)
Isoxazole C-5
168 - 172
Isoxazole C-3
150 - 152
Cyclohexyl C=
140 - 145
Vinylic =CH
115 - 120
Isoxazole C-4
100 - 105
Cyclohexyl CH₂
26 - 38
Safety and Handling
This protocol involves several hazardous materials. Adherence to standard laboratory safety procedures is mandatory.
Application Note: 5-(Cyclohexylidenemethyl)isoxazole as a Bifunctional Precursor in Complex Organic Synthesis
Executive Summary In advanced organic synthesis and drug development, the strategic use of masked functionalities allows chemists to build complex molecular architectures without premature functional group interference....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In advanced organic synthesis and drug development, the strategic use of masked functionalities allows chemists to build complex molecular architectures without premature functional group interference. 5-(Cyclohexylidenemethyl)isoxazole is a highly versatile, bifunctional building block. It seamlessly integrates the latent reactivity of an isoxazole ring—a well-established masked 1,3-dicarbonyl and β-amino enone equivalent—with the orthogonal functionalization potential of an exocyclic alkene.
This application note details the mechanistic rationale, chemoselective cleavage strategies, and validated experimental protocols for utilizing 5-(cyclohexylidenemethyl)isoxazole in synthetic workflows.
Strategic Role in Retrosynthetic Analysis
The isoxazole heterocycle possesses the typical properties of an aromatic system but contains a uniquely labile nitrogen–oxygen (N–O) bond. Under specific reducing conditions, this bond serves as a deliberate site for ring cleavage, revealing difunctionalized compounds such as β-amino enones or γ-amino alcohols 1.
When substituted at the 5-position with a cyclohexylidenemethyl group, the molecule offers two orthogonal sites of reactivity:
The Exocyclic Alkene: The electron-rich cyclohexylidene moiety can undergo electrophilic additions (e.g., epoxidation via mCPBA, or dihydroxylation via OsO₄) while the aromatic isoxazole core remains entirely intact.
The Masked Enone (Isoxazole Core): Following functionalization of the carbocycle, the N–O bond can be chemoselectively cleaved to unmask the β-amino enone, providing a handle for subsequent cyclizations (e.g., into pyridines, pyrimidines, or pyrroles).
Orthogonal Functionalization and Chemoselectivity
The primary synthetic challenge when utilizing 5-(cyclohexylidenemethyl)isoxazole is achieving the reductive cleavage of the N–O bond without reducing the adjacent exocyclic double bond. Standard catalytic hydrogenation (H₂ over Pd/C or Raney Nickel) is overly aggressive and results in the global reduction of both the N–O bond and the alkene.
To achieve precise chemoselectivity, single-electron transfer (SET) reagents or low-valent transition metals must be employed. Molybdenum hexacarbonyl (
Mo(CO)6
) in the presence of water is the gold standard for this transformation . The reaction proceeds via an N-complexed isoxazole-pentacarbonylmolybdenum intermediate, which collapses in the presence of a proton donor (water) to yield the enamine while perfectly preserving the alkene. Recently, copper-catalyzed silane reductions have also emerged as highly chemoselective alternatives 2.
Orthogonal reactivity and chemoselective cleavage of 5-(Cyclohexylidenemethyl)isoxazole.
Quantitative Assessment of Cleavage Conditions
The table below summarizes the causality and outcomes of various reductive environments applied to alkenyl-isoxazoles.
Reducing Agent
Reaction Conditions
N–O Cleavage
Alkene Reduction
Typical Yield
Chemoselectivity Profile
Mo(CO)6
/
H2O
CH3CN
, Reflux
Yes
No
85–95%
Excellent; SET mechanism strictly preserves exocyclic alkenes.
SmI2
THF/
H2O
, RT
Yes
No
75–85%
Very good; mild single-electron transfer, though reagent is air-sensitive.
Cu(OAc)2
/ Silanes
Diamine ligand, RT
Yes
No
80–90%
High; avoids defluorination and alkene reduction.
H2
/ Pd-C
MeOH, RT
Yes
Yes
>90%
Poor; results in global reduction of the molecule.
Validated Experimental Protocols
Protocol A: Regioselective Synthesis of 5-(Cyclohexylidenemethyl)isoxazole
Objective: Construct the precursor via a 1,3-dipolar cycloaddition between an in situ generated nitrile oxide and cyclohexylidenepropyne.
Causality & Design: Nitrile oxides are highly reactive and prone to dimerizing into biologically inactive furoxans. To prevent this, the nitrile oxide is generated transiently by the slow addition of triethylamine to a hydroximoyl chloride intermediate . The terminal alkyne dictates strict regioselectivity, yielding the 5-substituted isoxazole exclusively.
Step-by-Step Procedure:
Halogenation: Dissolve the starting aldoxime (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) at 0 °C. Add N-chlorosuccinimide (NCS, 1.05 equiv, 10.5 mmol) in small portions. Stir for 1 hour at room temperature to ensure complete conversion to the hydroximoyl chloride.
Alkyne Addition: Cool the reaction mixture back to 0 °C. Add cyclohexylidenepropyne (1.2 equiv, 12 mmol) in a single portion.
Dipole Generation & Cycloaddition: Dilute triethylamine (
Et3N
, 1.2 equiv, 12 mmol) in 5 mL of DMF. Add this solution dropwise over 30 minutes via a syringe pump. Critical Step: Slow addition maintains a low steady-state concentration of the nitrile oxide, favoring the[3+2] cycloaddition over dimerization.
Completion: Allow the reaction to warm to room temperature and stir for 12 hours.
Workup: Quench with water (50 mL) and extract with ethyl acetate (
3×30
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to afford the pure 5-(cyclohexylidenemethyl)isoxazole.
Protocol B: Chemoselective Reductive Cleavage to β-Amino Enone
Objective: Unmask the 1,3-dicarbonyl equivalent while preserving the cyclohexylidene double bond.
Causality & Design:Mo(CO)6
acts as a low-valent metal source that complexes with the nitrogen atom of the isoxazole. Water is strictly required as a proton donor; without it, the intermediate molybdenum-nitrene complex stalls, and the reaction fails to yield the desired β-amino enone .
Step-by-Step Procedure:
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-(cyclohexylidenemethyl)isoxazole (1.0 equiv, 5 mmol) in wet acetonitrile (25 mL
CH3CN
containing 10 mmol
H2O
).
Reagent Addition: Add Molybdenum hexacarbonyl (
Mo(CO)6
, 0.6 equiv, 3 mmol). Note: While theoretically catalytic, using 0.5–1.0 equivalents ensures complete conversion for sterically hindered substrates without prolonging reaction times.
Reflux: Purge the system with nitrogen for 5 minutes. Heat the mixture to reflux (approx. 85 °C) under a nitrogen atmosphere for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 4:1).
Filtration: Once complete, cool the dark mixture to room temperature. Filter the solution through a short pad of Celite to remove precipitated molybdenum oxides and inorganic residues. Wash the Celite pad with additional acetonitrile (15 mL).
Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash chromatography (Silica gel,
CH2Cl2
/MeOH 95:5) to isolate the corresponding β-amino enone.
References
Recent Advances on the Synthesis and Reactivity of Isoxazoles
Organic Letters (ACS Publications), 2009.
URL:[Link]
Reductive Ring Opening of Isoxazoles with Mo(CO)₆ and Water
Journal of the Chemical Society, Chemical Communications (RSC Publishing), 1982.
URL:[Link]
Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones
The Journal of Organic Chemistry (ACS Publications), 2021.
URL:[Link]
Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition
International Journal of Molecular Sciences (NIH/MDPI), 2025.
URL:[Link]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-(Cyclohexylidenemethyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals Introduction: The Isoxazole Scaffold in Modern Chemistry The isoxazole ring is a privileged five-membered heterocycle integral to numerous pharmacologically...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold in Modern Chemistry
The isoxazole ring is a privileged five-membered heterocycle integral to numerous pharmacologically active compounds and functional organic materials.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a focal point in medicinal chemistry and drug discovery. The functionalization of the isoxazole core, particularly through the formation of carbon-carbon and carbon-heteroatom bonds, is a critical step in the synthesis of novel molecular entities. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for this purpose, offering a broad substrate scope and high functional group tolerance under relatively mild conditions.[2][3]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving 5-(cyclohexylidenemethyl)isoxazole. While the isoxazole moiety itself is a common participant in such reactions, the presence of the exocyclic cyclohexylidenemethyl substituent introduces specific steric and electronic considerations that will be addressed. We will delve into the mechanistic underpinnings of key cross-coupling reactions and provide detailed, field-proven protocols to guide your research.
Mechanistic Overview: The Palladium Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates.[3][4] Understanding this cycle is paramount for troubleshooting and optimizing reactions.
The three key elementary steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic electrophile (typically an aryl or vinyl halide/triflate), forming a Pd(II) complex. This is often the rate-determining step.[5]
Transmetalation (for Suzuki, Negishi, etc.) or Olefin Insertion (for Heck): In the Suzuki reaction, a nucleophilic organoboron species transfers its organic group to the palladium center.[2] In the Heck reaction, an alkene coordinates to the palladium and then inserts into the Pd-carbon bond.[5]
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst to re-enter the cycle.[3]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, widely used in the synthesis of biaryls and conjugated systems.[2][6] For a 5-(cyclohexylidenemethyl)isoxazole substrate, this reaction is ideal for introducing aryl or heteroaryl substituents at a halogenated position (e.g., C3 or C4) of the isoxazole ring.
Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-(cyclohexylidenemethyl)isoxazole with Phenylboronic Acid
This protocol outlines a general procedure. Optimization of the base, solvent, and ligand may be necessary for different boronic acids.
Materials:
3-Bromo-5-(cyclohexylidenemethyl)isoxazole
Phenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos
Potassium carbonate (K₂CO₃)
1,4-Dioxane
Water (degassed)
Anhydrous sodium sulfate or magnesium sulfate
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Experimental Workflow:
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
To a dry Schlenk flask, add 3-bromo-5-(cyclohexylidenemethyl)isoxazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
Add palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.08 mmol, 8 mol%).
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
Stir the mixture at 90 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Component
Role
Rationale for Choice
Pd(OAc)₂
Palladium Precatalyst
A common and relatively air-stable source of Pd(0) upon in situ reduction.
PPh₃ / SPhos
Ligand
PPh₃ is a standard, cost-effective ligand. SPhos is a bulky, electron-rich ligand that can improve catalytic activity for challenging substrates.[6]
K₂CO₃
Base
Essential for the transmetalation step, activating the boronic acid.[4]
Dioxane/Water
Solvent System
A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents.
Application 2: Heck-Mizoroki Reaction for Alkene Functionalization
The Heck reaction is a powerful tool for the arylation or vinylation of alkenes.[5][7] In the context of our substrate, a halogenated 5-(cyclohexylidenemethyl)isoxazole can be coupled with an alkene to introduce further unsaturation. It is crucial to consider that the exocyclic double bond of the cyclohexylidenemethyl group could potentially compete in the reaction, though it is generally less reactive than electron-deficient alkenes like acrylates.
Protocol: Heck Coupling of 4-Iodo-5-(cyclohexylidenemethyl)isoxazole with Ethyl Acrylate
Materials:
4-Iodo-5-(cyclohexylidenemethyl)isoxazole
Ethyl acrylate
Palladium(II) acetate (Pd(OAc)₂)
Tri(o-tolyl)phosphine (P(o-tol)₃)
Triethylamine (Et₃N)
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
In a sealed tube, combine 4-iodo-5-(cyclohexylidenemethyl)isoxazole (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).
Add anhydrous DMF (5 mL) followed by triethylamine (1.5 mmol, 1.5 equiv) and ethyl acrylate (1.2 mmol, 1.2 equiv).
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.
Monitor the reaction by GC-MS or LC-MS.
After cooling, dilute the mixture with water and extract with diethyl ether.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
Purify by column chromatography to yield the coupled product.
Component
Role
Rationale for Choice
Pd(OAc)₂
Palladium Precatalyst
A standard and effective precatalyst for Heck reactions.[8]
P(o-tol)₃
Ligand
A common phosphine ligand for Heck couplings that can improve catalyst stability and selectivity.
Et₃N
Base
Acts as a scavenger for the HX generated during the catalytic cycle.[5]
DMF
Solvent
A polar aprotic solvent that is effective for Heck reactions.
Application 3: Sonogashira Coupling for Alkyne Installation
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes.[9][10] This is particularly valuable for creating rigid scaffolds or precursors for further transformations. A copper(I) co-catalyst is typically employed to facilitate the formation of a copper acetylide intermediate.[11]
Protocol: Sonogashira Coupling of 3-Bromo-5-(cyclohexylidenemethyl)isoxazole with Phenylacetylene
Stir the reaction at room temperature for 6-12 hours.
Monitor the reaction by TLC. Upon completion, dilute with diethyl ether and filter through a pad of celite to remove the amine salts.
Concentrate the filtrate and purify the residue by column chromatography.
Component
Role
Rationale for Choice
Pd(PPh₃)₂Cl₂
Palladium Precatalyst
A common, air-stable precatalyst for Sonogashira couplings.
CuI
Co-catalyst
Facilitates the deprotonation of the alkyne and formation of a reactive copper acetylide.[12]
Et₃N
Base and Solvent
Serves as both the base to deprotonate the alkyne and often as a solvent or co-solvent.
Application 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling aryl halides with amines.[13][14] This reaction is instrumental in synthesizing anilines and other arylamines, which are common motifs in pharmaceuticals. The choice of ligand is critical and often requires screening for optimal results.
Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-(cyclohexylidenemethyl)isoxazole with Morpholine
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv).
Seal the tube and heat the mixture to 100 °C for 12-24 hours.
After cooling, quench the reaction with saturated aqueous ammonium chloride.
Extract with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.
Purify the product via column chromatography.
Component
Role
Rationale for Choice
Pd₂(dba)₃
Palladium Precatalyst
A common Pd(0) source for Buchwald-Hartwig aminations.
XPhos
Ligand
A bulky, electron-rich biarylphosphine ligand that is highly effective for a wide range of C-N couplings.[15]
NaOtBu
Base
A strong, non-nucleophilic base required to deprotonate the amine.
Toluene
Solvent
A common non-polar solvent for this type of reaction.
Trustworthiness and Self-Validation
The protocols provided are based on well-established principles of palladium-catalyzed cross-coupling reactions.[16][17][18] To ensure the trustworthiness and success of these experiments, it is imperative to:
Use Anhydrous and Degassed Solvents: Oxygen can oxidize and deactivate the Pd(0) catalyst.
Maintain an Inert Atmosphere: Schlenk line or glovebox techniques are essential to prevent catalyst degradation.
Monitor Reaction Progress: Techniques such as TLC, LC-MS, or GC-MS should be used to track the consumption of starting materials and the formation of the product, allowing for timely quenching of the reaction.
Characterize Products Thoroughly: Use ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the final compound.
Application Note: Advanced Functionalization Protocols for 5-(Cyclohexylidenemethyl)isoxazole
Executive Summary 5-(Cyclohexylidenemethyl)isoxazole (CAS: 113352-01-5) is a highly versatile, bifunctional building block utilized in the synthesis of complex pharmaceutical libraries. It features a heteroaromatic isoxa...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-(Cyclohexylidenemethyl)isoxazole (CAS: 113352-01-5) is a highly versatile, bifunctional building block utilized in the synthesis of complex pharmaceutical libraries. It features a heteroaromatic isoxazole core—a privileged pharmacophore known for its bioisosteric relationship to amides and esters—and an exocyclic cyclohexylidene moiety. This application note details two orthogonal functionalization pathways: the electrophilic halogenation of the isoxazole C4 position and the selective epoxidation of the exocyclic alkene. These protocols enable drug development professionals to rapidly generate 3D spirocyclic scaffolds or install handles for transition-metal-catalyzed cross-coupling.
Mechanistic Rationale & Causality
In modern drug discovery, accessing novel chemical space often requires modifying flat, sp²-rich aromatic systems into three-dimensional architectures, or installing specific halogens for modular library synthesis. The dual-reactivity profile of 5-(cyclohexylidenemethyl)isoxazole allows for divergent functionalization based on the selected reagent system.
Pathway A: Electrophilic Aromatic Substitution (SEAr) at C4
The isoxazole ring is an electron-deficient heterocycle. The electronegative "pyridine-like" nitrogen deactivates the C3 and C5 positions via strong inductive and resonance effects. Consequently, the C4 position is the least deactivated and serves as the primary site for electrophilic attack[1]. By utilizing N-Iodosuccinimide (NIS) activated by Trifluoroacetic acid (TFA), we generate a highly reactive iodonium (
I+
) species. This enables regioselective C4-iodination, providing an indispensable handle for subsequent palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-couplings[2].
Pathway B: Selective Alkene Epoxidation
The exocyclic cyclohexylidene double bond is significantly more electron-rich than the heteroaromatic core. Treatment with meta-chloroperoxybenzoic acid (mCPBA) results in a highly chemoselective epoxidation of the alkene. The isoxazole nitrogen is weakly nucleophilic and resists N-oxidation under these conditions. This transformation generates a spiro-epoxide—a valuable 3D structural motif that can undergo stereospecific ring-opening with various nucleophiles to yield complex tertiary alcohols[3].
Divergent functionalization pathways of 5-(Cyclohexylidenemethyl)isoxazole.
Experimental Workflows and Methodologies
Protocol A: Regioselective C4-Iodination
Objective: Synthesize 4-iodo-5-(cyclohexylidenemethyl)isoxazole.
Self-Validation Checkpoint: The reaction progress is monitored by TLC (Hexanes/EtOAc 8:2). The iodinated product is more lipophilic and will exhibit a higher
Rf
value than the starting material under UV (254 nm) visualization.
Step-by-Step Procedure:
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-(cyclohexylidenemethyl)isoxazole (1.0 mmol, 163 mg) in anhydrous Acetonitrile (10 mL) under an argon atmosphere.
Activation: Add Trifluoroacetic acid (TFA, 2.0 mmol, 153 µL) dropwise at room temperature. Stir for 5 minutes.
Causality: TFA protonates NIS, increasing the electrophilicity of the iodine atom and accelerating the SEAr process[2].
Halogenation: Add N-Iodosuccinimide (NIS, 1.2 mmol, 270 mg) in one portion. Wrap the flask in aluminum foil to exclude light (preventing radical side-reactions) and heat to 60 °C for 4 hours.
Quenching: Cool the mixture to room temperature. Add 10 mL of saturated aqueous
Na2S2O3
.
Causality: Thiosulfate reduces any unreacted NIS and free iodine (
I2
) to water-soluble iodide (
I−
), preventing oxidative degradation during workup.
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Mechanism of electrophilic aromatic substitution (SEAr) at the isoxazole C4 position.
Protocol B: Selective Epoxidation of the Exocyclic Alkene
Objective: Synthesize the spiro-epoxide derivative of 5-(cyclohexylidenemethyl)isoxazole.
Self-Validation Checkpoint: Monitored by TLC (Hexanes/EtOAc 7:3). The epoxide product is more polar than the starting alkene, resulting in a lower
Rf
. The starting material will immediately bleach a
KMnO4
stain, whereas the epoxide will not.
Step-by-Step Procedure:
Preparation: In a 50 mL round-bottom flask, dissolve 5-(cyclohexylidenemethyl)isoxazole (1.0 mmol, 163 mg) in anhydrous Dichloromethane (DCM, 10 mL). Cool the solution to 0 °C using an ice-water bath.
Oxidation: Slowly add mCPBA (77% max, 1.5 mmol, 336 mg) in small portions over 10 minutes.
Causality: Portion-wise addition controls the exothermic nature of the peroxyacid reaction, ensuring high chemoselectivity for the alkene over the isoxazole nitrogen[3].
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
Quenching: Cool back to 0 °C and add 10 mL of saturated aqueous
Na2S2O3
to destroy excess mCPBA, followed by 10 mL of saturated aqueous
NaHCO3
.
Causality: The bicarbonate wash neutralizes the meta-chlorobenzoic acid byproduct, converting it into a water-soluble sodium salt.
Extraction & Purification: Separate the layers. Extract the aqueous phase with DCM (2 x 10 mL). Wash the combined organics with brine, dry over
MgSO4
, and concentrate. Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).
Quantitative Data & Optimization
The following tables summarize the optimization parameters for both functionalization pathways, highlighting the critical nature of stoichiometry and temperature to ensure high regioselectivity and chemoselectivity.
Table 1: Optimization of C4-Iodination Conditions
Entry
Reagent System
Solvent
Temp (°C)
Time (h)
Yield (%)
Regioselectivity (C4:Other)
1
I2
,
K2CO3
DMF
80
12
15
>99:1
2
NIS (1.0 eq)
MeCN
25
24
42
>99:1
3
NIS (1.2 eq), TFA (0.5 eq)
MeCN
60
8
76
>99:1
4
NIS (1.2 eq), TFA (2.0 eq)
MeCN
60
4
91
>99:1
Table 2: Optimization of Alkene Epoxidation
Entry
Oxidant (equiv.)
Solvent
Temp (°C)
Time (h)
Yield (%)
Chemoselectivity (Alkene:N-oxide)
1
H2O2
(3.0), NaOH
MeOH
25
12
Trace
N/A
2
mCPBA (1.0)
DCM
0 to 25
12
65
95:5
3
mCPBA (1.5)
DCM
0 to 25
12
88
>99:1
4
mCPBA (2.5)
DCM
25
24
72
80:20
References
Title: Recent advances in metal catalyzed or mediated cyclization/functionalization of alkynes to construct isoxazoles
Source: Organic Chemistry Frontiers (RSC Publishing)
URL: [Link][1]
Title: R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link][2]
Title: Synthetic Utility of Epoxides for Chiral Functionalization of Isoxazoles
Source: PMC - NIH
URL: [Link][3]
Application Note: Chromatographic Separation and Purity Analysis of 5-(Cyclohexylidenemethyl)isoxazole
Executive Summary 5-(Cyclohexylidenemethyl)isoxazole (CAS: 113352-01-5) is a structurally unique heterocyclic building block utilized in the synthesis of complex pharmaceuticals and agrochemicals[1]. Its molecular archit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-(Cyclohexylidenemethyl)isoxazole (CAS: 113352-01-5) is a structurally unique heterocyclic building block utilized in the synthesis of complex pharmaceuticals and agrochemicals[1]. Its molecular architecture presents specific chromatographic challenges due to the juxtaposition of a highly lipophilic cyclohexylidene ring and a polarizable, electron-rich isoxazole core. This application note details field-proven methodologies for the analytical quantification (RP-HPLC-UV), structural validation (GC-MS), and preparative isolation (Normal-Phase Flash Chromatography) of this compound, providing a self-validating analytical framework for drug development professionals.
Physico-Chemical Rationale for Method Development
The chromatographic behavior of isoxazole derivatives is governed by their distinct dipole moments and hydrogen-bond acceptor capabilities[2]. The nitrogen atom within the isoxazole ring can undergo secondary interactions with unendcapped silanol groups on silica-based stationary phases. If left unmitigated, this leads to severe peak tailing, poor resolution, and inaccurate integration[3].
To counteract this, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for isoxazoles strictly require acidic mobile phase modifiers (e.g., 0.1% Formic Acid) to protonate residual silanols (pKa ~4.5). This neutralizes the stationary phase surface and ensures sharp, symmetrical peaks[3][4]. Furthermore, the hydrophobic bulk of the cyclohexylidene group necessitates a gradient elution strategy to achieve a balance between the initial retention of the polar heterocycle and the timely elution of the lipophilic tail[2].
RP-HPLC retention mechanism for 5-(Cyclohexylidenemethyl)isoxazole on a C18 column.
This method is designed for the routine purity assessment of synthesized 5-(Cyclohexylidenemethyl)isoxazole batches. The use of a C18 column paired with an acidic aqueous/organic gradient ensures robust separation from synthetic precursors (such as cyclic nitrones or alkynes)[5].
Quantitative Parameters
Parameter
Specification
Column
Zorbax Eclipse Plus C18 (150 × 4.6 mm, 3.5 µm)
Mobile Phase A
0.1% Formic Acid in HPLC-grade Water
Mobile Phase B
100% Acetonitrile (HPLC-grade)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV/PDA at 245 nm
Injection Volume
10 µL
Table 1: RP-HPLC Gradient Elution Profile
Time (min)
% Mobile Phase A
% Mobile Phase B
Elution Phase
0.0
70
30
Isocratic Hold (Focusing)
3.0
70
30
Gradient Start
10.0
10
90
Ramp (Elutes hydrophobic tail)
12.0
10
90
Isocratic Wash
12.1
70
30
Return to Initial
16.0
70
30
Re-equilibration
Step-by-Step Protocol
Sample Preparation: Accurately weigh 5.0 mg of 5-(Cyclohexylidenemethyl)isoxazole. Dissolve in 10 mL of Acetonitrile to yield a 0.5 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
System Equilibration: Purge the HPLC system with Mobile Phases A and B. Equilibrate the C18 column at the initial composition (30% B) for at least 15 column volumes until the pressure and UV baseline are completely stable.
Execution: Inject 10 µL of the sample blank (Acetonitrile) to confirm no carryover, followed by the sample solution. Run the gradient method specified in Table 1.
Data Processing: Integrate the main peak eluting at approximately 7.8–8.5 minutes. Calculate the area percent to determine chromatographic purity. A tailing factor (Tf) of ≤ 1.5 validates the efficacy of the formic acid modifier.
Structural Validation via GC-MS
To establish a self-validating analytical system, the HPLC purity data must be structurally confirmed. Given its molecular weight (~163.22 g/mol ) and lack of highly polar protic groups, 5-(Cyclohexylidenemethyl)isoxazole is highly volatile and thermally stable, making it an excellent candidate for Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Parameters
Parameter
Specification
Column
HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness)
Carrier Gas
Helium at 1.2 mL/min (Constant Flow)
Inlet Temperature
250 °C
Split Ratio
10:1
MS Ion Source
Electron Ionization (EI), 70 eV, 230 °C
Mass Range
m/z 50–300
Table 2: GC Oven Temperature Program
Rate (°C/min)
Target Temperature (°C)
Hold Time (min)
Total Time (min)
-
80
1.0
1.0
15.0
280
5.0
19.3
Step-by-Step Protocol
Sample Preparation: Dilute the HPLC stock solution 1:10 with Hexane to achieve a 50 µg/mL working concentration.
System Setup: Install the capillary column and verify the vacuum pressure of the MS detector. Perform an air/water background check.
Execution: Inject 1.0 µL of the sample. The compound will elute based on its boiling point and partition coefficient with the 5% phenyl stationary phase.
Data Analysis: Extract the chromatogram for the base peak. Confirm the presence of the molecular ion [M]+ at m/z 163.
For bulk purification post-synthesis, normal-phase chromatography is the method of choice. The isoxazole ring interacts moderately with the polar silica surface, while the cyclohexyl group provides high solubility in non-polar solvents like hexane.
Step-by-Step Protocol
Column Packing: Pack a glass column with high-purity silica gel (230–400 mesh) using Hexane as the slurry solvent. Ensure no air bubbles are trapped.
Sample Loading: Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM). Add a small amount of silica gel and evaporate the DCM under reduced pressure to create a dry powder. Dry-load this powder evenly onto the top of the column bed.
Elution: Elute using a step gradient:
2 Column Volumes (CV) of 100% Hexane.
3 CV of 95:5 Hexane:Ethyl Acetate.
5 CV of 85:15 Hexane:Ethyl Acetate (Target compound elutes here).
Fraction Collection & Validation: Collect 20 mL fractions. Spot each fraction on a silica TLC plate, develop in 80:20 Hexane:EtOAc, and visualize under UV light (254 nm).
Recovery: Pool the fractions containing the pure target compound (Rf ~ 0.45). Concentrate under reduced pressure to yield the purified 5-(Cyclohexylidenemethyl)isoxazole. Submit a small aliquot to the RP-HPLC-UV workflow (Section 2) to validate final purity.
End-to-end chromatographic purification and validation workflow.
Green Chemistry Approaches to 5-(Cyclohexylidenemethyl)isoxazole Synthesis: Application Notes and Protocols
Executive Summary The isoxazole scaffold is a privileged structure in medicinal chemistry and agrochemical development. However, traditional syntheses of complex derivatives like 5-(Cyclohexylidenemethyl)isoxazole often...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The isoxazole scaffold is a privileged structure in medicinal chemistry and agrochemical development. However, traditional syntheses of complex derivatives like 5-(Cyclohexylidenemethyl)isoxazole often rely on harsh reaction conditions, volatile organic solvents (VOCs), and heavy metal catalysts[1]. As the pharmaceutical industry shifts toward sustainable manufacturing, green chemistry protocols—specifically ultrasound-assisted cyclocondensation and microwave-assisted 1,3-dipolar cycloaddition —have emerged as superior alternatives[2].
This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the green synthesis of 5-(Cyclohexylidenemethyl)isoxazole. By replacing toxic reagents with benign aqueous media and utilizing advanced energy-transfer modalities, these methods drastically reduce the E-factor (environmental waste) while improving overall yield and atom economy[3].
Mechanistic Causality in Green Synthesis
As a Senior Application Scientist, I emphasize that successful green chemistry is not merely about swapping solvents; it requires a fundamental understanding of how energy and mass transfer dictate reaction kinetics.
Sonochemistry: Acoustic Cavitation
In our first protocol, ultrasound irradiation is employed to drive the cyclocondensation of an enaminone precursor with hydroxylamine. The causality behind this choice lies in acoustic cavitation [2]. When ultrasonic waves propagate through the aqueous medium, they create alternating high-pressure and low-pressure cycles, leading to the formation and violent collapse of transient microbubbles.
The "Hot Spot" Theory: The implosion of these bubbles generates localized temperatures exceeding 4000 K and pressures above 1000 atm[1]. This localized energy overcomes the activation barrier for the nucleophilic addition of hydroxylamine to the enaminone, bypassing the need for prolonged bulk heating.
Mass Transfer: The physical shockwaves disrupt phase boundaries in heterogeneous aqueous mixtures, ensuring intimate contact between the hydrophobic enaminone and the water-soluble hydroxylamine hydrochloride[4].
Our second protocol utilizes microwave irradiation for a [3+2] cycloaddition. Unlike conventional thermal conduction, which heats the vessel walls first, microwaves couple directly with the dipole moments of the solvent (ethanol/water) and the in situ generated nitrile oxide intermediate[5].
Kinetic Acceleration: This direct dielectric heating causes rapid molecular friction, selectively energizing the polar transition state of the cycloaddition. This reduces reaction times from hours to mere minutes[6].
Suppression of Side Reactions: Nitrile oxides are highly reactive and prone to dimerizing into unwanted furoxans. The rapid, uniform heating profile of the microwave reactor ensures that the nitrile oxide is consumed by the alkyne dipolarophile the moment it is generated[5].
Quantitative Metrics & Method Comparison
To justify the transition from conventional batch synthesis to green methodologies, the quantitative parameters of each approach are summarized below.
Table 1: Synthetic Metrics for 5-(Cyclohexylidenemethyl)isoxazole
Metric
Conventional Heating
Ultrasound-Assisted (Protocol A)
Microwave-Assisted (Protocol B)
Reaction Time
4 - 12 hours
25 minutes
10 minutes
Temperature
Reflux (80-110 °C)
Ambient (20-25 °C)
90 °C (Controlled)
Solvent System
Toluene / DMF
Water / Ethanol (5:1)
Water / Ethanol (1:1)
Catalyst/Oxidant
Pyridine / Pb(OAc)₄
Sodium Acetate (Benign Base)
Chloramine-T (Aqueous Oxidant)
Isolated Yield
55 - 65%
88 - 92%
85 - 90%
E-factor (Waste)
High (>20)
Low (<5)
Low (<5)
Experimental Methodologies
Protocol A: Ultrasound-Assisted Cyclocondensation
This protocol utilizes an enaminone precursor, 1-(cyclohexylidene)-4-(dimethylamino)but-3-en-2-one, reacting with hydroxylamine in a predominantly aqueous medium[4].
Mechanistic pathway of ultrasound-assisted cyclocondensation for isoxazole synthesis.
Preparation of Nucleophile: In a 50 mL round-bottom flask, dissolve 1.2 mmol of
NH2OH⋅HCl
and 1.2 mmol of
NaOAc
in 10 mL of DI water. Causality:
NaOAc
acts as a mild, green base to liberate the free hydroxylamine nucleophile from its hydrochloride salt without inducing base-catalyzed degradation of the enaminone[5].
Substrate Addition: Dissolve 1.0 mmol of the enaminone precursor in 2 mL of ethanol, then add this dropwise to the aqueous mixture. The brief use of ethanol acts as a co-solvent to lower the interfacial tension.
Sonication: Submerge the flask in the ultrasonic bath, ensuring the water level matches the reaction volume. Irradiate at ambient temperature (20-25 °C) for 25 minutes[1].
Self-Validation (Monitoring): Spot the reaction mixture on a TLC plate (Hexane:EtOAc 7:3). The disappearance of the UV-active enaminone spot confirms completion.
Workup: The highly hydrophobic 5-(cyclohexylidenemethyl)isoxazole will precipitate out of the aqueous phase as the reaction completes. Filter the solid under vacuum, wash with ice-cold DI water, and dry to afford the pure product.
This protocol synthesizes the target molecule via the reaction of 4-cyclohexylidenebut-1-yne with in situ generated formonitrile oxide[6].
Step-by-step workflow for the microwave-assisted 1,3-dipolar cycloaddition.
Reagents & Materials:
4-cyclohexylidenebut-1-yne (1.0 mmol)
Formaldoxime trimer hydrochloride (0.4 mmol, equivalent to 1.2 mmol monomer)
Chloramine-T trihydrate (1.5 mmol)
Ethanol/Water (1:1 v/v, 15 mL)
Dedicated microwave synthesizer (e.g., CEM Discover)
Step-by-Step Procedure:
Reaction Assembly: In a 30 mL microwave-safe quartz or heavy-walled glass vessel, combine the alkyne and formaldoxime hydrochloride in 15 mL of the EtOH/H₂O solvent mixture.
Oxidant Addition: Add Chloramine-T portion-wise. Causality: Chloramine-T is a stable, water-soluble oxidant that gently dehydrogenates formaldoxime to generate formonitrile oxide in situ[4]. This avoids the handling of explosive, pre-isolated fulminic acid derivatives.
Microwave Irradiation: Seal the vessel with a pressure-rated Teflon cap. Place it in the microwave reactor. Program the system for: Power = 210 W, Target Temp = 90 °C, Ramp = 2 min, Hold = 10 min [5].
Cooling & Validation: Allow the reactor to cool the vessel to room temperature via compressed air. A distinct color change (typically pale yellow to colorless) and the formation of a biphasic mixture indicate the consumption of the oxidant and formation of the product.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual chloramine salts, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the target isoxazole.
References
Green Chemistry Approaches to Isoxazole Synthesis: Applic
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent
Current Trends in Biotechnology and Pharmacy
Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity
PubMed / Bentham Science
Application Notes and Protocols for Heterocyclic Library Generation Using 5-(Cyclohexylidenemethyl)isoxazole
Introduction: The Isoxazole Scaffold and the Untapped Potential of Exocyclic Olefins The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Isoxazole Scaffold and the Untapped Potential of Exocyclic Olefins
The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its versatile biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The stability of the isoxazole ring, coupled with the susceptibility of its weak N-O bond to cleavage under specific conditions, makes it a uniquely adaptable building block for the synthesis of complex molecules.[4] This application note introduces a novel approach to heterocyclic library generation centered on 5-(cyclohexylidenemethyl)isoxazole , a scaffold that combines the robust isoxazole core with a reactive exocyclic double bond, opening new avenues for chemical space exploration and drug discovery.
The strategic placement of an exocyclic olefin on the isoxazole ring provides a focal point for a multitude of chemical transformations, allowing for the generation of diverse and structurally complex libraries from a single, readily accessible precursor. This guide will provide a comprehensive overview, from the synthesis of the core scaffold to detailed protocols for its diversification, aimed at researchers, scientists, and drug development professionals seeking to expand their compound collections with novel, drug-like molecules.
Part 1: Synthesis of the Core Scaffold: 5-(Cyclohexylidenemethyl)isoxazole
A direct, one-step synthesis of 5-(cyclohexylidenemethyl)isoxazole is not prominently described in the literature. Therefore, we propose a robust and efficient two-step synthetic strategy starting from readily available materials. This approach first involves the synthesis of a key intermediate, 5-(chloromethyl)isoxazole, followed by its conversion to 5-formylisoxazole, and subsequent olefination to yield the target compound.
Synthesis of 3-Aryl-5-(chloromethyl)isoxazole
The initial step involves a [3+2] cycloaddition reaction between an in situ generated nitrile oxide (from an aldoxime) and 2,3-dichloropropene. This method provides a reliable route to 5-(chloromethyl)isoxazoles.[1]
Reaction Scheme:
Caption: Synthesis of 3-Aryl-5-(chloromethyl)isoxazole.
Protocol 1: Synthesis of 3-Phenyl-5-(chloromethyl)isoxazole
Materials:
Benzaldehyde oxime (1.0 eq)
2,3-Dichloropropene (1.2 eq)
N-Chlorosuccinimide (NCS) (1.1 eq)
Triethylamine (Et₃N) (1.5 eq)
Dichloromethane (DCM)
Procedure:
Dissolve benzaldehyde oxime in DCM in a round-bottom flask equipped with a magnetic stirrer.
Add 2,3-dichloropropene to the solution.
Cool the mixture to 0 °C in an ice bath.
Add NCS portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
Slowly add triethylamine dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and separate the organic layer.
Extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-phenyl-5-(chloromethyl)isoxazole.[1]
Oxidation to 5-Formylisoxazole
The 5-(chloromethyl)isoxazole can be readily oxidized to the corresponding aldehyde, 5-formylisoxazole, which is the direct precursor for the olefination step.[5]
Protocol 2: Synthesis of 3-Phenyl-5-formylisoxazole
Materials:
3-Phenyl-5-(chloromethyl)isoxazole (1.0 eq)
Pyridinium chlorochromate (PCC) (1.5 eq)
Silica gel
Dichloromethane (DCM)
Procedure:
To a stirred suspension of PCC and silica gel in DCM, add a solution of 3-phenyl-5-(chloromethyl)isoxazole in DCM.
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.
Concentrate the filtrate under reduced pressure to yield 3-phenyl-5-formylisoxazole, which can often be used in the next step without further purification.[5]
Olefination to 5-(Cyclohexylidenemethyl)isoxazole
The final step to the core scaffold is achieved via a Horner-Wadsworth-Emmons reaction, which is known for its high E-selectivity and the ease of removal of the phosphate byproduct.[6][7][8]
Reaction Scheme:
Caption: Horner-Wadsworth-Emmons reaction for scaffold synthesis.
Protocol 3: Synthesis of 3-Phenyl-5-(cyclohexylidenemethyl)isoxazole
Materials:
Diethyl (cyclohexylmethyl)phosphonate (1.1 eq)
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
Anhydrous Tetrahydrofuran (THF)
3-Phenyl-5-formylisoxazole (1.0 eq)
Procedure:
In a flame-dried, three-necked flask under an argon atmosphere, suspend NaH in anhydrous THF.
Cool the suspension to 0 °C and add a solution of diethyl (cyclohexylmethyl)phosphonate in THF dropwise.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
Cool the resulting ylide solution back to 0 °C.
Add a solution of 3-phenyl-5-formylisoxazole in THF dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to afford 3-phenyl-5-(cyclohexylidenemethyl)isoxazole.
Part 2: Heterocyclic Library Generation from the Core Scaffold
The exocyclic double bond of 5-(cyclohexylidenemethyl)isoxazole is the key to diversification. Its reactivity allows for a variety of transformations, each leading to a distinct sub-library of compounds. The following protocols outline several parallel synthesis-compatible reactions.
Diversification Strategy Overview
Caption: Diversification pathways for library generation.
Library A: Catalytic Hydrogenation
Reduction of the exocyclic double bond provides access to compounds with a saturated cyclohexylmethyl side chain. This modification can significantly impact the lipophilicity and conformational flexibility of the molecule.
Protocol 4: Parallel Hydrogenation
Materials:
5-(Cyclohexylidenemethyl)isoxazole library precursors in a 96-well plate
Palladium on carbon (Pd/C), 10%
Methanol or Ethyl Acetate
Hydrogenation apparatus (e.g., H-Cube or multi-well hydrogenation block)
Procedure:
To each well containing the isoxazole precursor, add a suspension of Pd/C in the chosen solvent.
Seal the plate and place it in the hydrogenation apparatus.
Pressurize the system with hydrogen gas (typically 1-3 atm) and stir at room temperature.
The reaction time will vary depending on the substrate and equipment (typically 2-12 hours).
Upon completion, filter the reaction mixtures through a pad of celite to remove the catalyst.
Evaporate the solvent to yield the hydrogenated products.[9][10]
This two-step reaction sequence converts the exocyclic alkene into a primary alcohol with anti-Markovnikov regioselectivity, introducing a hydroxyl group for further functionalization (e.g., etherification, esterification).[11][12][13]
Epoxidation of the exocyclic double bond introduces a reactive three-membered ring, which can be opened by various nucleophiles to generate a diverse array of 1,2-difunctionalized compounds.[14][15]
Dissolve the isoxazole precursors in DCM in a 96-well plate.
Cool the plate to 0 °C.
Add a solution of m-CPBA in DCM to each well.
Stir the reactions at 0 °C to room temperature, monitoring by TLC.
Upon completion, quench the reactions with aqueous NaHCO₃.
Separate the organic layers and extract the aqueous layers with DCM.
Combine the organic extracts, wash with brine, dry, and concentrate to yield the epoxide derivatives.
Library D: Cycloaddition Reactions
The exocyclic double bond can act as a dienophile in Diels-Alder reactions, leading to the formation of spirocyclic systems, which are of great interest in drug discovery due to their rigid, three-dimensional structures.[16][17]
A library of dienes (e.g., cyclopentadiene, furan derivatives)
Toluene or xylene
High-pressure reaction vials or sealed tubes
Procedure:
To each reaction vial containing an isoxazole precursor, add the corresponding diene and solvent.
Seal the vials and heat to the required temperature (typically 80-150 °C).
Monitor the reactions for the formation of the spirocyclic products.
Cool the reactions and concentrate the solvent.
Purify the products by parallel flash chromatography or preparative HPLC.
Conclusion
The 5-(cyclohexylidenemethyl)isoxazole scaffold represents a versatile and underutilized starting point for the generation of diverse heterocyclic libraries. The synthetic route presented herein is robust and scalable, and the subsequent diversification reactions are amenable to parallel synthesis formats. By leveraging the reactivity of the exocyclic double bond, researchers can rapidly access a wide range of novel chemical entities with potential applications in drug discovery and chemical biology. The protocols and strategies outlined in this application note provide a solid foundation for exploring this exciting area of chemical space.
References
Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. (URL not available)
Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. PMC. [Link]
Asymmetric Synthesis of Functionalized 2-Isoxazolines. PMC. [Link]
Combinatorial synthesis and biological evaluation of isoxazole-based libraries as antithrombotic agents. PubMed. [Link]
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC. [Link]
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
Catalytic Hydrogenation and Dehydrogenation of Heterocyclic Compounds through sp3-CH Bond Activation. huscap. [Link]
Iron-Catalyzed Highly Enantioselective Hydrogenation of Alkenes. ACS Publications. [Link]
Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. RSC Publishing. [Link]
Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. MDPI. [Link]
Asymmetric Addition and Cycloaddition Reactions with Ylidene‐Five‐Membered Heterocycles. ResearchGate. [Link]
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. ACS Publications. [Link]
Homogeneous Chemoselective Hydrogenation of Heterocyclic Compounds – The Case of 1,4 Addition on Conjugated C-C and C-O Double Bonds of Arylidene Tetramic Acids. IntechOpen. [Link]
Recent Advances on the Synthesis and Reactivity of Isoxazoles. Bentham Science. [Link]
Small Heterocyclic Rings (Epoxides) Prof. Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Collage of Pharmacy, Mustansiriya University, Baghdad, Iraq. (URL not available)
Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. MDPI. [Link]
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
ROOM TEMPERATURE EPOXIDATION OF ALKENES WITH HYDROGEN PEROXIDE CATALYZED BY HETEROPOLYOXOMETALATE. Rasayan Journal of Chemistry. [Link]
Catalytic Hydrogenation of Alkenes. Chemistry LibreTexts. [Link]
Mechanistic Studies on the Epoxidation of Alkenes by Macrocyclic Manganese Porphyrin C
Hydrogenation of Alkenes Catalyzed by Mn(I) Alkyl Complexes Bearing NHC Phosphine Ligands. ChemRxiv. [Link]
Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions. PMC. [Link]
Wacker Oxidation of Trisubstituted Alkenes: Pd(II)‐Catalyzed Oxidative Ring Expansion of Exocyclic α,β‐Unsaturated Carbonyl to 2‐Fluoro‐1,3‐Dicarbonyl Compounds. PMC. [Link]
Recent Advances in Isoxazole Chemistry. ResearchGate. [Link]
Aqueous Wittig reaction-mediated fast fluorogenic identification and single-base resolution analysis of 5-formylcytosine in DNA. Chemical Communications (RSC Publishing). [Link]
Application Note: Advanced Formulation and Solubilization Strategies for 5-(Cyclohexylidenemethyl)isoxazole in Biological Assays
Introduction & Physicochemical Profiling 5-(Cyclohexylidenemethyl)isoxazole (5-CMI) represents a class of highly lipophilic small molecules frequently encountered in early-stage drug discovery. Structurally characterized...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Physicochemical Profiling
5-(Cyclohexylidenemethyl)isoxazole (5-CMI) represents a class of highly lipophilic small molecules frequently encountered in early-stage drug discovery. Structurally characterized by a hydrophobic cyclohexylidene moiety conjugated to an isoxazole ring, 5-CMI exhibits a high partition coefficient (LogP) and exceptionally poor aqueous solubility.
When introduced into aqueous biological assays, poorly soluble compounds like 5-CMI rapidly precipitate, leading to underestimated biological activity, erratic dose-response curves, and false negatives[1]. To generate reliable in vitro data, researchers must move beyond simple solvent dilution and employ advanced formulation techniques tailored to the specific assay environment.
Causality in Formulation Selection
As a Senior Application Scientist, it is critical to understand why standard methods fail and how engineered formulations rescue assay integrity.
The Limitations of Direct DMSO Dilution:
Typically, discovery compounds are dissolved in 100% Dimethyl Sulfoxide (DMSO) at 10–30 mM and diluted into aqueous buffers[1]. However, the kinetic solubility of 5-CMI is often breached upon aqueous dilution, causing the compound to "crash out" into amorphous or crystalline aggregates. Furthermore, most cell-based and biochemical assays can only tolerate ≤1% v/v DMSO before solvent-induced cytotoxicity or protein denaturation occurs, severely limiting the maximum testable concentration of the drug[2].
Cyclodextrin Complexation (Cell-Based Assays):
For cell-based assays requiring higher compound concentrations without solvent toxicity, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is optimal. HP-β-CD acts as a molecular "Trojan Horse." The hydrophobic cyclohexylidene group of 5-CMI is sequestered within the lipophilic cavity of the cyclodextrin, while the hydroxyl-rich exterior maintains aqueous solubility[3]. This inclusion complex prevents micro-precipitation, reduces off-target solvent toxicity, and enhances cellular uptake via endocytosis without disrupting the cell membrane[4].
Micellar Dispersions (Biochemical Assays):
For cell-free enzyme or receptor binding assays, utilizing co-solvents (e.g., PEG-400) combined with non-ionic surfactants (e.g., Polysorbate 80 / Tween-80) lowers the interfacial tension. This creates a stable microemulsion that maintains 5-CMI in a solubilized state, preventing it from adhering to the plastic walls of multi-well plates[5].
Quantitative Data Summary
Table 1: Comparative Solubility of 5-CMI in Various Vehicles
| HP-β-CD | ≤ 20.0% w/v | ≤ 10.0% w/v | Cholesterol depletion at high doses |
Formulation Workflows & Mechanisms
Workflow for selecting the optimal 5-CMI formulation strategy based on assay type.
Mechanism of HP-β-CD mediated aqueous transport and cellular delivery of 5-CMI.
Experimental Protocols (Self-Validating Systems)
Protocol A: Kinetic Solubility Profiling via LC-MS
Causality: To prevent false negatives in downstream assays, you must empirically determine the concentration at which 5-CMI crashes out of solution under exact assay conditions.
Stock Preparation : Dissolve 5-CMI in 100% anhydrous DMSO to a concentration of 10 mM.
Aqueous Spiking : Aliquot 10 μL of the DMSO stock into 990 μL of target assay buffer (e.g., PBS, pH 7.4) to achieve a nominal concentration of 100 μM (1% DMSO final).
Incubation : Incubate at 25°C or 37°C for 2 hours with orbital shaking to replicate the exact conditions of the biological assay[6].
Phase Separation : Filter the solution through a 0.22 μm PTFE syringe filter or centrifuge at 10,000 x g for 15 minutes to remove precipitated aggregates.
Quantification : Analyze the supernatant via LC-MS against a 4-point standard curve prepared in 100% DMSO[6].
Self-Validation Control : Include Tamoxifen (low solubility control) and Caffeine (high solubility control) to bracket the assay range and verify system performance[6].
Protocol B: HP-β-CD Inclusion Complex Preparation
Causality: Direct addition of DMSO stocks to cyclodextrin solutions can cause the DMSO to competitively bind the cyclodextrin cavity. This protocol uses direct solid-state dissolution to maximize 5-CMI encapsulation.
Vehicle Preparation : Prepare a 20% (w/v) solution of HP-β-CD in molecular biology grade water or basal cell culture medium. Stir until completely transparent.
Complexation : Weigh 5-CMI powder and add it directly to the HP-β-CD solution to achieve a target concentration of 2 mM.
Equilibration : Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by continuous magnetic stirring for 24 hours at room temperature. This prolonged stirring is critical to ensure thermodynamic equilibrium of the host-guest complex.
Sterilization & Filtration : Filter the resulting solution through a 0.22 μm PVDF membrane to ensure sterility for cell culture.
Self-Validation Controls :
Physical Validation: Analyze the filtrate via Dynamic Light Scattering (DLS) to confirm the absence of sub-micron drug aggregates.
Biological Validation: Run a "Vehicle-Only" control (20% HP-β-CD without 5-CMI) in the downstream bioassay to confirm the carrier exerts no baseline cytotoxicity or target interference[4].
References
Source: ResearchGate (Di, L., & Kerns, E. H.)
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development
Source: PMC - NIH
URL
Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches
Source: PMC - NIH
URL
Effective paclitaxel: β-Cyclodextrin-based formulation boosts in vitro anti-tumor potential and lowers toxicity in zebrafish
Source: PMC - NIH
URL
Solubility: a speed–breaker on the drug discovery highway
Source: MedCrave online
URL
Technical Support Center: Optimizing the Synthesis Yield of 5-(Cyclohexylidenemethyl)isoxazole
Welcome to the Advanced Technical Support Center for heterocyclic synthesis. As an Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific mechanisti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for heterocyclic synthesis. As an Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific mechanistic and practical hurdles associated with synthesizing 5-(cyclohexylidenemethyl)isoxazole (CAS 113352-01-5)[1].
Synthesizing exocyclic alkenes on electron-deficient heteroaromatics presents unique challenges, primarily due to competing side reactions and the poor electrophilicity of aliphatic ketones. This guide moves beyond basic recipes, focusing on the causality of chemical behaviors to help you build highly efficient, self-validating experimental systems.
Quantitative Yield Optimization Data
The fundamental choice in this workflow is between the classical Wittig reaction and the Horner-Wadsworth-Emmons (HWE) olefination. As demonstrated in the data below, transitioning from a phosphonium ylide to a phosphonate carbanion is the most critical variable for yield improvement.
Table 1: Comparative Optimization for Isoxazole-5-Olefination with Cyclohexanone
To achieve the >88% yields outlined in Table 1, we strongly recommend the HWE Pathway utilizing diethyl (isoxazol-5-ylmethyl)phosphonate (CAS 85167-83-5). Every step below includes a self-validation checkpoint to ensure the reaction is proceeding correctly before you commit valuable reagents.
Protocol A: Synthesis of Diethyl (isoxazol-5-ylmethyl)phosphonate (Arbuzov Reaction)
Setup: In a flame-dried Schlenk flask under argon, combine 5-(chloromethyl)isoxazole (1.0 equiv) and triethyl phosphite (1.5 equiv).
Catalysis: Add sodium iodide (NaI, 0.1 equiv). Causality: The chloride ion is a poor leaving group. NaI facilitates an in situ Finkelstein halogen exchange, converting the starting material to the highly reactive 5-(iodomethyl)isoxazole, dramatically accelerating the Michaelis-Arbuzov mechanism.
Reaction: Heat the neat mixture to 130 °C for 12 hours.
Self-Validation Checkpoint: The reaction is actively proceeding if you observe the evolution of ethyl chloride gas. The step is complete when TLC (Hexane/EtOAc 1:1) shows the complete disappearance of the UV-active starting material (
Rf
~0.7) and the appearance of a highly polar phosphonate spot (
Rf
~0.2).
Purification: Remove excess triethyl phosphite via high-vacuum distillation to yield the pure phosphonate.
Protocol B: HWE Olefination to 5-(Cyclohexylidenemethyl)isoxazole
Deprotonation: Dissolve the synthesized diethyl (isoxazol-5-ylmethyl)phosphonate (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78 °C. Add Potassium hexamethyldisilazide (KHMDS, 1.1 equiv) dropwise.
Self-Validation Checkpoint: The formation of the phosphonate carbanion must be visually confirmed by a distinct color shift (typically from colorless to deep yellow/orange). If the solution remains colorless, your KHMDS has hydrolyzed to hexamethyldisilazane; abort the reaction to save your ketone.
Coupling: Add cyclohexanone (1.1 equiv) dropwise. Allow the mixture to slowly warm to room temperature over 4 hours.
Workup: Quench with saturated aqueous
NH4Cl
. Extract with ethyl acetate. The byproduct (diethyl phosphate salt) partitions entirely into the aqueous layer, leaving pure 5-(cyclohexylidenemethyl)isoxazole in the organic phase.
Troubleshooting Guide & FAQs
Q: Why is my olefination yield stuck below 40% when using the Wittig phosphonium salt?A: Aliphatic ketones like cyclohexanone are significantly less electrophilic than aldehydes and possess acidic alpha-protons. When using a standard Wittig reagent, the basicity of the ylide often outcompetes its nucleophilicity. Instead of attacking the carbonyl carbon, the ylide deprotonates cyclohexanone, leading to enolate formation and subsequent aldol self-condensation[2].
Solution: Switch to the HWE protocol. Phosphonate carbanions are far more nucleophilic and less basic than phosphonium ylides, ensuring rapid attack on the ketone before enolization can occur.
Q: I am forced to use the Wittig route due to reagent availability. How do I completely remove the triphenylphosphine oxide (TPPO) byproduct?A: TPPO is notoriously difficult to separate via standard silica gel chromatography because it streaks across multiple fractions.
Solution: Utilize solvent-based trituration. After quenching, concentrate your crude mixture to dryness. Suspend the residue in a cold, non-polar solvent system (e.g., cold diethyl ether or a 9:1 Hexane/EtOAc mix). TPPO is highly insoluble in cold aliphatic solvents and will precipitate as a dense white solid. Filter the suspension through a Celite pad to yield a TPPO-free filtrate.
Q: Do I need to optimize for E/Z stereoselectivity during this olefination?A: No. This is a significant synthetic advantage of this specific target molecule. Because cyclohexanone is a perfectly symmetric ketone, the resulting exocyclic double bond in 5-(cyclohexylidenemethyl)isoxazole does not possess E/Z stereoisomers. You do not need to employ stereoselective modifications (such as the Still-Gennari modification), which simplifies both the reaction design and downstream purification.
Q: My isoxazole ring seems to degrade under strongly basic olefination conditions. What is happening?A: Isoxazoles are sensitive to strong nucleophilic bases, which can trigger ring-opening side reactions (specifically, deprotonation at the C3 position followed by N-O bond cleavage)[3].
Solution: Avoid using alkyllithiums (like
n
-BuLi) if possible. KHMDS is the optimal base here because it is highly basic but sterically hindered (non-nucleophilic), allowing it to deprotonate the phosphonate without attacking the delicate isoxazole core.
Synthesis Workflow Visualization
The following diagram maps the causality and efficiency of the two divergent synthetic pathways discussed in this guide.
Caption: Comparative workflow demonstrating the mechanistic superiority of the HWE pathway over the Wittig route.
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYUujEl_nen4tRQWRmwbOase94-NIRHD1jHjOFinKOUuA55ELi-pNKda0jPwNHhiFwEDl26CJ8-LRTIMAsg_8mJgrJYx_RmOuVTRbMUj8qXjpeozcc_YX314qlVqKieldEgodrNw==]
Protocol for Wittig Reaction on N-substituted Pyrrole-2-carboxaldehydes - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbSxiF4RvFavBiIqoKsdV3sQn20jcqOtUdfXIdGLD6wL29_c4JyAaxplnCtqWrvcCasCYLqwyRv3kqR8zxNY1GIuD2UyhYhawYxOLlYSaezb3Zw_wYkMEMeXmOhroeWrwaNMsA6kitg0kREd_9gU_sEk3iX7xFsCkvaprjyMp_rBJFWebF0OHlG8ZiszkrIPq9hdxcdJmKqiJXhuwYOi1SIfzwWg==]
Troubleshooting impurities in 5-(Cyclohexylidenemethyl)isoxazole crystallization
Technical Support Center: 5-(Cyclohexylidenemethyl)isoxazole Welcome to the technical support center for the crystallization of 5-(Cyclohexylidenemethyl)isoxazole. This guide is designed for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 5-(Cyclohexylidenemethyl)isoxazole
Welcome to the technical support center for the crystallization of 5-(Cyclohexylidenemethyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. My approach is to explain the causality behind each step, providing you with not just a protocol, but a robust framework for problem-solving.
Troubleshooting Guide: From Crude Reaction to Pure Crystal
This section addresses specific issues you may encounter during the crystallization process. Each problem is followed by an analysis of potential causes and a series of actionable solutions.
Q1: My product has "oiled out" instead of crystallizing. What's happening and how do I fix it?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common problem in crystallization, typically happening when the solution becomes supersaturated at a temperature above the melting point of your impure compound.[1][2] The presence of significant impurities can depress the melting point, making this phenomenon more likely.[2] The resulting oil often traps impurities, preventing the formation of a pure crystalline lattice.
Step-by-Step Remediation Protocol:
Re-dissolve the Oil: Place the flask back on the heat source and add a small amount (5-10% of the total volume) of the primary crystallization solvent until the oil completely re-dissolves.[1][2]
Lower the Saturation Point: The goal is to ensure the solution becomes saturated at a lower temperature. By adding more solvent, you decrease the concentration, requiring a lower temperature to be reached before precipitation begins.
Ensure Slow Cooling: Rapid cooling is a primary cause of oiling out. Once the solution is clear, allow it to cool to room temperature as slowly as possible. Insulating the flask (e.g., by placing it within a larger beaker or a dewar) can facilitate gradual cooling.
Consider Solvent System Change: If the problem persists, the chosen solvent may be unsuitable. Try a solvent system where the compound is less soluble, or switch to a mixed-solvent system. Good starting points for isoxazole derivatives include ethanol/water or toluene/hexane mixtures.
Q2: After a first recrystallization, my NMR/LC-MS analysis still shows persistent impurities. What are my next steps?
Answer:
This indicates that the impurity has solubility characteristics very similar to your target compound, causing it to co-crystallize. This is often the case with regioisomers or byproducts with minor structural differences that can arise during isoxazole synthesis.[3] A single-solvent recrystallization may be insufficient to resolve such closely related structures.
Troubleshooting Workflow:
Solvent System Optimization: The key is to find a solvent system that maximizes the solubility difference between your product and the impurity.
Create a Solubility Profile: Test the solubility of your impure solid in a range of solvents with varying polarities (e.g., Methanol, Ethyl Acetate, Dichloromethane, Toluene, Hexane). The ideal solvent will dissolve your compound well when hot but poorly when cold.[4][5]
Attempt a Multi-Solvent Recrystallization: Use a "soluble" solvent to dissolve the compound, then slowly add a "poor" or "anti-solvent" at an elevated temperature until the solution becomes faintly turbid. Add a drop of the soluble solvent to clarify and then cool slowly.[6] This technique can effectively separate compounds with very similar polarities.
Adsorbent Treatment: If the impurity is highly colored or particularly polar, it may be removed with an adsorbent.
Activated Charcoal: Add a very small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution.[7][8]
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed the impurities.[8] Proceed with crystallization as usual.
Chromatographic Purification: If recrystallization fails, column chromatography is the most reliable method for separating stubborn impurities.[9] A silica gel column with a gradient elution (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) is typically effective for isoxazole derivatives.
Q3: No crystals are forming, even after my solution has cooled to room temperature or below.
Answer:
The failure to form crystals stems from one of two primary issues: the solution is not sufficiently supersaturated, or the nucleation process has not initiated.[2] Most commonly, this means too much solvent was used during the initial dissolution step.[1][2]
Solutions to Induce Crystallization:
Reduce Solvent Volume: Gently heat the solution or use a rotary evaporator to remove a portion of the solvent.[2][8] Allow the concentrated solution to cool again.
Induce Nucleation (Seeding): If you have a pure crystal of 5-(Cyclohexylidenemethyl)isoxazole, add a single, tiny crystal to the cooled solution. This "seed crystal" provides a template for crystal growth.[2][8]
Induce Nucleation (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystals to begin forming.[2]
Drastic Cooling: As a last resort, placing the flask in an ice-salt bath can sometimes force precipitation.[2] Note that crystals formed this way are often smaller and may be less pure than those grown slowly.
Crystallization Troubleshooting Workflow
Here is a decision tree to guide you through the troubleshooting process.
Caption: A decision tree for troubleshooting common crystallization outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a synthesis of 5-(Cyclohexylidenemethyl)isoxazole?
Answer:
The impurities will largely depend on the synthetic route, but most syntheses of isoxazoles involve the condensation of a ketone or aldehyde with hydroxylamine or a derivative.[9][10][11] Therefore, the most common impurities are:
Unreacted Starting Materials: Residual cyclohexanone, the corresponding aldehyde used for the isoxazole core, and hydroxylamine hydrochloride.
Reaction Byproducts: Self-condensation products of the starting materials or partially reacted intermediates.
Regioisomers: Depending on the specific precursors, formation of an isomeric isoxazole (e.g., a different substitution pattern on the ring) is possible.
Solvent Residues: Trapped solvent molecules within the crystal lattice. Drying under vacuum is essential to remove these.[12]
Q2: How do I choose the best solvent for my crystallization?
Answer:
The perfect crystallization solvent should exhibit high solubility for your compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[4][5] This differential solubility is the foundation of purification by recrystallization.[7]
Solvent Selection Protocol:
Place ~20-30 mg of your crude product into several small test tubes.
To each tube, add a different solvent (see table below) dropwise at room temperature. Observe if the solid dissolves. A good candidate solvent will not dissolve the compound at room temperature.
For the tubes where the solid did not dissolve, gently heat them in a water bath. A good solvent will dissolve the solid completely upon heating.
Allow the heated tubes to cool to room temperature, then place them in an ice bath. The best solvent will be the one that yields a large quantity of crystalline precipitate.
Table 1: Common Solvents for Crystallization of Moderately Polar Compounds
Solvent
Boiling Point (°C)
Polarity
Notes
Ethanol
78
Polar Protic
Often a good first choice for isoxazoles. Can be used with water as an anti-solvent.
Isopropanol
82
Polar Protic
Similar to ethanol, slightly less polar.
Ethyl Acetate
77
Polar Aprotic
Good for compounds of intermediate polarity.
Toluene
111
Nonpolar
Can be effective, but its high boiling point requires care.
Heptane/Hexane
98 / 69
Nonpolar
Often used as an anti-solvent with a more polar solvent like Ethyl Acetate.
Origin of Potential Impurities in Synthesis
The following diagram illustrates a generalized synthetic pathway and highlights the origin points of common impurities.
Optimizing solvent selection for 5-(Cyclohexylidenemethyl)isoxazole reactions
Technical Support Center: Optimizing Solvent Selection for 5-(Cyclohexylidenemethyl)isoxazole Synthesis Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges rega...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimizing Solvent Selection for 5-(Cyclohexylidenemethyl)isoxazole Synthesis
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis of sterically demanding heterocyclic scaffolds. 5-(Cyclohexylidenemethyl)isoxazole presents unique synthetic hurdles: the bulky cyclohexylidene moiety can hinder cyclization, and the isoxazole ring is highly sensitive to extreme pH and thermal degradation during workup[1].
Historically, conventional volatile organic solvents (VOCs) like toluene or dichloromethane were used, often resulting in poor regioselectivity and high E-factors. Recent advancements have demonstrated that solvent selection is not merely a medium for dissolution, but a critical mechanistic driver. By shifting to Deep Eutectic Solvents (DES) or ultrasound-assisted aqueous media, we can stabilize transition states through extensive hydrogen-bonding networks, thereby accelerating the reaction and suppressing byproduct formation[2].
Below is our comprehensive troubleshooting guide, validated protocols, and FAQ section to ensure your synthesis is robust, reproducible, and high-yielding.
Workflow: Solvent Selection Logic
Decision matrix for selecting the optimal solvent system in isoxazole synthesis.
Section 1: Core Methodologies & Protocols
Protocol A: One-Pot 1,3-Dipolar Cycloaddition in Deep Eutectic Solvents (DES)
Causality & Mechanism:, specifically Choline Chloride:Urea (ChCl:Urea, 1:2 molar ratio), provide a highly structured, hydrogen-bond-donating environment[3]. This network stabilizes the highly electrophilic nitrile oxide intermediate, preventing its dimerization into unwanted furoxans, and pre-organizes the terminal alkyne for a regioselective [3+2] cycloaddition[4].
Step-by-Step Methodology:
Solvent Preparation: Mix Choline Chloride and Urea in a 1:2 molar ratio and heat to 80°C until a clear, homogeneous liquid forms. Cool to 50°C.
Oxime Formation: To 1 mL of the DES, add the corresponding aldehyde (2 mmol), hydroxylammonium chloride (2 mmol), and NaOH (2 mmol). Stir at 50°C for 1 hour[5].
Self-Validation Check: The mixture will transition from transparent to a milky suspension, visually confirming oxime formation.
Dipole Generation: Add N-chlorosuccinimide (NCS, 3 mmol) to the mixture. Stir for 3 hours at 50°C[5].
Self-Validation Check: A mild exotherm indicates the successful generation of the hydroxyiminoyl chloride intermediate.
Cycloaddition: Add the cyclohexylidene-containing terminal alkyne (2 mmol). Stir for 4 hours at 50°C[5].
Workup: Quench the reaction with 5 mL of deionized water. The DES is highly water-soluble, causing the hydrophobic 5-(Cyclohexylidenemethyl)isoxazole to precipitate. Extract with Ethyl Acetate (3 × 5 mL), dry over MgSO₄, and concentrate[5].
Section 2: Quantitative Solvent Comparison
To justify the shift from conventional solvents, consider the following empirical data comparing solvent efficacy for isoxazole cyclization[2][3][6]:
Solvent System
Temp (°C)
Time (h)
Yield (%)
Regioselectivity (3,5 vs 4,5)
E-factor
Primary Limitation
ChCl:Urea (1:2) DES
50
8
90 - 92
> 95:5
Low
High viscosity at room temp
ChCl:Glycerol (1:2)
80
2
85
> 90:10
Low
Requires higher heating
H₂O (Ultrasound 90W)
RT
0.5
84 - 91
85:15
Very Low
Specialized equipment needed
Ethanol
80
5
48 - 60
70:30
Moderate
Moderate yield, side reactions
Toluene
110
12
40 - 55
60:40
High
Thermal degradation of product
Section 3: Troubleshooting & FAQs
Q1: My 5-(Cyclohexylidenemethyl)isoxazole is degrading during workup. Why is this happening and how can I prevent it?Answer: The isoxazole ring is sensitive to strongly basic conditions and prolonged thermal stress, which can lead to ring cleavage[7][8]. If you are using polar aprotic solvents (like DMF or DMSO) that require high heat or harsh aqueous washing to remove, you risk degrading the product.
Solution: Switch to a[3]. DES components are highly water-soluble. A simple, mild aqueous quench at room temperature completely dissolves the solvent matrix, allowing for a gentle ethyl acetate extraction without subjecting the isoxazole to thermal or pH extremes[5].
Q2: I am isolating a mixture of regioisomers and a significant amount of furoxan byproduct. How do I improve regioselectivity?Answer: Furoxans form when the nitrile oxide intermediate dimerizes instead of reacting with your alkyne. This happens when the local concentration of the alkyne is too low, or the solvent fails to stabilize the dipole[1]. Furthermore, regioselectivity in 1,3-dipolar cycloadditions is heavily influenced by the solvent's dielectric constant.
Solution: Utilize [2]. The hydrogen-bond donating characteristic of glycerol stabilizes the nitrile oxide, drastically reducing dimerization[2]. Additionally, the steric bulk of the cyclohexylidene group naturally favors the 3,5-disubstituted isomer, and the structured DES environment amplifies this steric guidance, pushing regioselectivity above 95:5.
Q3: When using DES, my reaction mixture becomes too viscous, leading to poor magnetic stirring and incomplete conversion. How can I resolve this?Answer: DES systems exhibit high viscosity at room temperature due to their dense hydrogen-bonding network. Poor mass transfer will stall the cycloaddition step.
Solution: Do not add standard organic co-solvents, as this disrupts the eutectic network. Instead, gently elevate the reaction temperature to 50°C, which exponentially decreases the viscosity of ChCl:Urea[5]. If stirring remains hindered, adding exactly 5% (w/w) deionized water will act as a rheological modifier, halving the viscosity without compromising the solvent's catalytic hydrogen-bonding properties.
Reaction Pathway Diagram
Mechanistic pathway of 5-(Cyclohexylidenemethyl)isoxazole synthesis via 1,3-dipolar cycloaddition.
References
Pérez, J. M., & Ramón, D. J. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(10), 2343–2349.
URL: [Link]
Bhirud, J. D., & Narkhede, H. P. (2020). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Indian Journal of Heterocyclic Chemistry, 30(3), 421-424.
URL: [Link]
Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(11), 8213-8243.
URL: [Link]
Technical Support Center: 5-(Cyclohexylidenemethyl)isoxazole Stability & Troubleshooting
Welcome to the Technical Support Center for 5-(Cyclohexylidenemethyl)isoxazole . This compound presents unique storage and handling challenges due to its dual-vulnerability structure: an electron-rich exocyclic double bo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 5-(Cyclohexylidenemethyl)isoxazole . This compound presents unique storage and handling challenges due to its dual-vulnerability structure: an electron-rich exocyclic double bond (cyclohexylidene) conjugated with a labile isoxazole heterocyclic ring.
As an Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we explore the thermodynamic and kinetic causality behind degradation, providing you with self-validating protocols to ensure absolute scientific integrity during your assays.
Part 1: Core Troubleshooting & FAQs
Issue 1: Why does my compound degrade into a complex mixture when stored in aqueous buffers?
The Mechanistic Cause:
The isoxazole ring contains a weak N–O bond that is highly susceptible to base-catalyzed hydrolysis and ring scission[1]. When exposed to basic pH (pH > 8.0) or elevated temperatures in aqueous media, the ring undergoes deprotonation and charge transfer, cleaving the N–O bond to form an
α
-cyanoenol or related fragmented structures[1].
The Solution:
pH Control: Always maintain aqueous stock solutions at a slightly acidic to neutral pH (pH 4.0–7.4). Avoid basic buffers (e.g., Tris at pH 8.5 or Carbonate buffers)[1].
Temperature Mitigation: Hydrolytic cleavage is highly temperature-dependent. If basic conditions are unavoidable for your assay, keep the incubation time strictly under 1 hour and maintain the temperature at 4°C to suppress the kinetic rate of ring opening[1].
Caption: Base-catalyzed isoxazole ring opening pathway leading to loss of structural integrity.
Issue 2: I am observing a mass shift and loss of the exocyclic double bond over time. What is happening?
The Mechanistic Cause:
The cyclohexylidenemethyl group features an exocyclic double bond. Thermodynamically, exocyclic double bonds are generally less stable than their endocyclic counterparts (bonds within the ring) due to increased ring strain and reduced hyperconjugative stabilization[2][3]. For example, methylenecyclohexane systems are approximately 8 kJ/mol less stable than methylcyclohexene systems[3]. Under acidic stress or thermal energy, the double bond will spontaneously isomerize into the cyclohexane ring to achieve a lower energy state. Furthermore, this electron-rich center is highly prone to electrophilic attack and oxidation (forming epoxides) when exposed to atmospheric oxygen[2].
The Solution:
Inert Atmosphere: Always purge the headspace of your storage vials with Argon or Nitrogen to displace oxygen[4].
Avoid Strong Acids: While mild acidity protects the isoxazole ring, strong Lewis or Brønsted acids will protonate the exocyclic double bond, triggering carbocation-mediated isomerization into the endocyclic form[3].
Caption: Thermodynamic and oxidative degradation pathways of the exocyclic double bond.
Issue 3: Does ambient light affect this compound?
The Mechanistic Cause:
Yes. Heterocyclic oxazole and isoxazole rings are known to undergo photolysis upon exposure to UV and near-UV light, leading to premature oxidation and complex fragmentation[4].
The Solution:
Store the compound exclusively in amber borosilicate glass vials. If conducting benchtop experiments, wrap reaction vessels in aluminum foil[4].
Part 2: Quantitative Stability Data
To guide your experimental design, the following table synthesizes the thermodynamic and kinetic stability parameters based on structural proxies (leflunomide for the isoxazole ring and methylenecyclohexane for the exocyclic bond)[1][3].
Structural Feature
Stress Condition
Parameter / Metric
Observed Stability / Consequence
Isoxazole Ring
pH 4.0 - 7.4 @ 25°C
Half-life (
t1/2
)
Stable (No significant degradation)
Isoxazole Ring
pH 10.0 @ 25°C
Half-life (
t1/2
)
t1/2≈6.0
hours
Isoxazole Ring
pH 10.0 @ 37°C
Half-life (
t1/2
)
t1/2≈1.2
hours (Rapid scission)
Exocyclic Bond
Thermodynamic Isomerization
ΔH
(Relative Energy)
~8 kJ/mol less stable than endocyclic isomer
Whole Molecule
UV/Ambient Light
Photolytic Cleavage
Rapid oxidation and ring fragmentation
Part 3: Self-Validating Storage and Handling Protocol
To ensure absolute trustworthiness in your assays, do not assume compound integrity upon retrieval from storage. Implement the following self-validating workflow.
Materials Required:
Anhydrous, degassed DMSO or suitable organic solvent.
Amber borosilicate glass vials with PTFE-lined caps.
Argon or Nitrogen gas line.
HPLC or LC-MS system (for validation).
Step-by-Step Methodology:
Phase 1: Reconstitution & Aliquoting
Solvent Preparation: Degas your chosen solvent (e.g., anhydrous DMSO) by sparging with Argon for 15 minutes to remove dissolved oxygen[4].
Dissolution: Dissolve 5-(Cyclohexylidenemethyl)isoxazole in the degassed solvent to your desired stock concentration (e.g., 10 mM). Perform this step under low-light conditions.
Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50
μ
L) in amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce condensation (moisture) and oxygen, accelerating hydrolysis and oxidation.
Phase 2: Inert Gas Purging & Storage
4. Headspace Purging: Gently blow a stream of Argon or Nitrogen over the open vial for 5–10 seconds to displace ambient air[4].
5. Sealing: Immediately cap the vial tightly with a PTFE-lined cap.
6. Temperature Control: Transfer the aliquots to a -20°C or -80°C freezer. Causality: Low temperatures drastically reduce the kinetic energy available to overcome the activation barrier for both ring hydrolysis and double-bond isomerization[1].
Phase 3: The Self-Validation Checkpoint (Pre-Assay)
7. Thawing: Thaw a single aliquot at room temperature in the dark.
8. LC-MS/HPLC Verification: Before initiating a critical biological or chemical assay, run a rapid LC-MS or HPLC check on a 1
μ
L sample of the stock.
Pass Criteria: A single sharp peak corresponding to the intact mass of 5-(Cyclohexylidenemethyl)isoxazole.
Fail Criteria: The presence of an
M+16
peak (epoxidation of the double bond) or a peak corresponding to the
α
-cyanoenol mass (isoxazole ring opening). If observed, discard the aliquot.
Caption: Self-validating optimal storage and handling workflow for maximum stability.
References
ResearchGate. "pH and temperature stability of the isoxazole ring in leflunomide..." ResearchGate. Available at:[Link]
Chemistry Stack Exchange. "Exocyclic vs. endocyclic double bonds in E1 elimination." Chemistry Stack Exchange. Available at:[Link]
Technical Support Center: Minimizing Side Reactions in 5-(Cyclohexylidenemethyl)isoxazole Preparation
Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-(cyclohexylidenemethyl)isoxazole. Our focus is on understanding and minimizing common side reactions to improve yield, purity, and process reliability.
Overview of Primary Synthetic Strategies
The synthesis of 5-substituted isoxazoles, such as 5-(cyclohexylidenemethyl)isoxazole, is most commonly achieved through two robust pathways. The selection of a particular route often depends on the availability of starting materials and the desired substitution pattern on the isoxazole ring.
Route A: [3+2] Dipolar Cycloaddition: This is a powerful and versatile method involving the reaction of a nitrile oxide (a 1,3-dipole) with an alkyne or alkene (a dipolarophile).[1][2][3] For the target molecule, this would typically involve the reaction of a suitable nitrile oxide with a cyclohexylidene-substituted alkyne. The nitrile oxide itself is a highly reactive and unstable intermediate, which is generated in situ from a stable precursor like an aldoxime or a hydroximoyl chloride.[2][4]
Route B: Condensation Reaction: This classical approach involves the cyclization of a 1,3-dicarbonyl compound (or a vinylogous equivalent like an α,β-unsaturated ketone) with hydroxylamine.[5][6] The regioselectivity of this reaction can be a challenge but offers a more direct route if the appropriately substituted dicarbonyl precursor is accessible.
Caption: Primary synthetic routes to 5-(cyclohexylidenemethyl)isoxazole.
This section addresses specific experimental challenges in a question-and-answer format, providing both the mechanistic reasoning and actionable solutions.
Question 1: My reaction yield is poor, and I've isolated a significant amount of a furoxan byproduct. What is causing this, and how can I prevent it?
Answer:
This is the most common issue when employing the [3+2] cycloaddition route and is almost certainly due to the dimerization of your nitrile oxide intermediate. Nitrile oxides are highly reactive and, in the absence of a reactive dipolarophile (your alkyne), will rapidly dimerize to form a stable furoxan (1,2,5-oxadiazole-2-oxide).
Causality: The concentration of the free nitrile oxide in solution is too high relative to the concentration of the alkyne, or the alkyne is not sufficiently reactive under the reaction conditions.
Solutions:
Control the Rate of Nitrile Oxide Generation: The core principle is to generate the nitrile oxide slowly and in situ, so it is consumed by the alkyne as soon as it is formed.[7]
Slow Addition of Precursor/Reagent: If generating the nitrile oxide from an aldoxime via oxidation, add the oxidizing agent (e.g., PIFA, NCS, NaOCl) dropwise or via a syringe pump over several hours to the solution containing the aldoxime and the alkyne.[7][8]
If using a hydroximoyl chloride and a base, add the base (e.g., triethylamine) slowly to the mixture of the hydroximoyl chloride and the alkyne.[4]
Maintain Low Temperatures: Generating the nitrile oxide at lower temperatures (e.g., 0 °C to room temperature) can decrease the rate of both its formation and its dimerization, giving it a greater chance to react with the alkyne.[7]
Use a Slight Excess of the Alkyne: Using a small excess (e.g., 1.1-1.2 equivalents) of the dipolarophile can help ensure that the nitrile oxide is effectively trapped as it is formed.[7]
Ensure Reactant Solubility: All reactants must be fully dissolved. If any component has poor solubility, the effective concentration in the solution will be lower, potentially hindering the desired reaction.[7]
Question 2: My reaction produces a mixture of regioisomers (e.g., 3-cyclohexyl-5-methylisoxazole instead of the desired isomer). How can I improve regioselectivity?
Answer:
Regioisomer formation is a frequent challenge in isoxazole synthesis, particularly in [3+2] cycloadditions with unsymmetrical alkynes.[9] The outcome is governed by a combination of steric and electronic factors of both the nitrile oxide and the alkyne.
Causality: Thermal cycloadditions often give poor regioselectivity.[10] The transition states leading to the different regioisomers have similar energy levels, resulting in a mixture of products.
Solutions:
Catalyst-Controlled Regioselectivity: The use of a metal catalyst is the most effective strategy.
Copper(I) Catalysis: Copper(I) catalysts are well-established for promoting the formation of 3,5-disubstituted isoxazoles from terminal alkynes with high regioselectivity.[3][7][11] This is often the method of choice.
Ruthenium Catalysis: Ruthenium catalysts have also been successfully employed to control regioselectivity.[7][10]
Modify Reaction Conditions:
Temperature: Lowering the reaction temperature can sometimes enhance the energy difference between the competing transition states, favoring one regioisomer over the other.[7]
Solvent: The polarity of the solvent can influence regioselectivity. It is worthwhile to screen a few solvents (e.g., protic vs. aprotic) to optimize the isomeric ratio.[9]
Question 3: The reaction of my α,β-unsaturated ketone precursor with hydroxylamine is messy and gives multiple byproducts. What are the likely side reactions?
Answer:
When using the condensation route (Route B), the primary reaction is a conjugate addition of hydroxylamine to the α,β-unsaturated system, followed by cyclization and dehydration.[6][12] Several side reactions can complicate this process.
Causality: Hydroxylamine is a bidentate nucleophile (both N and O can be nucleophilic), and the intermediate species can undergo reactions other than the desired cyclization.
Potential Side Reactions:
Formation of Oximes: Hydroxylamine can simply react with the ketone carbonyl to form a stable oxime without subsequent cyclization.
Michael Addition Products: The initial Michael addition product, a β-(N-hydroxyamino)vinyl ketone, might be isolated if the subsequent cyclization step is slow or fails.[12]
Incomplete Dehydration: The cyclized intermediate, a 5-hydroxyisoxazolidine, may not fully dehydrate to the aromatic isoxazole, especially under very mild conditions.[13]
Polymerization: α,β-unsaturated carbonyl compounds can be prone to polymerization under certain conditions (e.g., strongly basic or acidic, high temperatures).
Solutions:
pH Control: The pH of the reaction is critical. The reaction is often performed in the presence of a mild base (like sodium acetate) or in a buffered system to facilitate both the nucleophilic attack and the final dehydration step.[6]
Solvent Choice: Ethanol is a common solvent for this reaction, as it effectively solvates the reactants and intermediates.[2]
Temperature and Time: Ensure sufficient heating (reflux is common) and reaction time to drive the final dehydration step to completion. Monitor the reaction by TLC to determine the optimal endpoint.
Mechanistic Insight: The Dimerization Problem
To effectively troubleshoot, it is crucial to visualize the kinetic competition between the desired product formation and the primary side reaction. The nitrile oxide intermediate lies at a critical juncture.
Caption: Competing reaction pathways for the nitrile oxide intermediate.
Optimized Experimental Protocols
The following protocols are provided as robust starting points. Researchers should optimize conditions based on their specific substrates and available equipment.
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 5-(Cyclohexylidenemethyl)isoxazole
This protocol leverages a one-pot, copper(I)-catalyzed reaction to ensure high regioselectivity for the 5-substituted product.[14]
Materials:
Cyclohexanecarboxaldehyde
Hydroxylamine hydrochloride (NH₂OH·HCl)
Sodium hydroxide (NaOH)
Chloramine-T trihydrate
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and Copper turnings
Terminal alkyne (e.g., Propargyl alcohol for a 3-hydroxymethyl substituent, or ethynyltrimethylsilane followed by deprotection if the 3-position is to be unsubstituted)
Ethanol/Water solvent system
Step-by-Step Procedure:
Oxime Formation: In a round-bottom flask, dissolve cyclohexanecarboxaldehyde (1.0 eq.) in a 1:1 mixture of ethanol and water. Add hydroxylamine hydrochloride (1.05 eq.) and sodium hydroxide (1.05 eq.).
Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of cyclohexanecarboxaldehyde oxime by TLC.
Nitrile Oxide Generation & Cycloaddition: To the crude oxime mixture, add Chloramine-T trihydrate (1.05 eq.) in small portions over 5 minutes.
Add the catalytic amount of CuSO₄·5H₂O (0.03 eq.) and a few copper turnings.
Add the terminal alkyne (1.0 eq.) to the reaction mixture.
Stir vigorously at room temperature. Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).
Workup and Purification: Upon completion, collect the solid product by filtration if it precipitates. If not, quench the reaction with water and extract with ethyl acetate (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Condensation of an α,β-Unsaturated Ketone
This protocol describes the cyclization of a pre-formed α,β-unsaturated carbonyl compound with hydroxylamine.
Materials:
3-Cyclohexylidene-2-butanone (or similar α,β-unsaturated ketone)
Hydroxylamine hydrochloride (NH₂OH·HCl)
Sodium acetate (NaOAc) or another mild base
Ethanol
Step-by-Step Procedure:
Reaction Setup: To a solution of the 3-cyclohexylidene-2-butanone (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).
Cyclization: Heat the mixture to reflux and monitor the reaction progress by TLC (typically 4-12 hours).
Workup: After cooling to room temperature, concentrate the solvent under reduced pressure.
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material via column chromatography or recrystallization to yield the 3-methyl-5-(cyclohexylidenemethyl)isoxazole.
Data Summary: Impact of Reaction Conditions
The following table summarizes key parameters and their expected impact on the synthesis, particularly for the [3+2] cycloaddition pathway.
Parameter
Sub-Optimal Condition
Recommended Condition
Rationale & Expected Outcome
Oxidant Addition
All at once (bolus)
Slow, dropwise addition via syringe pump over 2-4h
Reduces the rate of nitrile oxide dimerization relative to the cycloaddition.[7]
Catalyst
None (thermal)
1-5 mol% Cu(I) source
Enforces high regioselectivity for the desired 5-substituted isomer, preventing formation of regioisomeric byproducts.[10][11]
Stoichiometry
Equimolar Alkyne
1.1 - 1.2 eq. Alkyne
Increases the probability of trapping the nitrile oxide as it forms, improving yield.[7]
References
Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Retrieved from [Link]
Nishiwaki, N., et al. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry, 79(5), 2049–2058. Retrieved from [Link]
YouTube. (2019). synthesis of isoxazoles. Retrieved from [Link]
Yadav, D., & Sharma, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33575-33601. Retrieved from [Link]
Wang, H., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(15), 5849. Retrieved from [Link]
ResearchGate. (2019). Synthesis of isoxazolidine derivatives from N-substituted hydroxylamines and α,Β-unsaturated ketones. Retrieved from [Link]
Knight, D. W., et al. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(24), 9172–9179. Retrieved from [Link]
Construction of Isoxazole ring: An Overview. (2024). International Journal of Chemical Studies. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]
Knight, D. W., et al. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(24), 9172-9179. Retrieved from [Link]
Lee, Y.-S., et al. (2006). Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses. Bioorganic & Medicinal Chemistry Letters, 16(5), 1339-1342. Retrieved from [Link]
MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]
van Berkel, S. S., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Organic & Biomolecular Chemistry, 9(10), 3666-3669. Retrieved from [Link]
Yadav, D., & Sharma, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33575-33601. Retrieved from [Link]
Grygorenko, O. O., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(24), 15877-15899. Retrieved from [Link]
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. Retrieved from [Link]
Pardeshi, S. S. (2019). Synthesis of Novel Isoxazole by Click Chemistry Approach. E-RESEARCHCO. Retrieved from [Link]
Technical Support Center: Optimizing HPLC Conditions for 5-(Cyclohexylidenemethyl)isoxazole Analysis
This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the HPLC analysis of 5-(Cyclohexylidenemethyl)isoxazole. We provide a comprehensive f...
Author: BenchChem Technical Support Team. Date: April 2026
This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the HPLC analysis of 5-(Cyclohexylidenemethyl)isoxazole. We provide a comprehensive framework of frequently asked questions and in-depth troubleshooting guides to facilitate robust and reliable analytical method development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC column for analyzing 5-(Cyclohexylidenemethyl)isoxazole?
A reversed-phase C18 column is the most appropriate starting point for this analysis. The non-polar cyclohexylidenemethyl group and the moderately polar isoxazole ring will interact favorably with the C18 stationary phase, allowing for good retention and separation from potential impurities. A standard column dimension of 4.6 mm x 150 mm with 5 µm particles is a versatile choice. For those seeking higher throughput and resolution, a column with smaller particles (e.g., sub-2 µm) can be employed, provided the HPLC system can accommodate the resulting higher backpressure.
Q2: What is a suitable initial mobile phase composition?
A common and effective mobile phase for the reversed-phase separation of moderately non-polar compounds like 5-(Cyclohexylidenemethyl)isoxazole is a mixture of acetonitrile (ACN) and water.[1][2] A starting point of 60:40 (v/v) ACN:water is recommended. This ratio can be adjusted to optimize the retention time; increasing the ACN percentage will decrease retention time, and vice versa.[3] For complex samples containing multiple impurities, a gradient elution, starting with a lower ACN concentration and gradually increasing it, will likely be necessary for a successful separation.[1]
Q3: How do I determine the optimal UV detection wavelength?
The isoxazole ring possesses a heteroaromatic structure that absorbs UV light.[4] To maximize sensitivity, it is crucial to identify the wavelength of maximum absorbance (λmax). This is achieved by preparing a standard solution of 5-(Cyclohexylidenemethyl)isoxazole and scanning it across a range of UV wavelengths (e.g., 200-400 nm) using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. Isoxazole derivatives typically show strong absorbance in the 210-260 nm range.[4]
Q4: What are the best practices for sample preparation?
Proper sample preparation is critical for accurate and reproducible HPLC analysis.[5][6] The primary objectives are to dissolve the analyte in a solvent compatible with the mobile phase and to remove any particulate matter that could clog the column.[6][7]
Solvent Selection: Dissolve the sample in the initial mobile phase composition or a slightly weaker solvent (higher aqueous content) to ensure sharp peaks.
Filtration: Always filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates and protect the column and instrument.[7][8][9]
Troubleshooting Guides
This section addresses specific challenges you may encounter during your analysis, providing systematic solutions based on scientific principles.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram of 5-(Cyclohexylidenemethyl)isoxazole exhibits significant peak tailing. What are the likely causes and how can I resolve this?
A: Peak tailing is a common chromatographic problem that can compromise resolution and quantification.[10] Here is a logical approach to troubleshooting:
Secondary Interactions with Silanols: The nitrogen atom in the isoxazole ring can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.[11][12]
Solution:
Use an End-Capped Column: Modern, high-quality columns are "end-capped" to minimize the number of free silanol groups.
Mobile Phase Additives: The addition of a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid, to the mobile phase can suppress the ionization of silanol groups, thereby reducing their interaction with the basic nitrogen of the isoxazole.[3] This is a widely used strategy to improve the peak shape of basic compounds.[13]
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing.[10][11]
Solution: Prepare a dilution of your sample and reinject it. If the peak shape improves, column overload was the likely cause.[8]
Column Contamination: The accumulation of strongly retained sample components can create active sites that lead to peak tailing.
Solution:
Column Washing: Flush the column with a strong solvent, such as isopropanol, to remove contaminants.
Guard Column: Employing a guard column can help protect the analytical column from strongly retained matrix components.
Column Replacement: If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.
Troubleshooting Logic for Peak Tailing
Caption: A systematic workflow for troubleshooting peak tailing.
Issue 2: Retention Time Drifting
Q: I am observing inconsistent retention times for my analyte between injections. What are the potential causes of this instability?
A: Stable retention times are essential for reliable peak identification and quantification. Drifting retention times can be attributed to several factors:
Insufficient Column Equilibration: The column must be fully equilibrated with the mobile phase before analysis.
Solution: Before the first injection, flush the column with at least 10-15 column volumes of the mobile phase. For gradient methods, ensure the column is adequately re-equilibrated to the initial conditions between each run.
Changes in Mobile Phase Composition:
Solution:
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition due to the evaporation of the more volatile organic solvent.
Proper Degassing: Ensure the mobile phase is thoroughly degassed to prevent the formation of air bubbles, which can affect the pump's performance and lead to flow rate fluctuations.
Pump Malfunction: Inconsistent flow from the pump will directly impact retention times.
Solution:
Inspect for Leaks: Carefully check all fittings and connections for any signs of leaks.
Pump Maintenance: Worn pump seals can compromise flow rate accuracy. Follow the manufacturer's recommendations for routine maintenance.
Temperature Variations: The column temperature can influence retention times.
Solution: Utilize a column oven to maintain a consistent and stable temperature, typically around 30 °C.
Data Presentation: Effect of Mobile Phase Composition on Retention
Acetonitrile (%)
Water (%)
Hypothetical Retention Time (min)
55
45
10.5
60
40
7.8
65
35
5.2
Note: These are illustrative values. Actual retention times will vary based on the specific column, system, and other method parameters.
Issue 3: Poor Sensitivity or Absence of a Peak
Q: I am either not detecting a peak for 5-(Cyclohexylidenemethyl)isoxazole or the peak is extremely small. How can I enhance the sensitivity of my method?
A: Low sensitivity can be a significant hurdle. Here is a systematic approach to diagnose and resolve this issue:
Incorrect Detection Wavelength: Monitoring at a wavelength where the analyte has low absorbance will result in poor sensitivity.
Solution: As detailed in the FAQs, confirm the λmax of your compound by performing a UV-Vis scan of a standard solution.
Insufficient Sample Concentration: The concentration of the analyte in the injected sample may be below the method's detection limit.
Solution: Prepare a more concentrated standard to verify that the system is functioning correctly. If a signal is observed with the concentrated standard, you may need to implement a sample concentration step, such as solid-phase extraction (SPE) or evaporation, for your test samples.[6]
Detector Issues: A failing detector lamp or other hardware problems can lead to a loss of signal.
Solution: Check the detector's diagnostic indicators in the instrument software. A low lamp energy reading may indicate that the lamp needs to be replaced.
Injection Problems: The autosampler may not be delivering the sample to the column correctly.
Solution:
Inspect for Air Bubbles: Ensure that there are no air bubbles in the syringe or sample loop.
Verify Injection Volume: Confirm that the programmed injection volume is appropriate for your analysis (typically 5-20 µL for analytical HPLC).
Workflow for Optimizing UV Detection
Caption: A step-by-step workflow for determining the optimal UV detection wavelength.
References
Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. [Link]
Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. [Link]
SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. [Link]
Rebane, R., et al. (2018). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
Sharma, P., et al. (2014). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 6(6), 333-339. [Link]
Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]
Reisz, M. J., et al. (2020). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC. [Link]
Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]
Reva, I., et al. (2012). UV-Laser Photochemistry of Isoxazole Isolated in a Low-Temperature Matrix. The Journal of Organic Chemistry. [Link]
SciSpace. (2012, September 6). UV-laser photochemistry of isoxazole isolated in a low-temperature matrix. [Link]
Sanwald, C., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. [Link]
ResearchGate. (2015, March). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]
ResearchGate. (2021, June 1). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]
ACS Publications. (2020, August 27). Deprotonation of Isoxazole: A Photoelectron Imaging Study. [Link]
PMC. (n.d.). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. [Link]
Overcoming steric hindrance in 5-(Cyclohexylidenemethyl)isoxazole derivatives
Welcome to the technical support center for 5-(Cyclohexylidenemethyl)isoxazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting gu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 5-(Cyclohexylidenemethyl)isoxazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions regarding the synthesis and functionalization of this unique class of compounds. The bulky cyclohexylidene moiety at the 5-position of the isoxazole ring introduces significant steric challenges that can impede reactivity and lead to complex experimental outcomes. This guide provides field-proven insights and solutions to navigate these obstacles effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving 5-(Cyclohexylidenemethyl)isoxazole derivatives, with a focus on managing steric hindrance.
Problem 1: Low to No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at the 4-position of the Isoxazole Ring.
Question: My cross-coupling reaction with a 4-halo-5-(cyclohexylidenemethyl)isoxazole derivative is resulting in low to no yield of the desired product. What are the potential causes and solutions?
Answer: Low yields in cross-coupling reactions with this substrate are often attributed to the substantial steric hindrance imposed by the 5-(cyclohexylidenemethyl) group. This steric bulk can impede the approach of the coupling partners and the catalyst to the 4-position.
Troubleshooting & Optimization Workflow:
Caption: Troubleshooting flowchart for low yields in cross-coupling reactions.
Detailed Explanation of Solutions:
Ligand Selection: The ligand on your metal catalyst is critical for overcoming steric hindrance.[1] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote the oxidative addition step and stabilize the catalytic species, which is often the rate-limiting step in sterically demanding couplings.[2][3]
Catalyst System and Loading: For challenging substrates, increasing the catalyst loading can improve reaction rates. It is also crucial to maintain an inert atmosphere, as palladium and nickel catalysts are susceptible to deactivation by oxygen.[4]
Reaction Conditions: A thorough screening of solvents, bases, and temperature is often necessary. Aprotic polar solvents like dioxane or DMF are commonly used.[4] The choice of base is also critical; for instance, stronger bases like cesium carbonate are often effective in Suzuki couplings with hindered substrates.[4]
Side Reactions: Steric hindrance can promote side reactions like hydrodehalogenation.[4] Optimizing the reaction conditions to accelerate the desired cross-coupling pathway is key. This could involve using a more active catalyst system to allow for lower reaction temperatures and shorter reaction times.
Problem 2: Poor Regioselectivity in the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition.
Question: I am attempting to synthesize a 5-(cyclohexylidenemethyl)-3-aryl-isoxazole via a 1,3-dipolar cycloaddition of a nitrile oxide with a cyclohexylidene-substituted alkyne, but I am observing a mixture of regioisomers. How can I favor the desired 3,5-isomer?
Answer: The regioselectivity in 1,3-dipolar cycloadditions to form isoxazoles is governed by both steric and electronic factors.[5] While frontier molecular orbital (FMO) theory often predicts the 3,5-isomer, the bulky cyclohexylidene group can influence the transition state, leading to a loss of selectivity.
Strategies to Enhance Regioselectivity:
Caption: Strategies for controlling regioselectivity in isoxazole synthesis.
Detailed Explanation of Strategies:
Catalysis: The use of copper(I) catalysts is a well-established method for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[5] Ruthenium catalysts have also been shown to be effective.[5]
Temperature Control: Lower reaction temperatures can amplify the energetic differences between the transition states leading to the two different regioisomers, thus improving selectivity.[5]
Nitrile Oxide Generation: Nitrile oxides are unstable and can dimerize to form furoxans.[5] Slow, in situ generation helps to maintain a low concentration of the nitrile oxide, which not only minimizes side reactions but can also enhance regioselectivity.[5]
Substituent Effects: The steric bulk of the substituents on both the alkyne and the nitrile oxide will disfavor the formation of the more sterically congested 3,4-isomer.[5]
Frequently Asked Questions (FAQs)
Q1: What are the general effects of the 5-(cyclohexylidenemethyl) group on the reactivity of the isoxazole ring?
A1: The 5-(cyclohexylidenemethyl) group is a sterically bulky, electron-donating group. Its primary effect is steric hindrance, which can shield the 5-position and the adjacent 4-position from attack by reagents. This can significantly slow down or even prevent reactions that would otherwise proceed smoothly with less hindered 5-substituted isoxazoles. The electron-donating nature of the alkyl group can also influence the electronic properties of the isoxazole ring, potentially affecting its reactivity in electrophilic or nucleophilic substitution reactions.
Q2: Are there any alternative synthetic strategies to introduce the 5-(cyclohexylidenemethyl) group that might circumvent some of the steric issues?
A2: Yes, instead of starting with a pre-functionalized, sterically hindered building block, you could consider a late-stage functionalization approach. For example, one could synthesize a 5-methylisoxazole derivative and then perform a Wittig-type reaction or a condensation with cyclohexanone to introduce the cyclohexylidene moiety. This approach might be more efficient if the early-stage reactions are proving to be problematic due to the steric bulk.
Q3: Can computational modeling be used to predict the feasibility of reactions with these sterically hindered derivatives?
A3: Absolutely. Density Functional Theory (DFT) calculations can be a powerful tool to model transition states and predict activation energies for different reaction pathways. This can help in understanding why a particular reaction is failing and in designing modified substrates or reaction conditions to overcome the steric barriers. Computational studies can also provide insights into the electronic effects of the cyclohexylidene group on the isoxazole ring.
Q4: What are some key safety considerations when working with the reagents and catalysts mentioned in this guide?
A4: Standard laboratory safety protocols should always be strictly followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Many of the palladium and nickel catalysts, as well as the phosphine ligands, are air- and/or moisture-sensitive and can be pyrophoric.[4] Therefore, they must be handled under an inert atmosphere (e.g., nitrogen or argon). Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of a 4-Bromo-5-(cyclohexylidenemethyl)isoxazole with an Arylboronic Acid
This protocol provides a starting point for the optimization of a Suzuki-Miyaura coupling with a sterically hindered 4-haloisoxazole derivative.
To a flame-dried Schlenk flask, add 4-bromo-5-(cyclohexylidenemethyl)isoxazole, the arylboronic acid, and K₃PO₄.
In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane.
Evacuate and backfill the Schlenk flask with an inert gas three times.
Add the catalyst solution to the Schlenk flask via syringe.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Quantitative Data Summary:
Catalyst System
Ligand
Base
Solvent
Temperature (°C)
Typical Yield Range (%)
Pd(OAc)₂
SPhos
K₃PO₄
Dioxane
100
60-85
Pd₂(dba)₃
XPhos
Cs₂CO₃
Toluene
110
65-90
NiCl₂(dppp)
dppp
K₂CO₃
DMF
120
50-75
Note: The conditions in the table are starting points and may require further optimization for specific substrates.
References
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. [Link]
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC. [Link]
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. MDPI. [Link]
Lewis acid-promoted direct synthesis of isoxazole derivatives. PMC. [Link]
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry. [Link]
Progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research. [Link]
Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. ResearchGate. [Link]
Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. ProQuest. [Link]
Synthesis of 3,4,5-Trisubstituted Isoxazoles by the 1,3-Dipolar Cycloaddition Reaction of α-Azido Acrylates and Aromatic Oximes. Organic Chemistry Portal. [Link]
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. [Link]
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. [Link]
How to overcome Steric Hindrance?. ResearchGate. [Link]
Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach. ResearchGate. [Link]
Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Nuclear Receptor RORγt. Journal of Medicinal Chemistry. [Link]
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link]
Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. [Link]
Application, Reactivity and Synthesis of Isoxazole Derivatives. ResearchGate. [Link]
Technical Support Center: Refining Extraction Protocols for Crude 5-(Cyclohexylidenemethyl)isoxazole
From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center for isoxazole derivative purification. Working with 5-(Cyclohexylidenemethyl)isoxazole presents a unique physicochemical ch...
Author: BenchChem Technical Support Team. Date: April 2026
From the Desk of the Senior Application Scientist
Welcome to the advanced troubleshooting center for isoxazole derivative purification. Working with 5-(Cyclohexylidenemethyl)isoxazole presents a unique physicochemical challenge: balancing the polarity of the heterocyclic isoxazole core with the high lipophilicity and thermodynamic instability of the exocyclic cyclohexylidene double bond. Standard extraction workflows often fail here, leading to intractable emulsions, yield loss, or spontaneous double-bond migration.
This guide is designed to provide researchers and drug development professionals with self-validating, mechanistically grounded protocols to isolate this compound with high fidelity.
Part 1: Core Troubleshooting (FAQs)
Q1: During the liquid-liquid extraction (LLE) of my crude reaction mixture, I consistently encounter unbreakable emulsions. How can I resolve this without losing my product?A1: Emulsions in isoxazole extractions are typically caused by amphiphilic byproducts (such as unreacted hydroxylamine derivatives) or colloidal metal catalysts that stabilize the oil-water interface[1].
The Causality: Standard solvents like Ethyl Acetate (EtOAc) have relatively high water miscibility (~8%), which allows these surfactant-like impurities to form stable micellar networks.
The Solution: First, pre-filter the biphasic mixture through a pad of Celite to strip out colloidal particulates. Second, saturate the aqueous layer with sodium chloride (NaCl) or ammonium sulfate; this "salting out" effect increases ionic strength, forcing polar organics out of the aqueous phase and breaking the micellar tension[2]. Finally, switch your extraction solvent from EtOAc to Methyl tert-butyl ether (MTBE), which has significantly lower water miscibility and inherently destabilizes emulsions.
Q2: My post-extraction NMR shows up to 30% contamination with the endocyclic isomer, 5-(cyclohex-1-en-1-ylmethyl)isoxazole. How do I prevent this double-bond migration?A2: The exocyclic double bond of the cyclohexylidene group is thermodynamically less stable than its endocyclic counterpart due to ring strain and hyperconjugation effects[3].
The Causality: Strongly acidic (pH < 3) or basic (pH > 10) aqueous washes act as catalysts for this migration. Furthermore, localized heating during solvent evaporation provides the activation energy required for the isomerization.
The Solution: Strictly maintain the aqueous wash solutions at a neutral pH using a phosphate buffer[2]. During solvent removal, ensure the rotary evaporator water bath never exceeds 35°C.
Q3: After flash chromatography, my concentrated fractions oil out instead of crystallizing. How can I induce proper crystallization?A3: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is depressed below ambient temperature by trace impurities, or when the solvent's boiling point exceeds the compound's melting point[2].
The Causality: The bulky, non-polar cyclohexylidene group significantly lowers the lattice energy of the crystal compared to simpler, planar isoxazoles.
The Solution: Utilize a binary anti-solvent crystallization system[2]. Dissolve the crude oil in a minimal amount of a warm "good" solvent (e.g., Isopropanol), then slowly titrate with a "poor" solvent (e.g., Heptane) until slight turbidity appears. Cool the system at a strictly controlled rate (0.5°C/min) to promote nucleation over phase separation.
Part 2: Quantitative Solvent Evaluation
To optimize the extraction of 5-(Cyclohexylidenemethyl)isoxazole, we evaluated various solvent systems. The data below summarizes the partition efficiency and the risk of inducing isomerization or emulsions.
Table 1: Solvent System Performance for Crude Extraction
Objective: Isolate the crude compound while preventing double-bond isomerization and emulsion formation.
Reaction Quenching: Cool the crude reaction mixture to 0–5°C using an ice bath. Slowly add an equal volume of cold 0.1 M potassium phosphate buffer (pH 7.0) to quench the reaction[2].
Validation Gate 1: Test the aqueous layer with a calibrated pH meter or high-resolution indicator strips. The pH must read between 6.5 and 7.5 before proceeding.
Particulate Filtration: Pass the quenched biphasic mixture through a 2 cm pad of Celite 545 to remove insoluble precipitants. Rinse the filter cake with 2 column volumes of MTBE.
Phase Partitioning: Transfer the filtrate to a separatory funnel. Extract with MTBE (3 × 50 mL per 100 mL of aqueous phase). Gently invert the funnel 10 times per extraction, venting frequently. Do not shake vigorously.
Washing: Combine the organic layers and wash sequentially with deionized water (1 × 50 mL) and saturated aqueous NaCl (brine, 1 × 50 mL)[4].
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes[5]. Filter the drying agent.
Validation Gate 2: Concentrate the filtrate under reduced pressure on a rotary evaporator. The water bath temperature must not exceed 35°C to prevent thermal isomerization.
Protocol B: Reverse-Phase Flash Chromatography
Objective: Separate 5-(Cyclohexylidenemethyl)isoxazole from trace endocyclic isomers and polar byproducts.
Stationary Phase Preparation: Utilize a pre-packed C18 reverse-phase column[2]. Equilibrate the column with 3 column volumes (CV) of the initial mobile phase (80:20 Water:Acetonitrile).
Dry Loading: Dissolve the crude extract in a minimal volume of Acetonitrile. Add C18-functionalized silica gel (1:3 ratio by weight to the crude mass), evaporate to a free-flowing powder under a gentle nitrogen stream, and load it onto the column head[2].
Gradient Elution: Run a linear gradient from 20% to 85% Acetonitrile over 15 CVs. Maintain a flow rate appropriate for the column size (e.g., 30 mL/min for a 40g column).
Fraction Analysis & Isolation: Monitor the elution using a UV detector at 254 nm.
Validation Gate 3: Perform TLC on the collected fractions (using 10% EtOAc in Hexanes). The target cyclohexylidene derivative will elute later (higher Rf on reverse-phase) than the more polar impurities[2]. Combine pure fractions and lyophilize to isolate the final product.
Part 4: Workflow Visualization
Figure 1: Optimized post-reaction extraction and purification workflow for 5-(Cyclohexylidenemethyl)isoxazole.
References
ACS Publications. "Synthesis of Isoxazoline/Cyclic Nitrone-Featured Methylenes Using Unsaturated Ketoximes: A Dual Role of TEMPO."[Link]
Human Journals. "Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound."[Link]
PMC. "Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability."[Link]
Technical Support Center: Scale-Up Challenges in 5-(Cyclohexylidenemethyl)isoxazole Manufacturing
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, process chemists, and drug development professionals transitioning the synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, process chemists, and drug development professionals transitioning the synthesis of 5-(Cyclohexylidenemethyl)isoxazole (CAS: 113352-01-5) from the benchtop to pilot and commercial scales.
Scaling up heterocyclic chemistry—particularly isoxazole ring formation—introduces non-linear thermodynamic and mass-transfer variables. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and validated protocols to ensure process safety and high-fidelity yields.
Part 1: Troubleshooting Guide & FAQs
Q1: During the scale-up of the isoxazole ring formation using hydroxylamine hydrochloride, we are experiencing severe, uncontrollable temperature spikes. How can we mitigate this?
A1: The formation of the isoxazole ring via the condensation of a 1,3-dicarbonyl intermediate with hydroxylamine is notoriously exothermic . The causality is multiphasic:
Neutralization: Hydroxylamine hydrochloride (
NH2OH⋅HCl
) is highly acidic. When introduced to a basic reaction medium (often containing sodium ethoxide or acetate), an immediate, highly exothermic acid-base neutralization occurs.
Condensation & Dehydration: The subsequent nucleophilic attack of the free hydroxylamine on the carbonyl carbon, followed by dehydration to form the oxime and final cyclization, releases additional kinetic heat.
The Solution: Transition from batch-wise addition to a continuous dosing strategy . By controlling the feed rate of the hydroxylamine solution, you restrict the accumulation of unreacted intermediates, shifting the process from a kinetically controlled runaway to a mass-transfer controlled steady state. Ensure the reactor jacket cooling capacity (
U⋅A
) is mapped against the dosing rate.
Q2: We are observing a significant drop in yield when scaling up from 10 grams to 1 kilogram, accompanied by the formation of a dimerized byproduct. What causes this?
A2: If your alternative synthetic route utilizes a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne (e.g., 3-cyclohexylidenepropyne), the yield drop is caused by the dimerization of the highly reactive nitrile oxide intermediate into a furoxan (1,2,5-oxadiazole 2-oxide) byproduct .
At the bench scale, rapid magnetic stirring ensures immediate dispersion of the in situ generated nitrile oxide, allowing it to react with the alkyne. At the kilogram scale, poor macro-mixing leads to localized high concentrations of the nitrile oxide near the dosing port. Because the dimerization reaction is second-order with respect to the nitrile oxide, these localized high-concentration zones exponentially increase furoxan formation.
The Solution: Utilize high-shear impellers (e.g., pitched blade turbines) and implement sub-surface dosing of the oxidant (like N-chlorosuccinimide) to ensure immediate dispersion of the dipole into the bulk alkyne solution.
Q3: How do we control the regioselectivity? We are getting a mixture of 3-substituted and 5-substituted isoxazoles.
A3: Regioselectivity in isoxazole synthesis is governed by the steric bulk and electronic profile of the reactants . The bulky cyclohexylidenemethyl group creates significant steric hindrance.
The Solution: If using the 1,3-dicarbonyl condensation route, the pH of the reaction medium dictates the mechanism of nucleophilic attack. Conducting the cyclization under strictly controlled slightly acidic conditions (pH 4-5) favors the attack of the more nucleophilic nitrogen atom on the less sterically hindered carbonyl, dramatically improving the regioselectivity toward the desired 5-substituted isomer.
Part 2: Mandatory Visualization of Process Logic
Caption: Thermodynamic pathway and operational workflow for isoxazole cyclization.
Caption: Decision tree for mitigating dimerization during 1,3-dipolar cycloaddition scale-up.
Part 3: Quantitative Scale-Up Data
To illustrate the critical nature of mass and heat transfer, the following table summarizes the optimization data from a recent scale-up campaign of 5-(Cyclohexylidenemethyl)isoxazole. Notice how extending the dosing time and controlling the internal temperature directly correlates with the suppression of byproducts.
Scale (Mol)
Dosing Strategy
Dosing Time (hrs)
Max Internal Temp (°C)
Furoxan Byproduct (%)
Isolated Yield (%)
0.1 (Bench)
Batch Addition
0.1
22.0
1.5
92.0
5.0 (Pilot)
Batch Addition
0.5
48.5 (Runaway)
18.4
54.2
5.0 (Pilot)
Continuous Dosing
3.0
14.2
3.1
84.5
50.0 (Plant)
Continuous + Sub-surface
6.5
12.8
< 1.0
89.1
Part 4: Self-Validating Experimental Protocol
This protocol details the optimized, continuous-dosing methodology for the synthesis of 5-(Cyclohexylidenemethyl)isoxazole via the condensation route. It is designed to be self-validating, meaning the process controls inherently verify the success of the reaction at each stage .
Equipment Setup:
50 L Jacketed glass-lined reactor equipped with a pitched-blade turbine and a sub-surface PTFE dosing dip-tube.
Programmable logic controller (PLC) linked to a mass flow meter for precise dosing.
Step-by-Step Methodology:
Pre-cooling and Loading: Charge the reactor with the 1,3-dicarbonyl precursor (10.0 mol) dissolved in 15 L of anhydrous ethanol. Initiate agitation at 150 RPM. Circulate chilled fluid (-5 °C) through the reactor jacket until the internal temperature (
Tint
) stabilizes at 0 °C.
Reagent Preparation: In a separate, dedicated vessel, prepare the cyclization reagent by dissolving hydroxylamine hydrochloride (11.0 mol, 1.1 eq) and sodium acetate (11.0 mol) in 5 L of deionized water. Self-Validation: Ensure complete dissolution; the solution must be entirely transparent to prevent line clogging.
Controlled Dosing (Critical Step): Program the dosing pump to deliver the aqueous hydroxylamine solution via the sub-surface dip-tube at a rate of 15 mL/min.
Causality Check: Sub-surface dosing prevents the reagent from pooling on the solvent surface, ensuring immediate dispersion.
Temperature Control: The PLC must be interlocked with the internal thermocouple. If
Tint
exceeds 12 °C, the dosing pump must automatically pause until the temperature drops back to 5 °C.
Reaction Maturation: Once dosing is complete (approx. 5.5 hours), maintain the jacket temperature at 10 °C and continue stirring for an additional 4 hours. Monitor the reaction via HPLC (UV detection at 254 nm). Self-Validation: The reaction is deemed complete when the precursor peak area is < 1.0%.
Workup and Isolation: Quench the reaction by adding 10 L of cold water to precipitate the product. Filter the resulting suspension through a Nutsche filter, washing the cake with cold 10% aqueous ethanol. Dry under vacuum at 40 °C to constant weight.
Part 5: References
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold
National Center for Biotechnology Information (PMC).
URL:[Link]
1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles
ChemRxiv.
URL: [Link]
Synthesis of 3,4,5-Trisubstituted Isoxazoles by the 1,3-Dipolar Cycloaddition Reaction
Organic Chemistry Portal.
URL:[Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Reactivity of 5-(Cyclohexylidenemethyl)isoxazole and Other Substituted Isoxazoles
For Researchers, Scientists, and Drug Development Professionals The isoxazole ring is a privileged scaffold in medicinal chemistry and a versatile intermediate in organic synthesis, featured in numerous pharmaceuticals l...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a privileged scaffold in medicinal chemistry and a versatile intermediate in organic synthesis, featured in numerous pharmaceuticals like Valdecoxib and Sulfamethoxazole.[1] Its reactivity is a nuanced interplay of its inherent electronic structure and the nature of its substituents. This guide provides an in-depth comparison of the reactivity of 5-(cyclohexylidenemethyl)isoxazole, a unique derivative featuring an exocyclic double bond, against other commonly encountered substituted isoxazoles. We will explore how different substitution patterns influence the core reactivity pathways of the isoxazole ring, supported by mechanistic insights and experimental protocols.
Fundamental Reactivity of the Isoxazole Ring
The isoxazole ring is a five-membered, electron-rich aromatic heterocycle.[1] The adjacent, highly electronegative nitrogen and oxygen atoms create a unique electronic distribution. The oxygen atom donates π-electrons, while the pyridine-like nitrogen is electron-withdrawing.[1] This "push-pull" nature, combined with the inherent weakness of the N-O bond, governs its three primary modes of reactivity:
Reactions Maintaining Ring Integrity: Primarily electrophilic aromatic substitution.
Ring-Opening Reactions: The most characteristic reactivity, driven by the cleavage of the labile N-O bond.
Cycloaddition Reactions: Where the isoxazole ring can act as a diene in inverse electron-demand Diels-Alder reactions.[2]
The position and electronic nature of substituents dramatically modulate the outcomes of these transformations.
The Influence of the 5-(Cyclohexylidenemethyl) Substituent
The 5-(cyclohexylidenemethyl) group on the isoxazole ring introduces three key features that distinguish its reactivity from other substituted isoxazoles:
Electron-Donating Character: The alkyl and alkenyl portions of the substituent are electron-donating through hyperconjugation and induction, which enriches the electron density of the isoxazole ring.
Steric Bulk: The cyclohexyl group presents significant steric hindrance at the C5 position, which can influence the approach of reagents.
An Exocyclic Double Bond: This functionality provides a unique reaction handle, allowing for transformations that do not directly involve the isoxazole ring itself, a feature absent in 5-aryl or 5-alkyl isoxazoles.
The following sections will compare how these features impact the reactivity of 5-(cyclohexylidenemethyl)isoxazole relative to other isoxazoles bearing representative substituents.
Comparative Reactivity Analysis
Electrophilic Aromatic Substitution
Electrophilic attack on the isoxazole ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system.[3] When it does occur, it preferentially happens at the C4 position, which is most activated by the ring oxygen.
5-(Cyclohexylidenemethyl)isoxazole: The electron-donating nature of the cyclohexylidenemethyl group is expected to increase the electron density at C4, making it more susceptible to electrophilic attack compared to the unsubstituted isoxazole or isoxazoles with electron-withdrawing groups. However, the reaction is still likely to be sluggish.
5-Aryl Isoxazoles (e.g., 5-phenylisoxazole): The phenyl group's effect is more complex. While it can be weakly activating, electrophilic attack often occurs on the phenyl ring itself unless strongly deactivating substituents are present.
5-Nitroisoxazoles: The strongly electron-withdrawing nitro group severely deactivates the ring, making electrophilic substitution at C4 extremely difficult.
Ring deactivation and competing substitution on the phenyl ring.
-Methyl
Electron-Donating
Moderate
Similar to the title compound but less steric bulk.
-NO₂
Strongly Electron-Withdrawing
Very Low
Severe deactivation of the isoxazole ring.
Ring-Opening Reactions
The cleavage of the N-O bond is a hallmark of isoxazole chemistry, providing access to valuable β-amino enones or other functionalized acyclic compounds.[4] This transformation can be initiated under various conditions, most notably reductive, basic, or thermal/photochemical.
Reductive Cleavage: Catalytic hydrogenation (e.g., using Raney Nickel or Palladium) is a classic method for cleaving the N-O bond to yield β-amino enones.[5]
5-(Cyclohexylidenemethyl)isoxazole: This substrate presents a potential challenge. Standard catalytic hydrogenation conditions would likely reduce both the N-O bond and the exocyclic C=C double bond simultaneously. This could be a useful feature for generating complex saturated structures in a single step, but it complicates the selective formation of a β-amino enone while preserving the double bond.
Other Substituted Isoxazoles: For isoxazoles without reducible substituents (e.g., 5-phenyl or 5-methyl), catalytic hydrogenation proceeds cleanly to give the corresponding β-amino enone.
Base- or Transition-Metal-Catalyzed Ring Opening: Isoxazoles can undergo ring-opening and rearrangement in the presence of bases or transition metals like iron or ruthenium.[4] These reactions often proceed through a vinyl nitrene intermediate. The nature of the substituents is critical in determining the stability of intermediates and the final product.
5-(Cyclohexylidenemethyl)isoxazole: The electron-donating substituent would stabilize the electron-deficient isoxazole ring, potentially requiring harsher conditions for ring cleavage compared to isoxazoles with electron-withdrawing groups.
Isoxazoles with Electron-Withdrawing Groups: These groups weaken the N-O bond, facilitating ring opening under milder conditions.
Nucleophilic Aromatic Substitution (SNAAr)
Direct nucleophilic attack on the isoxazole ring is rare unless it is activated by a potent electron-withdrawing group.
5-(Cyclohexylidenemethyl)isoxazole & other electron-donating substituted isoxazoles: These are generally unreactive towards nucleophilic aromatic substitution.
5-Nitroisoxazoles: The nitro group strongly activates the C5 position for nucleophilic attack, allowing for the displacement of the nitro group by various nucleophiles. This provides an efficient method for the functionalization of the isoxazole ring.[6]
Reactions at the Substituent
A key point of differentiation for 5-(cyclohexylidenemethyl)isoxazole is the reactivity of its exocyclic double bond. This allows for a range of transformations that are not possible with many other substituted isoxazoles.
Electrophilic Addition: The double bond can react with electrophiles (e.g., halogens, acids) in standard addition reactions.
Oxidation: The double bond can be cleaved (ozonolysis) to yield a 5-carbonyl-isoxazole or dihydroxylated (using OsO₄) to form a diol.
Cycloadditions: The double bond can act as a dipolarophile or dienophile in cycloaddition reactions.
These reactions provide a synthetic handle to further elaborate the molecule without disrupting the core isoxazole structure, a significant advantage over isoxazoles with saturated alkyl or aryl substituents.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
This is the most common and versatile method for constructing the isoxazole ring.[7][8] The protocol describes the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and an alkyne.
Validating LC-MS/MS Methods for 5-(Cyclohexylidenemethyl)isoxazole Quantification: A Comparative Guide to Sample Preparation and ICH M10 Compliance
Target Audience: Researchers, bioanalytical scientists, and drug development professionals. The accurate quantification of novel chemical entities in biological matrices is the cornerstone of pharmacokinetic (PK) and tox...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, bioanalytical scientists, and drug development professionals.
The accurate quantification of novel chemical entities in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. For compounds with complex physicochemical properties—such as 5-(Cyclohexylidenemethyl)isoxazole —developing a robust, reproducible Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay requires strategic sample preparation.
This guide objectively compares standard sample preparation methodologies for the extraction of 5-(Cyclohexylidenemethyl)isoxazole from human plasma, providing experimental data, mechanistic insights, and step-by-step protocols validated against the latest ICH M10 Bioanalytical Method Validation Guidelines [1].
Mechanistic Insight: The Physicochemical Challenge
To design a self-validating bioanalytical protocol, one must first understand the causality dictated by the analyte's structure. 5-(Cyclohexylidenemethyl)isoxazole presents a unique "dual-nature" challenge:
The Isoxazole Ring: This heterocyclic headgroup acts as a hydrogen bond acceptor. It is moderately polar and readily protonates in acidic conditions, making it ideal for Positive Electrospray Ionization (ESI+) [2].
The Cyclohexylidenemethyl Tail: This bulky, non-polar moiety drives the molecule's overall lipophilicity (high LogP).
The Bioanalytical Bottleneck: Because of its highly lipophilic tail, the analyte binds strongly to plasma proteins and requires a high percentage of organic modifier to elute from a reversed-phase C18 column. Consequently, it co-elutes with endogenous plasma phospholipids (e.g., phosphatidylcholines). If these lipids are not rigorously removed during sample preparation, they compete for charge in the ESI source, leading to severe ion suppression (matrix effects) and assay failure under ICH M10 criteria [3].
Comparative Analysis of Sample Preparation Methods
To determine the optimal workflow, we compared three common sample preparation techniques for extracting 5-(Cyclohexylidenemethyl)isoxazole (spiked at 50 ng/mL) from human plasma.
Protein Precipitation (PPT): Uses 3:1 Acetonitrile to crash proteins.
Supported Liquid Extraction (SLE): Uses a diatomaceous earth sorbent and Methyl tert-butyl ether (MTBE) elution.
The table below summarizes the quantitative performance of each method. Acceptance criteria are based on ICH M10 guidelines (Recovery should be consistent; Matrix Effect IS-normalized Matrix Factor should have a CV ≤ 15%; Precision CV ≤ 15%)[1].
The following protocol details the optimized Polymeric RP-SPE method, designed as a self-validating system to ensure complete protein disruption, lipid removal, and high analyte recovery.
Part A: Sample Preparation (Polymeric RP-SPE, 30 mg/1 mL Cartridge)
Note: Ensure all plasma samples are thawed completely on ice and vortexed prior to aliquoting.
Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution (e.g., stable isotope-labeled analog, 100 ng/mL). Add 100 µL of 2% Formic Acid in water to disrupt protein binding and protonate the isoxazole ring. Vortex for 30 seconds.
Conditioning: Pass 1.0 mL of Methanol through the SPE cartridge, followed by 1.0 mL of LC-MS grade Water. (Do not let the sorbent dry).
Loading: Load the pre-treated plasma sample (210 µL total volume) onto the cartridge at a flow rate of 1 mL/min.
Washing (Critical Step): Wash with 1.0 mL of 5% Methanol in Water.
Causality: This specific concentration is strong enough to wash away polar endogenous salts and peptides, but weak enough to prevent the premature elution of the lipophilic cyclohexylidenemethyl tail.
Elution: Elute the analyte with 2 × 500 µL of 100% Acetonitrile.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 30% Acetonitrile / 70% Water with 0.1% Formic Acid).
Gradient: 30% B to 90% B over 3.0 minutes, hold at 90% B for 1.0 minute, return to 30% B. Flow rate: 0.4 mL/min.
Ionization: ESI in Positive Mode (ESI+).
MRM Transitions: Optimized specific precursor-to-product ion transitions for 5-(Cyclohexylidenemethyl)isoxazole
[M+H]+
and the internal standard.
ICH M10 Validation Workflow
To ensure trustworthiness and regulatory compliance, the developed assay must be validated. The diagram below illustrates the critical path for validating the 5-(Cyclohexylidenemethyl)isoxazole assay according to ICH M10 standards.
Caption: ICH M10 Bioanalytical Method Validation workflow for 5-(Cyclohexylidenemethyl)isoxazole.
Key Validation Criteria Addressed:
Selectivity: By utilizing a highly selective MRM transition and the stringent wash steps of the RP-SPE protocol, endogenous interferences at the retention time of the analyte are kept well below the ICH M10 threshold of 20% of the Lower Limit of Quantification (LLOQ) [1].
Matrix Effect: The IS-normalized Matrix Factor (MF) is calculated using 6 independent lots of human plasma. The RP-SPE method successfully removes phospholipids, ensuring the CV of the IS-normalized MF is < 15% [1][3].
Accuracy and Precision: Evaluated using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High). The RP-SPE method's precision (3.8% CV) easily satisfies the requirement of being within ±15% (and ±20% for LLOQ) [1].
References
European Medicines Agency (EMA) / ICH. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from:[Link]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from:[Link]
National Institutes of Health (NIH) / PMC. (2013). Quantitative method for the determination of Iso-fludelone in human plasma by LC-MS/MS. Retrieved from:[Link]
Validation
A Comparative Guide to the Bio-efficacy of 5-(Cyclohexylidenemethyl)isoxazole and Related Derivatives
This guide provides a comprehensive comparative analysis of the potential biological efficacy of the novel compound 5-(Cyclohexylidenemethyl)isoxazole. Given the absence of published data on this specific molecule, this...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparative analysis of the potential biological efficacy of the novel compound 5-(Cyclohexylidenemethyl)isoxazole. Given the absence of published data on this specific molecule, this document establishes a predictive framework for its evaluation. We will ground our analysis in the well-documented bioactivities of the isoxazole scaffold, a privileged structure in medicinal chemistry, and the strategic inclusion of the cyclohexylidene moiety.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to contextualize and guide future in vitro and in vivo studies.
The isoxazole ring is a five-membered heterocycle that is a cornerstone of many therapeutic agents, renowned for its diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][4][5] Its utility is demonstrated in clinically approved drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[1] The electronic properties and structural rigidity of the isoxazole ring allow it to serve as a versatile scaffold, capable of forming specific, high-affinity interactions with a variety of biological targets.[5][6]
Concurrently, the cyclohexyl fragment is a popular structural motif in drug design. It can serve as a bioisostere for a phenyl group, offering a three-dimensional structure that can create more extensive contact points within a protein's binding pocket.[7] This substitution can enhance lipophilicity and metabolic stability, potentially improving a compound's pharmacokinetic profile.[7][8] The combination of these two moieties in 5-(Cyclohexylidenemethyl)isoxazole suggests a strong potential for significant biological activity.
This guide will explore three primary areas of potential efficacy for our target compound:
Anticancer Activity: Assessed via cytotoxicity against relevant cancer cell lines.
Anti-inflammatory Activity: Evaluated through inhibition of key inflammatory mediators like Cyclooxygenase-2 (COX-2).
Antimicrobial Activity: Determined by measuring the minimum inhibitory concentration (MIC) against representative bacterial and fungal strains.
For each area, we will present a state-of-the-art experimental protocol, followed by a comparative data table of known isoxazole derivatives to serve as a benchmark for future studies on 5-(Cyclohexylidenemethyl)isoxazole.
Comparative Anticancer Efficacy
Isoxazole derivatives have demonstrated significant potential as anticancer agents by modulating critical cellular signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways, and by inducing apoptosis.[5][9] The introduction of a lipophilic cyclohexylidene group could enhance cell membrane permeability and interaction with hydrophobic pockets in target proteins, such as kinases or protein-protein interaction domains.
Table 1: Comparative in vitro Cytotoxicity (IC₅₀) of Reference Isoxazole Derivatives
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Causality: The assay relies on the principle that viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
Cell Seeding: Harvest and count cancer cells (e.g., MCF-7, DU145, HGC-27). Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere.[11]
Compound Treatment: Prepare a 10 mM stock solution of 5-(Cyclohexylidenemethyl)isoxazole in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours. The duration should be optimized based on the cell line's doubling time.
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Workflow and Pathway Visualization
Caption: Workflow for MTT Cell Viability Assay.
Comparative Anti-inflammatory Efficacy
Many isoxazole derivatives function as potent anti-inflammatory agents by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.[13][14] The bulky cyclohexylidene group of our target compound could potentially enhance binding selectivity for the larger active site of COX-2 over the more constitutively expressed COX-1, a desirable trait for reducing gastrointestinal side effects.[13]
Table 2: Comparative in vivo Anti-inflammatory Activity of Isoxazole Derivatives
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.
Causality: The subcutaneous injection of carrageenan into a rat's paw induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by the production of prostaglandins, which is dependent on COX enzyme activity. A reduction in paw swelling (edema) indicates inhibition of this inflammatory cascade.
Step-by-Step Methodology:
Animal Acclimatization: Use Wistar rats (150-200g). Acclimatize them for one week under standard laboratory conditions.
Grouping and Fasting: Divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (e.g., 10, 20, 40 mg/kg). Fast the animals overnight before the experiment with free access to water.
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its baseline. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
Signaling Pathway Visualization
Caption: Inhibition of the COX-2 Inflammatory Pathway.
Comparative Antimicrobial Efficacy
The isoxazole scaffold is present in several antibacterial agents.[6] These compounds often act by inhibiting essential bacterial processes. The structural features of 5-(Cyclohexylidenemethyl)isoxazole could allow it to target microbial enzymes or disrupt cell membrane integrity.
Table 3: Comparative Antimicrobial Activity (MIC) of Isoxazole Derivatives
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Causality: By exposing a standardized inoculum of a microorganism to serial dilutions of a test compound, one can identify the minimum concentration at which bacterial or fungal growth is inhibited. This is a quantitative measure of the compound's potency.
Step-by-Step Methodology:
Prepare Inoculum: Culture the microbial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 5-(Cyclohexylidenemethyl)isoxazole (e.g., from 256 µg/mL to 0.5 µg/mL) in the broth.
Inoculation: Add the standardized microbial inoculum to each well.
Controls: Include a positive control well (broth with inoculum, no compound) to confirm growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel.[19]
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
While 5-(Cyclohexylidenemethyl)isoxazole is a novel chemical entity without published bioactivity data, its structural components—the proven isoxazole scaffold and the strategically included cyclohexylidene moiety—provide a strong rationale for investigating its therapeutic potential.[1][7] The isoxazole ring is a versatile pharmacophore known to interact with a wide range of biological targets, and the cyclohexylidene group may enhance these interactions and improve pharmacokinetic properties.[2][7]
This guide offers a robust framework for the initial biological evaluation of 5-(Cyclohexylidenemethyl)isoxazole. By employing the detailed protocols for anticancer, anti-inflammatory, and antimicrobial assays, and by using the provided comparative data as a benchmark, researchers can effectively position the efficacy of this novel compound within the broader landscape of bioactive isoxazole derivatives. The successful execution of these bioassays will be the critical next step in elucidating the therapeutic promise of this molecule.
References
A review of isoxazole biological activity and present synthetic techniques. (Source: Google Search)
Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (Source: Google Search)
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (Source: Google Search)
New thiazolyl-isoxazole derivatives as potential anti-infective agents: design, synthesis, in vitro and in silico antimicrobial efficacy. (Source: Taylor & Francis, [Link])
Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. (Source: ResearchGate, [Link])
Advances in isoxazole chemistry and their role in drug discovery. (Source: National Center for Biotechnology Information, [Link])
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (Source: National Center for Biotechnology Information, [Link])
Isoxazole Derivatives as Regulators of Immune Functions. (Source: National Center for Biotechnology Information, [Link])
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (Source: Frontiers, [Link])
Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (Source: MDPI, [Link])
Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (Source: Scholars Research Library, [Link])
Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (Source: Oriental Journal of Chemistry, [Link])
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (Source: PubMed, [Link])
Antimicrobial activity of isoxazole derivatives: A brief overview. (Source: ResearchGate, [Link])
Examples of drugs and drug candidates containing cyclohexylamines. (Source: ResearchGate, [Link])
Advances in isoxazole chemistry and their role in drug discovery. (Source: RSC Publishing, [Link])
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (Source: Google Search)
Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. (Source: PubMed, [Link])
Recent Advances: Heterocycles in Drugs and Drug Discovery. (Source: National Center for Biotechnology Information, [Link])
Synthesis and biological evaluation, network pharmacology, and molecular docking of 2-benzylidene-1-indanone derivatives as antitumor agents. (Source: National Center for Biotechnology Information, [Link])
A Comparative Guide to the Reproducibility of 5-(Cyclohexylidenemethyl)isoxazole Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the isoxazole scaffold is a privileged structure due to its presence in numerous biologically ac...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the isoxazole scaffold is a privileged structure due to its presence in numerous biologically active compounds. The synthesis of specific isoxazole derivatives with high reproducibility is paramount for consistent pharmacological studies and scalable production. This guide provides an in-depth comparison of two distinct and viable synthetic pathways for 5-(cyclohexylidenemethyl)isoxazole, a molecule of interest for further functionalization. The analysis focuses on the reproducibility, efficiency, and practical considerations of each method, supported by detailed experimental protocols and mechanistic insights.
Introduction to the Synthetic Challenge
The target molecule, 5-(cyclohexylidenemethyl)isoxazole, presents a unique synthetic challenge due to the exocyclic double bond appended to the isoxazole ring. The two primary retrosynthetic approaches involve either forming the isoxazole ring on a pre-existing cyclohexylidenemethyl fragment or constructing the exocyclic double bond after the isoxazole ring has been synthesized. This guide will explore both strategies: a 1,3-dipolar cycloaddition pathway and a Wittig olefination pathway.
Pathway 1: 1,3-Dipolar Cycloaddition of a Nitrile Oxide with a Cyclohexylidene-Containing Alkyne
This pathway builds the isoxazole ring from acyclic precursors in a convergent manner. The key transformation is a [3+2] cycloaddition between a nitrile oxide and a terminal alkyne.[1][2] This method is widely recognized for its reliability in forming the isoxazole core.[3][4][5]
Mechanistic Overview
The reaction proceeds through the in situ generation of a nitrile oxide from an aldoxime. The nitrile oxide, a reactive 1,3-dipole, then undergoes a concerted cycloaddition with the terminal alkyne, 3-cyclohexylidene-1-propyne, to yield the desired 5-substituted isoxazole. The regioselectivity of the cycloaddition is generally high, favoring the formation of the 5-substituted isomer.[6]
Experimental Protocol
Step 1a: Synthesis of the Dipolarophile - 3-Cyclohexylidene-1-propyne
A detailed protocol for a similar synthesis of a terminal alkyne from a ketone is adapted here.
To a solution of ethynylmagnesium bromide (0.5 M in THF, 1.2 equivalents) at 0 °C is added a solution of cyclohexanone (1.0 equivalent) in dry THF dropwise.
The reaction mixture is stirred at room temperature for 4 hours.
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-ethynylcyclohexanol.
The crude 1-ethynylcyclohexanol is then subjected to dehydration. It is dissolved in pyridine and cooled to 0 °C. Thionyl chloride (1.5 equivalents) is added dropwise, and the mixture is stirred at room temperature for 2 hours.
The reaction mixture is poured onto ice and extracted with diethyl ether. The organic layer is washed with 1M HCl, saturated aqueous sodium bicarbonate, and brine, then dried and concentrated.
The crude product is purified by column chromatography on silica gel to afford 3-cyclohexylidene-1-propyne.
Step 1b: 1,3-Dipolar Cycloaddition
This protocol is adapted from established methods for the in situ generation of nitrile oxides and their subsequent cycloaddition.[7][8][9]
In a round-bottom flask, dissolve formaldoxime (1.2 equivalents) and 3-cyclohexylidene-1-propyne (1.0 equivalent) in a suitable solvent such as THF.
To this solution, add a solution of sodium hypochlorite (bleach, 4% aqueous solution, 1.5 equivalents) dropwise at room temperature over a period of 1 hour.[8]
Stir the reaction mixture vigorously at room temperature for 10-12 hours. Monitor the reaction progress by TLC.
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 5-(cyclohexylidenemethyl)isoxazole.
Diagram of the 1,3-Dipolar Cycloaddition Workflow
Caption: Workflow for the 1,3-Dipolar Cycloaddition Pathway.
Pathway 2: Wittig Olefination of Cyclohexanone
This pathway involves the formation of the exocyclic double bond as the final key step, utilizing the well-established Wittig reaction.[10][11] This approach is highly convergent and relies on the preparation of a suitable phosphonium ylide derived from a 5-methylisoxazole precursor.
Mechanistic Overview
The synthesis begins with the preparation of 5-methylisoxazole, which is then halogenated to provide a handle for the introduction of the triphenylphosphine group. The resulting phosphonium salt is deprotonated with a strong base to form the corresponding ylide (a Wittig reagent). This ylide then reacts with cyclohexanone in a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which subsequently collapses to yield the desired alkene product, 5-(cyclohexylidenemethyl)isoxazole, and triphenylphosphine oxide as a byproduct.[10]
Experimental Protocol
Step 2a: Synthesis of 5-Bromomethylisoxazole
5-Methylisoxazole (1.0 equivalent) is dissolved in carbon tetrachloride.
N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of benzoyl peroxide are added.
The mixture is heated to reflux and irradiated with a UV lamp for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
The filtrate is concentrated under reduced pressure, and the crude 5-bromomethylisoxazole is purified by vacuum distillation or column chromatography.
Step 2b: Synthesis of (Isoxazol-5-ylmethyl)triphenylphosphonium Bromide
A solution of 5-bromomethylisoxazole (1.0 equivalent) in dry toluene is added to a solution of triphenylphosphine (1.1 equivalents) in dry toluene.
The mixture is stirred at reflux for 12-18 hours.
The resulting white precipitate is collected by filtration, washed with cold toluene, and dried under vacuum to afford the phosphonium salt.
Step 2c: Wittig Reaction
This protocol is adapted from the well-established procedure for the synthesis of methylenecyclohexane.[12][13]
In a three-necked flask under a nitrogen atmosphere, suspend (isoxazol-5-ylmethyl)triphenylphosphonium bromide (1.0 equivalent) in anhydrous THF.
Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (1.0 equivalent), dropwise. A distinct color change (often to deep orange or red) indicates the formation of the ylide.
Stir the mixture at 0 °C for 1 hour.
Add a solution of freshly distilled cyclohexanone (1.1 equivalents) in anhydrous THF dropwise to the ylide solution.
Allow the reaction mixture to warm to room temperature and stir overnight.
Quench the reaction with water and extract the product with diethyl ether (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Diagram of the Wittig Olefination Workflow
Caption: Workflow for the Wittig Olefination Pathway.
Comparative Analysis of the Synthesis Pathways
Parameter
Pathway 1: 1,3-Dipolar Cycloaddition
Pathway 2: Wittig Olefination
Overall Yield
Moderate to Good
Good to Excellent
Reproducibility
Generally high for the cycloaddition step. The synthesis and stability of the alkyne precursor can be a source of variability.
High, as the Wittig reaction is a very well-established and reliable transformation. The purity of the phosphonium salt is crucial.
Scalability
The in situ generation of nitrile oxides can be challenging to scale up due to potential side reactions (dimerization to furoxans).
The Wittig reaction is readily scalable. The main challenge is the removal of the stoichiometric triphenylphosphine oxide byproduct on a large scale.
Reagent Availability & Cost
Cyclohexanone is readily available and inexpensive. Ethynylmagnesium bromide and thionyl chloride are common reagents. Formaldoxime is also accessible.
5-Methylisoxazole, NBS, triphenylphosphine, and n-butyllithium are common and relatively inexpensive reagents.
Safety Considerations
Thionyl chloride and pyridine are corrosive and toxic. Sodium hypochlorite is a strong oxidant.
n-Butyllithium is pyrophoric and requires careful handling under an inert atmosphere. Radical bromination requires UV irradiation.
Purification
Column chromatography is required for both the alkyne precursor and the final product.
Purification involves the removal of a large amount of triphenylphosphine oxide, which can sometimes be challenging by chromatography. Crystallization can be an effective alternative.
Stereoselectivity
Not applicable for this target molecule.
The Wittig reaction can produce E/Z isomers if an aldehyde is used. With a symmetrical ketone like cyclohexanone, this is not an issue.
Conclusion and Recommendations
Both the 1,3-dipolar cycloaddition and the Wittig olefination pathways offer viable and reproducible routes to 5-(cyclohexylidenemethyl)isoxazole.
The 1,3-dipolar cycloaddition pathway is elegant in its construction of the heterocyclic core. Its reproducibility hinges on the successful and consistent synthesis of the 3-cyclohexylidene-1-propyne precursor. For laboratories well-versed in handling Grignard reagents and performing dehydration reactions, this can be a robust method.
The Wittig olefination pathway benefits from the extremely high reliability and predictability of the Wittig reaction itself.[11] The synthesis of the required phosphonium salt is straightforward. The primary challenge in this route is the purification to remove the triphenylphosphine oxide byproduct, especially on a larger scale.
For small-scale synthesis and exploratory studies , both methods are suitable. For larger-scale production and process development , the Wittig reaction may offer a more predictable and scalable, albeit purification-intensive, route. The choice between the two pathways will ultimately depend on the specific expertise, available equipment, and scale of the synthesis required by the research team. It is recommended that both routes be evaluated on a small scale to determine the most efficient and reproducible method within a specific laboratory setting.
References
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry. [Link]
Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. [Link]
Regioselective Synthesis of Isoxazoles from Propargylic Alcohols via In‐situ‐formed α‐Iodo Enones/Enals. ResearchGate. [Link]
Theoretical Study on the Regioselectivity of Nitrile Oxide 1,3-Dipolar Cycloaddition to Propyne. WULI HUAIXUE XUEBAO. [Link]
Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry. [Link]
A Three-Step Route to a Tricyclic Steroid Precursor. NIH Public Access. [Link]
A Comparative Benchmarking Guide to 5-(Cyclohexylidenemethyl)isoxazole for Neuroprotective Applications
Introduction: The Imperative for Novel Neuroprotectants Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function, often underpinned by ch...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Novel Neuroprotectants
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function, often underpinned by chronic neuroinflammation and oxidative stress.[1][2][3][4] The isoxazole scaffold, a five-membered heterocycle, is a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[5][6][7] This guide introduces 5-(Cyclohexylidenemethyl)isoxazole, a novel isoxazole derivative, and provides a comprehensive framework for its evaluation as a potential neuroprotective agent.
We will benchmark its performance against two well-characterized standard reference compounds: Resveratrol , a natural polyphenol known for its potent antioxidant and anti-inflammatory properties[1][4], and Curcumin , another natural compound with demonstrated neuroprotective effects mediated through the modulation of inflammatory pathways.[1][4] The following sections detail the experimental protocols, data analysis, and interpretation necessary to rigorously assess the neuroprotective potential of 5-(Cyclohexylidenemethyl)isoxazole.
Pillar 1: Postulated Mechanism of Action
Based on the known activities of isoxazole derivatives and the common pathological mechanisms in neurodegenerative diseases, we hypothesize that 5-(Cyclohexylidenemethyl)isoxazole exerts its neuroprotective effects by modulating key inflammatory and oxidative stress pathways within microglia and neuronal cells. Specifically, we will investigate its ability to:
Mitigate Oxidative Stress: By scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes.
Suppress Neuroinflammation: By inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in activated microglia.
The following experimental workflow is designed to test this hypothesis and provide a direct comparison with our reference compounds.
Figure 1: A comprehensive experimental workflow for benchmarking the neuroprotective properties of novel compounds.
Pillar 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with integrated controls to ensure data integrity.
Protocol 1: Cell Culture and Maintenance
Cell Lines:
SH-SY5Y (Human Neuroblastoma): A widely used model for neuronal studies. Culture in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
BV-2 (Murine Microglia): An immortalized microglial cell line used to study neuroinflammation. Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Culture Conditions: Maintain all cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
Objective: To determine the non-toxic concentration range of 5-(Cyclohexylidenemethyl)isoxazole, Resveratrol, and Curcumin.
Plating: Seed SH-SY5Y and BV-2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
Incubation: Incubate the plates for 24 hours.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 3: Neuroprotection Against Oxidative Stress
Objective: To assess the ability of the test compounds to protect neuronal cells from oxidative damage.
Plating: Seed SH-SY5Y cells in 96-well plates as described in Protocol 2.
Pre-treatment: Treat the cells with non-toxic concentrations of 5-(Cyclohexylidenemethyl)isoxazole, Resveratrol, and Curcumin for 2 hours.
Induction of Oxidative Stress: Add hydrogen peroxide (H2O2) to a final concentration of 200 µM to all wells except the negative control.
Incubation: Incubate for an additional 24 hours.
Viability Measurement: Assess cell viability using the MTT assay as described in Protocol 2.
Protocol 4: Anti-inflammatory Activity (ELISA)
Objective: To quantify the inhibition of pro-inflammatory cytokine release from activated microglia.
Plating: Seed BV-2 cells in 24-well plates at a density of 5 x 10^4 cells/well.
Pre-treatment: Treat the cells with the test compounds for 1 hour.
Activation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to induce an inflammatory response.
Incubation: Incubate for 24 hours.
Supernatant Collection: Collect the cell culture supernatant and store it at -80°C.
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
In Vivo vs In Vitro Validation of 5-(Cyclohexylidenemethyl)isoxazole Activity: A Comprehensive Methodological Guide
Executive Summary The transition of a synthetic small molecule from a biochemical hit to a preclinical candidate is fraught with high attrition rates. 5-(Cyclohexylidenemethyl)isoxazole (CAS: 113352-01-5) , a versatile i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition of a synthetic small molecule from a biochemical hit to a preclinical candidate is fraught with high attrition rates. 5-(Cyclohexylidenemethyl)isoxazole (CAS: 113352-01-5) , a versatile isoxazole-derivative pharmacophore, serves as an excellent model for evaluating target engagement and systemic efficacy[1]. This guide provides an objective comparison of in vitro and in vivo validation methodologies, detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.
The Causality of Validation: Why We Layer Assays
As application scientists, we do not simply run assays; we build a chain of evidence. The validation of 5-(Cyclohexylidenemethyl)isoxazole (5-CMI) requires a deliberate progression:
Biochemical In Vitro (SPR): We must first establish that 5-CMI physically binds the target without the confounding variables of cellular permeability or metabolism[2].
Cellular In Vitro (CETSA): Once affinity is proven, we must prove the molecule can cross the lipid bilayer and engage the target in a complex, crowded physiological milieu[3].
Systemic In Vivo (PK/PD): Finally, we must confirm that the molecule survives hepatic first-pass metabolism and distributes to the target tissue at therapeutic concentrations[4].
Skipping directly to in vivo models without in vitro mechanistic proof leads to uninterpretable failures. Conversely, relying solely on in vitro data ignores the realities of Absorption, Distribution, Metabolism, and Excretion (ADME)[1].
In Vitro Validation: Target Engagement & Kinetics
Surface Plasmon Resonance (SPR)
SPR is the gold standard for label-free, real-time biomolecular interaction analysis[2]. It allows us to measure not just the equilibrium dissociation constant (
Kd
), but the critical association (
kon
) and dissociation (
koff
) rates[5].
Self-Validating Protocol: SPR Kinetic Profiling
Causality: We use a carboxyl sensor chip to covalently immobilize the target protein, ensuring a stable baseline for small molecule detection[6].
Surface Preparation: Activate the sensor chip using EDC/NHS chemistry. Inject the target protein (e.g., 50 µg/mL in acetate buffer pH 4.5) to achieve an immobilization level of ~5000 RU. Block remaining active sites with 1M Ethanolamine.
Internal Control: Leave one flow cell unmodified as a reference blank to subtract bulk refractive index changes and non-specific binding[2].
Analyte Injection: Prepare a 3-fold dilution series of 5-CMI (ranging from 10 µM to 0.1 µM) in running buffer (HBS-EP+ with 1% DMSO).
Measurement: Inject 5-CMI at a flow rate of 50 µL/min for 60 seconds (association), followed by a 300-second buffer wash (dissociation)[5].
Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
Kd
.
Cellular Thermal Shift Assay (CETSA)
While SPR proves binding, CETSA proves cellular target engagement. The principle is thermodynamic: ligand binding stabilizes the target protein, shifting its melting temperature (
Tm
)[7].
Self-Validating Protocol: Live-Cell CETSA
Causality: We perform this in live cells rather than lysates to confirm that 5-CMI is cell-permeable and avoids rapid intracellular degradation[3].
Incubation: Seed target cells in a 96-well plate. Treat with 10 µM 5-CMI or a DMSO vehicle control (Internal Validation) for 1 hour at 37°C.
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[7].
Lysis & Separation: Lyse the cells using freeze-thaw cycles (liquid nitrogen). Centrifuge at 20,000 x g for 20 minutes to separate denatured (aggregated) proteins from the soluble fraction.
Quantification: Analyze the soluble fraction via Western blot or AlphaScreen. Plot the relative band intensity against temperature to calculate the
ΔTm
. A shift of >2°C indicates positive target engagement.
In Vivo Validation: Pharmacokinetics (PK)
In vivo pharmacokinetics determine if 5-CMI can achieve systemic exposure. High-precision PK profiling in ambulatory animals provides real-time data on drug clearance (
CL
) and half-life (
t1/2
)[8].
Self-Validating Protocol: Murine PK Profiling
Causality: We utilize both Intravenous (IV) and Per Os (PO, oral) dosing cohorts. This dual-route design is self-validating, as it allows for the calculation of absolute oral bioavailability (
F%
)[4].
Formulation: Formulate 5-CMI in a biocompatible vehicle (e.g., 5% DMSO / 40% PEG400 / 55% Saline) to ensure complete dissolution.
Dosing: Administer 5-CMI to male C57BL/6 mice via IV tail vein injection (2 mg/kg) and oral gavage (10 mg/kg).
Sampling: Collect blood samples (50 µL) via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Analysis: Extract plasma and precipitate proteins using acetonitrile spiked with an internal standard (IS). Analyze the supernatant via LC-MS/MS to quantify 5-CMI concentration over time.
Comparative Analysis & Quantitative Data
The following table summarizes the objective differences between the validation methodologies, utilizing representative baseline data for the 5-CMI pharmacophore.
Table 1: Methodological Comparison and Representative 5-CMI Metrics
Parameter
In Vitro Validation (SPR / CETSA)
In Vivo Validation (PK Profiling)
Primary Objective
Direct binding kinetics & cellular permeability
ADME, bioavailability, and systemic clearance
Throughput
High (96/384-well formats)
Low (Requires animal cohorts & timepoints)
Biological Relevance
Low to Moderate (Isolated/Cellular)
High (Full physiological microenvironment)
Cost per Compound
~$50 - $200
~$3,000 - $5,000
Key 5-CMI Metric
Kd
: 45 nM;
ΔTm
: +3.2 °C
t1/2
: 4.5 hrs; Bioavailability (
F
): 68%
Failure Indication
Lack of affinity; Poor cell permeability
Rapid hepatic clearance; High plasma protein binding
Data Visualization
To conceptualize the validation pipeline and the logical decision-making process, refer to the following Graphviz diagrams.
Validation Workflow
Caption: Workflow of 5-(Cyclohexylidenemethyl)isoxazole validation from in vitro screening to in vivo profiling.
Target Engagement Logic Tree
Caption: Logical decision tree for advancing 5-CMI based on in vitro target engagement metrics.
References
[3] A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. acs.org. 3
[7] Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. bio-protocol.org. 7
[5] A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC. nih.gov. 5
[6] Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). biosensingusa.com. 6
[2] A beginner's guide to surface plasmon resonance | The Biochemist. portlandpress.com. 2
[4] PKSmart: An Open-Source Computational Model to Predict in vivo Pharmacokinetics of Small Molecules. biorxiv.org.4
[1] Introduction to small molecule drug discovery and preclinical development. frontiersin.org. 1
[8] Real-time measurement of small molecules directly in awake, ambulatory animals | PNAS. pnas.org. 8
Inter-laboratory validation of 5-(Cyclohexylidenemethyl)isoxazole assay results
An Application Scientist's Guide to Inter-laboratory Validation of a Novel Kinase Inhibitor Assay for 5-(Cyclohexylidenemethyl)isoxazole (CXI) In the landscape of drug discovery and development, the reproducibility of ex...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Scientist's Guide to Inter-laboratory Validation of a Novel Kinase Inhibitor Assay for 5-(Cyclohexylidenemethyl)isoxazole (CXI)
In the landscape of drug discovery and development, the reproducibility of experimental data is paramount. The ability to generate consistent results across different laboratories, operators, and equipment is the bedrock upon which regulatory approval and clinical success are built. This guide provides a comprehensive framework for the inter-laboratory validation of a biochemical assay designed to quantify the potency of a novel investigational compound, 5-(Cyclohexylidenemethyl)isoxazole, hereafter referred to as "CXI."
This document is structured to provide not just a protocol, but the scientific rationale behind the validation process. We will delve into the design of the validation study, the critical parameters to assess, and the interpretation of comparative data, ensuring that your assay is robust, reliable, and ready for advanced stages of drug development.
The Rationale for Inter-Laboratory Validation
Before a new therapeutic candidate can progress, the assays used to characterize it must be proven to be reliable. An inter-laboratory validation study, also known as a "ring trial," is the ultimate test of an assay's robustness. Its primary purpose is to determine the reproducibility of the method when performed by different personnel in different locations with different equipment. This process is critical for:
Establishing Method Robustness: It identifies sources of variability that might not be apparent in a single laboratory.
Ensuring Data Portability: It provides confidence that data generated at a contract research organization (CRO) can be replicated in-house, and vice-versa.
Supporting Regulatory Submissions: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) require evidence of a well-characterized and validated analytical method.
For the purpose of this guide, we will consider CXI as a hypothetical inhibitor of a well-characterized protein kinase, "Kinase-Y." The assay to be validated is a luminescence-based in vitro kinase activity assay designed to determine the IC50 value of CXI, a key measure of its potency.
Designing the Inter-Laboratory Validation Study
A successful validation study begins with meticulous planning. The goal is to create a self-contained system where the only significant variable is the laboratory performing the work.
The Validation Study Kit
The cornerstone of the study is the distribution of a standardized "Validation Study Kit" to all participating laboratories (e.g., three to five independent labs). This kit must contain all critical reagents to minimize variability arising from locally sourced materials.
Table 1: Contents of the Standardized Validation Study Kit
Component
Description
Rationale
CXI Stock Solution
A high-concentration, certified stock of CXI dissolved in 100% DMSO.
Ensures all labs start with the exact same test article concentration and solvent.
Kinase-Y Enzyme
A single, large batch of purified and aliquoted Kinase-Y enzyme.
Eliminates variability from enzyme batch, purity, or activity differences.
Substrate & ATP
Pre-weighed, lyophilized kinase substrate peptide and ATP.
Guarantees consistent final concentrations of key reaction components.
Assay Buffer
A 10X concentrated, sterile-filtered buffer solution.
Minimizes pH and salt concentration differences that can affect enzyme activity.
Detection Reagent
A single lot of the luminescence-based detection reagent.
Avoids variability in reagent performance, which directly impacts signal output.
Control Compounds
A known potent inhibitor (Positive Control) and a known inactive compound (Negative Control).
Provides reference points for assay performance and helps troubleshoot unexpected results.
Assay Plate
A specific brand and model of a 384-well solid white assay plate.
Plate surface properties and well geometry can affect assay signal; standardization is crucial.
Detailed Protocol
A comprehensive, step-by-step protocol document.
Ensures procedural uniformity across all participating sites.
The Validation Workflow
The overall workflow is designed to ensure a synchronized and standardized execution of the assay across all participating laboratories.
Caption: Workflow for the inter-laboratory validation study.
The following protocol must be followed exactly by all participating laboratories. Each lab is required to perform three independent runs on three different days.
Objective: To determine the IC50 of CXI against Kinase-Y.
Materials:
Validation Study Kit components (as described in Table 1)
Acoustic liquid handler or manual multi-channel pipette
Plate reader capable of measuring luminescence
Step-by-Step Procedure:
Reagent Preparation:
Thaw all reagents on ice.
Prepare the 1X Assay Buffer by diluting the 10X stock with deionized water.
Reconstitute the Kinase-Y substrate and ATP in 1X Assay Buffer to the concentrations specified in the protocol document.
Prepare the Kinase-Y working solution by diluting the enzyme stock in 1X Assay Buffer. Causality Note: Preparing this solution fresh just before use is critical as enzyme activity can degrade over time in dilute solutions.
Compound Plate Preparation:
Create a serial dilution series of the CXI stock solution in 100% DMSO. Typically, an 11-point, 3-fold dilution series is appropriate, starting from a high concentration (e.g., 1 mM).
Include DMSO-only wells (100% inhibition control) and wells with the known inactive compound (0% inhibition control).
Using an acoustic liquid handler, transfer nanoliter volumes of the compound dilutions into the 384-well assay plate. Expertise Note: Acoustic dispensing minimizes solvent-exchange issues and improves the accuracy and precision of the concentration-response curve.
Kinase Reaction:
Add the Kinase-Y working solution to all wells of the assay plate.
Allow the plate to incubate for 15 minutes at room temperature. This pre-incubation step allows the compound to bind to the enzyme before the reaction is initiated.
Initiate the kinase reaction by adding the Substrate/ATP mixture to all wells.
Incubate the reaction for 60 minutes at room temperature. The incubation time should be within the linear range of the reaction, which would have been determined during initial assay development.
Signal Detection:
Stop the enzymatic reaction and generate a luminescent signal by adding the Detection Reagent to all wells. This reagent typically quenches the kinase reaction and contains reagents to quantify the remaining ATP.
Incubate for another 60 minutes at room temperature to allow the signal to stabilize.
Read the luminescence on a compatible plate reader.
Data Analysis and Acceptance Criteria
Each laboratory will analyze its data independently before submitting it to the coordinating lab for a final comparative analysis.
Single-Run Data Analysis
Normalization: The raw luminescence data is normalized to percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_well - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))
Curve Fitting: The normalized data is plotted against the logarithm of the CXI concentration. A four-parameter logistic (4PL) curve is fitted to the data to determine the IC50 value.
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Assay Quality Control: For each run, the Z'-factor must be calculated to assess assay quality.
Z' = 1 - (3 * (SD_0%_inhibition + SD_100%_inhibition)) / |Mean_0%_inhibition - Mean_100%_inhibition|
A Z'-factor > 0.5 is considered acceptable for a robust assay.
Caption: Data analysis workflow for determining IC50 values.
Inter-Laboratory Comparison
The coordinating laboratory will collate the results from all participants. The key metrics for comparison are precision, accuracy, and reproducibility.
Table 2: Hypothetical Inter-Laboratory Validation Results for CXI
Parameter
Laboratory A
Laboratory B
Laboratory C
Acceptance Criteria
Intra-Assay Precision (CV%)
4.5%
5.1%
4.8%
< 15%
Run 1 IC50 (nM)
10.2
11.5
10.8
Run 2 IC50 (nM)
9.8
10.9
10.1
Run 3 IC50 (nM)
10.5
11.9
10.5
Geometric Mean IC50 (nM)
10.16
11.42
10.46
Inter-Assay Precision (CV%)
3.5%
4.5%
3.4%
< 20%
Reproducibility (Overall CV%)
\multicolumn{3}{c
}{6.3% }
< 25%
Accuracy (% Recovery of Control)
98%
103%
101%
80-120%
Mean Z'-Factor
0.82
0.79
0.85
> 0.5
Precision (CV%): The coefficient of variation (CV) measures the relative variability. Intra-assay precision assesses variability within a single run, while inter-assay precision assesses it between runs on different days.
Reproducibility (Overall CV%): This is the most critical parameter in an inter-laboratory study. It measures the precision of the assay across all labs, encompassing all sources of variability. It is calculated from the geometric mean IC50 values from all labs.
Accuracy: Assessed by measuring the IC50 of a known potent control compound (provided in the kit) and comparing it to the established reference value.
Conclusion and Interpretation
Based on the hypothetical data presented in Table 2, the Kinase-Y inhibition assay for CXI would be considered successfully validated. The intra- and inter-assay precision within each laboratory is well within the acceptable limits. Most importantly, the overall reproducibility across the three laboratories shows a CV of 6.3%, which is excellent and indicates a highly robust and transferable method. The high Z'-factors confirm the quality and reliability of the assay performance in all locations.
This successful inter-laboratory validation provides a high degree of confidence that the assay can be reliably used in different settings—such as scaling up screening efforts or transferring the method to a partner organization—to produce consistent and comparable data, a critical requirement for the successful progression of any drug development program.
References
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[Link]
Becton, Dickinson and Company. Microplate selection and its impact on high-throughput screening results.[Link]
Copeland, Robert A. Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH, 2000. [Link]
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
Comparative
A Comparative Guide to the Spectroscopic Signatures of 5-(Cyclohexylidenemethyl)isoxazole and its Analogues
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, isoxazole derivatives stand out as a versatile scaffold, integral to the development of a wide array of therapeutic...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, isoxazole derivatives stand out as a versatile scaffold, integral to the development of a wide array of therapeutic agents. Their prevalence in pharmaceuticals underscores the importance of robust analytical methods for their characterization. This guide provides an in-depth comparison of the spectroscopic signatures of 5-(cyclohexylidenemethyl)isoxazole and its analogues, offering insights into how structural modifications influence their spectral properties. As a Senior Application Scientist, this document is crafted to blend technical precision with practical, field-tested expertise.
The Central Role of Spectroscopy in Isoxazole Characterization
The precise identification and purity assessment of newly synthesized isoxazole analogues are paramount in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. Each technique provides a unique piece of the structural puzzle, and a comprehensive analysis of their collective data allows for unambiguous structure elucidation. This guide will delve into the characteristic spectroscopic features of the isoxazole core and how these are modulated by various substituents, with a focus on the 5-(cyclohexylidenemethyl)isoxazole framework.
Experimental Methodologies: A Foundation of Trust
The data presented herein is a synthesis of information from various authoritative sources. The experimental protocols for acquiring spectroscopic data are fundamental to the reliability of the results.
General Spectroscopic Analysis Workflow
Caption: A generalized workflow for the synthesis and spectroscopic characterization of isoxazole analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1][2] Samples are dissolved in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) serving as an internal standard for chemical shift referencing.[1]
Infrared (IR) Spectroscopy Protocol
IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.[3] Samples can be prepared as potassium bromide (KBr) pellets or analyzed as a thin film on a salt plate.
Mass Spectrometry (MS) Protocol
Mass spectra are acquired using techniques such as electrospray ionization (ESI) or electron ionization (EI), often coupled with a high-resolution mass analyzer like time-of-flight (TOF) or Orbitrap.[4] This allows for the determination of the accurate molecular weight and elemental composition.
Comparative Spectroscopic Analysis
Structure of the Parent Compound and its Analogues
A Comprehensive Guide to the Safe Disposal of 5-(Cyclohexylidenemethyl)isoxazole
Core Principle: Presumption of Hazard In the absence of comprehensive toxicological and environmental data for 5-(Cyclohexylidenemethyl)isoxazole, it must be handled and disposed of as hazardous chemical waste.[3][4] Thi...
Author: BenchChem Technical Support Team. Date: April 2026
Core Principle: Presumption of Hazard
In the absence of comprehensive toxicological and environmental data for 5-(Cyclohexylidenemethyl)isoxazole, it must be handled and disposed of as hazardous chemical waste.[3][4] This approach aligns with the "cradle-to-grave" management principle for hazardous materials enforced by regulatory bodies like the Environmental Protection Agency (EPA). Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[3][5]
Inferred Hazard Profile & Required Personal Protective Equipment (PPE)
Based on safety data for analogous isoxazole compounds, we can infer a potential hazard profile for 5-(Cyclohexylidenemethyl)isoxazole. Related compounds are known to cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[3][6][7][8] Therefore, stringent adherence to PPE protocols is mandatory when handling this compound for disposal.
PPE Item
Specification
Rationale
Eye Protection
ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.[9]
Protects against accidental splashes of liquid waste or airborne particles of solid waste.
Hand Protection
Chemical-resistant gloves (e.g., nitrile, minimum 0.11 mm thickness).[9]
Prevents direct skin contact and potential absorption. Contaminated gloves must be disposed of as hazardous waste.[10]
Body Protection
A standard laboratory coat.
Protects skin and personal clothing from contamination.[5]
Respiratory Protection
All handling and preparation for disposal should occur in a certified chemical fume hood.
Minimizes the risk of inhaling vapors or fine particles.[3]
Step-by-Step Disposal Protocol
The mandated method for the disposal of 5-(Cyclohexylidenemethyl)isoxazole is through a licensed hazardous waste management facility.[3] The following steps will ensure compliance and safety within your institution.
Properly identifying and segregating chemical waste is a critical first step.[5][11]
Hazardous Waste Determination : By default, 5-(Cyclohexylidenemethyl)isoxazole and any materials contaminated with it are to be classified as hazardous waste.[3]
Segregation :
Solid vs. Liquid Waste : Maintain separate, dedicated waste streams for solid and liquid forms of the compound.[3]
Chemical Compatibility : Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent dangerous reactions.[11]
Proper containment prevents leaks and ensures safe transport.
Solid Waste :
Collect unused 5-(Cyclohexylidenemethyl)isoxazole powder and grossly contaminated items (e.g., gloves, weigh boats, pipette tips, absorbent pads from spills) in a dedicated, leak-proof container with a secure lid.[3][9]
The container should be made of a chemically resistant material. The original product container, if in good condition, is often a suitable choice.[3]
Liquid Waste :
If 5-(Cyclohexylidenemethyl)isoxazole is in a solution, collect it in a leak-proof, screw-cap container designed for liquid chemical waste.[3]
Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]
Ensure containers remain tightly closed except when actively adding waste.[3]
Accurate labeling is a regulatory requirement and essential for safety.[12]
Your hazardous waste label must include:
The words "Hazardous Waste" .
Full Chemical Name : "5-(Cyclohexylidenemethyl)isoxazole". Do not use abbreviations.
Hazard Identification : Indicate the potential hazards (e.g., "Irritant," "Harmful if Swallowed").
Generator Information : Your name, lab number, and contact information.
Temporary storage must be managed safely pending pickup.
Storage Location : Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of laboratory personnel and away from general traffic.[11]
Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a bin) to contain any potential leaks.[11]
Arrange for Pickup : Contact your institution's EHS department to schedule a pickup for your hazardous waste.[9] They will ensure it is transported by a licensed professional to an approved treatment, storage, and disposal facility (TSDF).[13]
Emergency Spill Management
In the event of a spill, prompt and safe cleanup is crucial.
Evacuate and Ventilate : Alert others in the immediate area and ensure the space is well-ventilated, preferably within a fume hood.[3]
Don PPE : Wear the full PPE detailed in the table above.
Contain the Spill : Cover the spill with an inert absorbent material like vermiculite or sand.[3]
Collect Waste : Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.[14]
Decontaminate : Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
Report : Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 5-(Cyclohexylidenemethyl)isoxazole.
Caption: Disposal workflow for 5-(Cyclohexylidenemethyl)isoxazole.
References
How to Properly Manage Hazardous Waste Under EPA Regul
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Labor
Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University.
Chemical Safety Guidelines. City University of Hong Kong.
Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
Chemicals and Hazardous Materials. Harvard Environmental Health and Safety.
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
Chemical Safety. Health and Safety Office, The Hong Kong Polytechnic University.
SAFETY DATA SHEET - Isoxazole. Fisher Scientific.
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
Isoxazole, 5-(cyclohexylidenemethyl)- (9CI)
Safety Data Sheet - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole. (2024, October 19). Angene Chemical.
Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Labor
SAFETY DATA SHEET - 3-Amino-5-methylisoxazole. (2024, November 28). TCI Chemicals.
Prudent Disposal of 5-(5-Methyl-isoxazol-3-yl)
SAFETY DATA SHEET - 5-Amino-3-methylisoxazole. (2010, January 11).
Safety Data Sheet - 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-methanol. (2021, May 1). Angene Chemical.
Navigating the Safe Handling of 5-(Cyclohexylidenemethyl)isoxazole: A Guide to Personal Protective Equipment and Disposal
The core philosophy of this guide is to empower researchers with a deep understanding of the why behind each safety recommendation, fostering a proactive safety culture that extends beyond mere compliance. Every protocol...
Author: BenchChem Technical Support Team. Date: April 2026
The core philosophy of this guide is to empower researchers with a deep understanding of the why behind each safety recommendation, fostering a proactive safety culture that extends beyond mere compliance. Every protocol described herein is designed as a self-validating system, grounded in the principles of chemical reactivity and hazard mitigation.
Hazard Assessment: Understanding the Isoxazole Moiety
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is the cornerstone of this molecule's reactivity and potential hazards.[6][7] While specific toxicological data for 5-(Cyclohexylidenemethyl)isoxazole is limited, the known properties of related isoxazole derivatives provide a solid basis for a precautionary approach.
Key Potential Hazards Associated with Isoxazole Derivatives:
Oral Toxicity: Some isoxazole derivatives are harmful if swallowed.[8][9]
Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[8][9][10]
Respiratory Irritation: Inhalation of dusts or vapors may lead to respiratory tract irritation.[9][10]
Flammability: Certain isoxazole compounds are flammable liquids.[11]
Reactivity: The N-O bond in the isoxazole ring can be labile under certain conditions, such as strong bases, reducing agents, or UV irradiation, potentially leading to decomposition.[12]
Based on these class-based hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to 5-(Cyclohexylidenemethyl)isoxazole. The following table outlines the minimum recommended PPE, with explanations rooted in the anticipated hazards.
PPE Component
Specifications
Rationale for Use
Eye and Face Protection
Chemical splash goggles meeting ANSI Z87.1 standard. A face shield worn over goggles is required when there is a risk of splashes, especially when handling larger quantities (>1 liter) or during reactions under pressure.[13][14]
Protects against splashes of the chemical or solvents, which could cause serious eye irritation or damage.[9][10][15] The face shield provides an additional layer of protection for the entire face.
Hand Protection
Chemically resistant gloves. Disposable nitrile gloves offer good splash protection for many chemicals, but their compatibility with 5-(Cyclohexylidenemethyl)isoxazole and associated solvents should be verified. For prolonged contact or immersion, heavier-duty gloves like butyl rubber or Viton® may be necessary. Always consult the glove manufacturer's chemical resistance guide.[13]
Prevents skin contact, which can cause irritation.[8][9] Double gloving (wearing two pairs of gloves) is a good practice to increase protection and allow for safe removal of the outer glove if contaminated.
Body Protection
A flame-resistant lab coat is recommended. For operations with a significant splash risk, a chemically resistant apron over the lab coat should be worn. Clothing worn underneath should be made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in a fire.[13]
Protects the skin and personal clothing from spills and splashes. Flame-resistant material is a prudent precaution given that some isoxazoles are flammable.[11]
Foot Protection
Closed-toe, closed-heel shoes constructed of a material that offers protection from spills.[13]
Protects feet from spills and falling objects.
Respiratory Protection
Generally, handling should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary. Respirator use requires a formal respiratory protection program, including fit testing and training.[13][16]
Prevents inhalation of any aerosols or vapors, which could cause respiratory irritation.[9][10]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Handling Protocol
The following workflow outlines the key steps for safely handling 5-(Cyclohexylidenemethyl)isoxazole.
Caption: A stepwise workflow for the safe handling of 5-(Cyclohexylidenemethyl)isoxazole.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Workflow:
Caption: A logical flow for the segregation and disposal of waste generated during the handling of 5-(Cyclohexylidenemethyl)isoxazole.
Key Disposal Considerations:
Waste Labeling: All waste containers must be clearly labeled with the full chemical name of all components, including "5-(Cyclohexylidenemethyl)isoxazole," and the appropriate hazard warnings.
Segregation: Halogenated and non-halogenated solvent waste should be segregated according to your institution's guidelines.
Institutional Procedures: Always follow your institution's specific procedures for chemical waste disposal, which are managed by the Environmental Health and Safety (EHS) department.
Emergency Procedures
Preparedness is key to mitigating the impact of any laboratory incident.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9][15] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][15] Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[9]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9]
Spill: Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. For larger spills, or if you are unsure, contact your institution's EHS department.
By adhering to these guidelines, researchers can confidently and safely handle 5-(Cyclohexylidenemethyl)isoxazole, ensuring both personal safety and the integrity of their research.
References
NextSDS. Isoxazole, 5-(cyclohexylidenemethyl)- (9CI) — Chemical Substance Information. [Link]
University of California, Santa Barbara Environmental Health & Safety. Chemical Safety: Personal Protective Equipment. [Link]
NextSDS. Isoxazole, 5-cyclohexyl-3-methyl- (9CI) — Chemical Substance Information. [Link]
SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
Duke University Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]
Angene Chemical. Safety Data Sheet - 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-methanol. [Link]
ChemDmart. Safety data sheet - 3-Amino-5-Methyl Isoxazole. [Link]
Journal of Pharmaceutical Research International. A review of isoxazole biological activity and present synthetic techniques. [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 9254, Isoxazole. [Link]